molecular formula C9H8O2 B1602556 Cinnamic acid-d6 CAS No. 91453-04-2

Cinnamic acid-d6

Número de catálogo: B1602556
Número CAS: 91453-04-2
Peso molecular: 154.19 g/mol
Clave InChI: WBYWAXJHAXSJNI-UMENIHJVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cinnamic acid-d6 is a useful research compound. Its molecular formula is C9H8O2 and its molecular weight is 154.19 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Phenyl-d5-2-propenoic acid-3-d1 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYWAXJHAXSJNI-UMENIHJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C/C(=O)O)/[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584104
Record name (2E)-3-(~2~H_5_)Phenyl(3-~2~H)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91453-04-2
Record name (2E)-3-(~2~H_5_)Phenyl(3-~2~H)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trans-cinnamic-β,2,3,4,5,6-D6_acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Cinnamic Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterated cinnamic acid (Cinnamic acid-d6). The information is curated for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations of key biochemical and experimental workflows.

Core Physical Properties

This compound, a deuterated analog of cinnamic acid, is primarily used as an internal standard in analytical chemistry and in pharmacokinetic studies to investigate the metabolic fate of cinnamic acid and related compounds. Its physical properties are crucial for its handling, formulation, and application in these experimental contexts.

Quantitative Data Summary

The physical properties of trans-Cinnamic acid-d6 are summarized in the tables below. It is important to note that properties can vary slightly between different deuterated isomers and batches.

Table 1: General Physical Properties of trans-Cinnamic acid-d6

PropertyValueSource
Molecular Formula C₉H₂D₆O₂[1]
Molecular Weight 154.20 g/mol [1]
Appearance White crystalline solid[2]
Melting Point 132-135 °C
Boiling Point 300 °C
CAS Number 91453-04-2[1]

Table 2: Solubility Data

SolventSolubilityNotesSource
Dimethyl Sulfoxide (DMSO) 250 mg/mL (1621.27 mM)Ultrasonic assistance may be required.[1][3]
Water Slightly solubleNon-deuterated form is slightly soluble.[2]
Ethanol SolubleNon-deuterated form is soluble.
Methanol SolubleNon-deuterated form is soluble.
Benzene Easily solubleNon-deuterated form is easily soluble.
Ether Easily solubleNon-deuterated form is easily soluble.
Acetone Easily solubleNon-deuterated form is easily soluble.
Chloroform SolubleNon-deuterated form is soluble.
Petroleum Ether SolubleNon-deuterated form is soluble.
Carbon Disulfide Easily solubleNon-deuterated form is easily soluble.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to approach the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Methodology:

  • Sample Preparation: A small amount of this compound is placed in a small test tube or a distillation flask.

  • Apparatus: A Thiele tube or a micro-boiling point apparatus is used, equipped with a thermometer.

  • Procedure (Thiele Tube Method):

    • A capillary tube, sealed at one end, is placed open-end down into the sample test tube.

    • The test tube is attached to a thermometer and immersed in the Thiele tube containing a high-boiling point oil.

    • The Thiele tube is gently heated, and a stream of bubbles will emerge from the capillary tube.

    • Heating is stopped, and the oil is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Methodology:

  • Sample Preparation: A known mass of this compound is weighed.

  • Procedure:

    • A small, accurately measured volume of the desired solvent is added to a test tube containing the weighed this compound.

    • The mixture is agitated at a constant temperature (e.g., 25 °C).

    • If the solid dissolves completely, more this compound is added in known increments until saturation is reached (i.e., solid material remains undissolved).

    • If the initial amount does not dissolve, the volume of the solvent is incrementally increased until complete dissolution is observed.

    • Solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity. For sparingly soluble substances, spectroscopic methods can be used to determine the concentration of the dissolved solute in a saturated solution.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the application of this compound.

Biosynthesis_of_Cinnamic_Acid Phenylalanine Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) Phenylalanine->PAL Cinnamic_Acid Cinnamic Acid PAL->Cinnamic_Acid Deamination Phenylpropanoids Lignols, Flavonoids, Coumarins, etc. Cinnamic_Acid->Phenylpropanoids Biosynthesis Deuterated_Drug_Pharmacokinetics_Workflow cluster_Dosing Dosing cluster_Sampling Biological Sampling cluster_Analysis Sample Analysis cluster_Data Data Interpretation Drug_Admin Administer Deuterated Drug (e.g., this compound) Blood_Sample Collect Blood/Plasma/Urine Samples at Timed Intervals Drug_Admin->Blood_Sample Extraction Extract Drug and Metabolites Blood_Sample->Extraction LC_MS LC-MS/MS Analysis with Internal Standard Extraction->LC_MS PK_Modeling Pharmacokinetic Modeling (ADME) LC_MS->PK_Modeling Metabolite_ID Metabolite Identification LC_MS->Metabolite_ID

References

A Technical Guide to the Chemical Structure of Cinnamic Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of Cinnamic acid-d6. This deuterated analog of cinnamic acid is a valuable tool in various research applications, particularly in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of cinnamic acid where six hydrogen atoms have been replaced by deuterium. Specifically, the five hydrogen atoms on the phenyl ring and the hydrogen atom at the β-position of the acrylic acid moiety are substituted.

The key identifiers and properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₉H₂D₆O₂[1][2]
Molecular Weight 154.20 g/mol [1][2]
Canonical SMILES O=C(O)/C=C/c1c(c(c(c(c1[2H])[2H])[2H])[2H])[2H]
InChI Key WBYWAXJHAXSJNI-UMENIHJVSA-N
Isotopic Purity Typically ≥98 atom % D
Appearance White to off-white solid
Melting Point 132-135 °C
Boiling Point 300 °C

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a modified Perkin reaction, a well-established method for the synthesis of cinnamic acid and its derivatives.[3][4] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base. For the synthesis of this compound, deuterated starting materials are utilized.

Materials:

  • Benzaldehyde-d6 (deuterated on the phenyl ring and the aldehyde proton)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Toluene

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Benzaldehyde-d6 (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.2 eq) in toluene.

  • Reaction: Heat the reaction mixture to reflux (approximately 180°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the flask and transfer the contents to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate, to remove any unreacted benzaldehyde-d6.

  • Acidification: Acidify the aqueous layer with concentrated hydrochloric acid until a white precipitate of this compound is formed.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound will differ significantly from that of unlabeled cinnamic acid due to the substitution of protons with deuterium.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to be simplified. The signals corresponding to the five aromatic protons and the β-vinylic proton will be absent. The spectrum will primarily show a signal for the α-vinylic proton and the carboxylic acid proton. The α-vinylic proton will appear as a singlet, as the coupling to the now-deuterated β-vinylic position will be negligible in a standard ¹H NMR experiment.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for all nine carbon atoms. The chemical shifts will be similar to those of unlabeled cinnamic acid, although minor isotopic shifts may be observed. The carbons directly bonded to deuterium will exhibit characteristic splitting patterns in a proton-coupled ¹³C NMR spectrum and may show reduced signal intensity due to the absence of the Nuclear Overhauser Effect (NOE) from attached protons.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the identity and isotopic enrichment of this compound.

  • Molecular Ion: The molecular ion peak ([M]⁺ or [M-H]⁻) will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the deuterated compound (approximately 154.20). This is 6 mass units higher than the molecular weight of unlabeled cinnamic acid (148.16 g/mol ).

  • Fragmentation Pattern: The fragmentation pattern will be analogous to that of unlabeled cinnamic acid, with key fragments showing a +6 Da shift. For example, a common fragmentation pathway for cinnamic acid involves the loss of a carboxyl group (COOH). In this compound, this would result in a fragment ion corresponding to the loss of COOH from the deuterated backbone.

Logical Relationships of Cinnamic Acid and its Deuterated Analog

The following diagram illustrates the relationship between cinnamic acid and its deuterated isotopologue, this compound, along with their key chemical identifiers.

G Relationship between Cinnamic Acid and this compound cluster_cinnamic_acid Cinnamic Acid cluster_cinnamic_acid_d6 This compound cinnamic_acid Cinnamic Acid C₉H₈O₂ MW: 148.16 g/mol ca_smiles SMILES O=C(O)/C=C/c1ccccc1 cinnamic_acid->ca_smiles SMILES ca_inchi InChIKey WBYWAXJHAXSJNI-VOTSOKGWSA-N cinnamic_acid->ca_inchi InChIKey cinnamic_acid_d6 This compound C₉H₂D₆O₂ MW: 154.20 g/mol cinnamic_acid->cinnamic_acid_d6 Isotopic Labeling (Deuteration) cad6_smiles SMILES [2H]c1c([2H])c([2H])c(c([2H])c1[2H])/C([2H])=C/C(=O)O cinnamic_acid_d6->cad6_smiles SMILES cad6_inchi InChIKey WBYWAXJHAXSJNI-UMENIHJVSA-N cinnamic_acid_d6->cad6_inchi InChIKey

Caption: Relationship between Cinnamic Acid and its d6 isotopologue.

References

Cinnamic Acid-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cinnamic acid-d6, a deuterated analog of cinnamic acid, for its application in advanced research and development. This document covers its chemical and physical specifications, its role as an internal standard in analytical methodologies, and its application in studying biological signaling pathways.

This compound: Specifications and Properties

This compound is a stable isotope-labeled version of cinnamic acid, where six hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an invaluable tool in mass spectrometry-based quantitative analysis and metabolic studies.

There are different deuterated forms of cinnamic acid available, with the position of deuterium labeling varying. The most common forms are deuterated on the phenyl ring and/or the acrylic acid side chain. Below are the specifications for two common variants.

Table 1: Specifications of Common this compound Variants

Propertytrans-Cinnamic acid-β,2,3,4,5,6-d6trans-Cinnamic-alpha,2,3,4,5,6-d6
CAS Number 91453-04-2[1][2]1174218-97-3[3][4]
Synonyms 3-Phenyl-d5-2-propenoic acid-3-d1[1][2]trans-Cinnamic Acid D6 (phenyl-D5,alpha-D)[3][4]
Molecular Formula C₉H₂D₆O₂[2][5]C₉D₆H₂O₂[3][4]
Molecular Weight 154.20 g/mol [1][2]154.196 g/mol [4]
Isotopic Purity 98 atom % D[1]99 atom % D[3][4]
Chemical Purity -min 98%[3][4]
Melting Point 132-135 °C (lit.)[1]-
Boiling Point 300 °C (lit.)[1]-
Appearance White to off-white solid-

Experimental Protocols and Applications

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic studies, and as a tracer in metabolic profiling research.

Use as an Internal Standard in LC-MS/MS Analysis

Deuterated standards are ideal internal standards for mass spectrometry as they co-elute with the analyte of interest and exhibit similar ionization efficiency, correcting for matrix effects and variations in sample processing.

Experimental Workflow for Quantification of Cinnamic Acid in Biological Samples

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC-MS/MS Supernatant->Inject Separate Chromatographic Separation (e.g., C18 column) Inject->Separate Detect Mass Spectrometric Detection (MRM mode) Separate->Detect Integrate Integrate Peak Areas (Analyte and IS) Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate G cluster_0 Incubation cluster_1 Metabolite Extraction cluster_2 Analysis Cells Cell Culture or In Vivo Model Treatment Introduce this compound Cells->Treatment Incubate Incubate for a Defined Period Treatment->Incubate Harvest Harvest Cells/Tissues Incubate->Harvest Quench Quench Metabolism (e.g., with Cold Solvent) Harvest->Quench Extract Extract Metabolites Quench->Extract Analyze LC-MS/MS Analysis Extract->Analyze Identify Identify Deuterated Metabolites Analyze->Identify Flux Metabolic Flux Analysis Identify->Flux G Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Other_Phenolics Lignins, Flavonoids, etc. p_Coumaric_Acid->Other_Phenolics

References

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Cinnamic acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Cinnamic acid-d6 (Deuterated Cinnamic Acid), a crucial stable isotope-labeled compound utilized in advanced scientific research. This document is intended to be a core resource for professionals in drug development, metabolomics, and analytical chemistry, offering detailed insights into its quality assessment, experimental protocols for its analysis, and its role in biochemical pathways.

Introduction to this compound

Cinnamic acid, a naturally occurring aromatic carboxylic acid, is a key intermediate in the biosynthesis of a vast number of natural products, including lignols, flavonoids, and coumarins through the shikimate and phenylpropanoid pathways.[1][2] Its deuterated analogue, this compound, in which six hydrogen atoms have been replaced by deuterium, serves as an invaluable tool in various research applications. Primarily, it is employed as an internal standard in quantitative mass spectrometry-based assays and as a tracer to elucidate metabolic pathways and reaction mechanisms.[3] The stability and non-radioactive nature of the deuterium labels make it a safe and effective tool for in vitro and in vivo studies.

The utility of this compound is fundamentally dependent on its isotopic purity and the degree of deuterium enrichment. Isotopic purity refers to the percentage of the material that is the desired deuterated species, while isotopic enrichment specifies the percentage of deuterium atoms at the labeled positions. High isotopic purity and enrichment are paramount for minimizing analytical interference from unlabeled or partially labeled species, thereby ensuring the accuracy and reliability of experimental results.

Data Presentation: Isotopic Purity and Enrichment of Commercially Available this compound

The following table summarizes the reported isotopic purity and other relevant information for this compound from various commercial suppliers. This data is essential for researchers to select the appropriate grade of labeled compound for their specific applications.

SupplierProduct NumberCAS NumberMolecular FormulaIsotopic Purity (Atom % D)Chemical Purity
Sigma-Aldrich51396291453-04-2C₆D₅CD=CHCO₂H≥98Not specified
LGC StandardsCDN-D-78831174218-97-3C₉D₆H₂O₂99≥98%
GlpBioGC1544191453-04-2C₉H₂D₆O₂>99.00%Not specified
VeeprhoDVE00154291453-04-2C₉H₂D₆O₂Not specifiedNot specified

Experimental Protocols for Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment of this compound is primarily accomplished using two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Purity Determination

High-resolution mass spectrometry (HRMS) is a highly sensitive and accurate method for determining the isotopic distribution of a labeled compound.[4][5]

Objective: To determine the isotopic purity of this compound by quantifying the relative abundance of its isotopologues.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system (LC-HRMS).

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.

  • LC-HRMS Analysis:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the elution and separation of Cinnamic acid. For example, start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detector: Operate in full scan mode in negative ionization mode to detect the [M-H]⁻ ion.

    • Mass Range: m/z 100-200.

    • Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the mass spectrum for the Cinnamic acid peak.

    • Identify the monoisotopic peak of the fully deuterated species (d6) and the peaks corresponding to lower deuterated species (d5, d4, etc.) and the unlabeled compound (d0).

    • Calculate the relative intensity of each isotopologue peak.

    • Correct the observed intensities for the natural isotopic abundance of ¹³C.

    • The isotopic purity is calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

Quantitative ¹H-NMR (qNMR) can be used to determine the degree of deuteration by measuring the residual proton signals at the labeled positions.[6][7]

Objective: To determine the isotopic enrichment of this compound by quantifying the residual proton signals.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of a deuterated solvent that does not have signals in the regions of interest (e.g., DMSO-d6).

    • Add a known amount of an internal standard with a certified purity (e.g., maleic acid) for quantification.

  • ¹H-NMR Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest and the internal standard to allow for full relaxation of the protons. A D1 of 30 seconds is often sufficient.

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

    • Integrate the area of the residual proton signals corresponding to the deuterated positions on the phenyl ring and the vinyl group of this compound.

    • Integrate the area of a known signal from the internal standard.

    • Calculate the amount of residual protons in the this compound sample relative to the known amount of the internal standard.

    • The isotopic enrichment (atom % D) at each position can be calculated based on the expected number of protons at that position in the unlabeled molecule versus the measured amount of residual protons.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to this compound.

G cluster_0 Shikimate Pathway cluster_1 Phenylpropanoid Pathway E4P Erythrose 4-phosphate Shikimate Shikimate PEP Phosphoenolpyruvate Chorismate Chorismate Shikimate->Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL pCoumaric_Acid p-Coumaric Acid Cinnamic_Acid->pCoumaric_Acid C4H Lignins Lignins pCoumaric_Acid->Lignins Flavonoids Flavonoids pCoumaric_Acid->Flavonoids G cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Analysis Sample_Weighing Weigh this compound Solvent_Addition Dissolve in Solvent Sample_Weighing->Solvent_Addition Dilution Dilute to Working Concentration Solvent_Addition->Dilution LC_Injection Inject into LC-HRMS Dilution->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography MS_Detection High-Resolution Mass Detection Chromatography->MS_Detection Spectrum_Extraction Extract Mass Spectrum MS_Detection->Spectrum_Extraction Peak_Integration Integrate Isotopologue Peaks Spectrum_Extraction->Peak_Integration Purity_Calculation Calculate Isotopic Purity Peak_Integration->Purity_Calculation Result Report Isotopic Purity Purity_Calculation->Result

References

A Technical Guide to Cinnamic Acid-d6 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Its Procurement, Applications, and Experimental Utilization

This technical guide provides a comprehensive overview of Cinnamic acid-d6, a deuterated form of cinnamic acid, for researchers, scientists, and professionals in drug development. This document details its chemical properties, reliable suppliers, and key applications, with a focus on its use as an internal standard in mass spectrometry-based analyses. The guide also includes a detailed experimental protocol for its use in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and explores relevant biological pathways where its non-deuterated counterpart is involved.

Introduction to this compound

This compound is a stable isotope-labeled version of cinnamic acid, where six hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in various analytical and research applications, particularly in pharmacokinetic and metabolic studies.[1] Deuteration can alter the metabolic profiles of drugs, potentially reducing toxicities and altering clearance rates, making deuterated compounds an area of growing interest in pharmaceutical development.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValue
Chemical Formula C₉H₂D₆O₂
Molecular Weight Approximately 154.20 g/mol
CAS Number 91453-04-2
Appearance White to off-white solid
Isotopic Purity Typically ≥98 atom % D

Procurement of this compound

For researchers and drug development professionals, sourcing high-purity this compound is critical for reliable and reproducible experimental outcomes. Several reputable chemical suppliers offer this deuterated compound, often with detailed certificates of analysis.

A comparative summary of suppliers for this compound is provided in Table 2, offering a quick reference for procurement.

SupplierProduct NameNotes
Sigma-Aldrich trans-Cinnamic acid-β,2,3,4,5,6-d6Offers products with specified isotopic purity.
MedChemExpress This compoundProvides information on potential applications in cancer research.[1]
Santa Cruz Biotechnology trans-Cinnamic acid-β,2,3,4,5,6-d6Supplies for research use.
GlpBio This compoundMentions potential use in cancer intervention.
Veeprho trans-Cinnamic Acid-β,2,3,4,5,6-D6-
A2B Chem This compound-
ChemScene This compound-

Key Applications and Experimental Protocols

The primary application of this compound in a research and drug development context is as an internal standard for quantitative analysis by mass spectrometry. Its chemical similarity to the non-deuterated analyte, combined with its distinct mass, allows for precise correction of variations during sample preparation and analysis.

Application as an Internal Standard in LC-MS/MS

A key application of deuterated cinnamic acid is its use as an internal standard in the analysis of phenolic acid metabolites in biological samples. The following is a detailed protocol adapted from a study on the analysis of microbial-derived grape polyphenol metabolites.[3]

Objective: To quantify phenolic acid metabolites in biological samples using ultra-high performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry (UHPLC-QqQ-MS/MS) with trans-Cinnamic acid-d7 as an internal standard. While the original study used the d7 variant, the principles and many of the parameters are directly applicable to this compound.

Experimental Workflow:

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample spike Spike with This compound (I.S.) sample->spike extract Liquid-Liquid Extraction spike->extract dry Evaporate & Reconstitute extract->dry inject Inject into UHPLC-QqQ-MS/MS dry->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/I.S. Peak Area Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

LC-MS/MS workflow for quantification using this compound.

Methodology:

  • Preparation of Standards and Internal Standard:

    • Prepare a stock solution of this compound (or a closely related deuterated standard like trans-cinnamic acid-d7) at a concentration of approximately 20 μg/mL in 70% methanol containing 0.1% formic acid.[3]

    • Prepare a calibration dilution series of the non-deuterated analytes of interest in 45% aqueous methanol with 0.1% formic acid.[3]

    • Spike each dilution with the internal standard solution to a final concentration of 100 ng/mL.[3]

  • Sample Preparation:

    • For biological samples (e.g., bacterial broth), acidify 500 μL of the sample with 100 μL of 4 M HCl.[3]

    • Spike the acidified sample with 5 μL of the internal standard stock solution.[3]

    • Perform liquid-liquid extraction with ethyl acetate (3 x 500 μL).[3]

    • Combine the organic phases, evaporate to dryness, and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Parameters:

    • A summary of the instrumental parameters is provided in Table 3.

ParameterValue
UHPLC System Agilent 1290 Infinity or equivalent
Mass Spectrometer Agilent 6460 Triple Quadrupole or equivalent
Column Zorbax Eclipse Plus C18 (or equivalent), 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.2% Acetic Acid in Water[3]
Mobile Phase B 0.1% Acetic Acid in Acetonitrile[3]
Flow Rate 0.3 mL/min[3]
Injection Volume 5 µL[3]
Column Temperature 40 °C[3]
Ionization Mode Electrospray Ionization (ESI), Negative Polarity[3]
Acquisition Mode Dynamic Multiple Reaction Monitoring (dMRM)[3]
Capillary Voltage -2.5 kV[3]
Nebulizer Gas (N₂) Pressure 30 psi[3]
Drying Gas Temperature 350 °C at 12.0 L/min[3]
Sheath Gas Temperature 200 °C at 12.0 L/min[3]

Biological Context: Relevant Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are not widely available, the biological activities of its non-deuterated form, cinnamic acid, are well-documented. These provide a valuable context for potential research applications of the deuterated analog.

Phenylpropanoid Pathway

Cinnamic acid is a central intermediate in the phenylpropanoid pathway in plants, which is responsible for the biosynthesis of a wide array of secondary metabolites, including flavonoids, lignins, and stilbenes.[4][5] The synthesis of cinnamic acid from phenylalanine is catalyzed by phenylalanine ammonia-lyase (PAL).[4] Interestingly, trans-cinnamic acid can act as a feedback modulator, inhibiting PAL activity and gene transcription.[6]

G Phe L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) Phe->PAL CA trans-Cinnamic Acid PAL->CA Deamination CA->PAL Feedback Inhibition C4H Cinnamate-4-Hydroxylase (C4H) CA->C4H pCoumaric p-Coumaric Acid C4H->pCoumaric Hydroxylation Derivatives Flavonoids, Lignins, etc. pCoumaric->Derivatives

Simplified Phenylpropanoid Pathway showing Cinnamic Acid's role.
Modulation of Glucose Metabolism

Cinnamic acid and its derivatives have been shown to influence glucose metabolism, a key area of research in diabetes and metabolic disorders.[7][8] Studies have indicated that cinnamic acid can regulate glucose transport in muscle cells, partly through the activation of Glucose Transporter Type 4 (GLUT4).[9] The proposed mechanism involves pathways that may be independent of the classical phosphatidylinositol 3-kinase (PI3K) signaling cascade.[9]

G cluster_cell CA Cinnamic Acid GLUT4_vesicle GLUT4 Vesicle CA->GLUT4_vesicle Promotes Translocation Cell Muscle Cell GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Glucose_in Glucose Uptake GLUT4_membrane->Glucose_in

Cinnamic Acid's proposed role in GLUT4 translocation.

Conclusion

This compound is a vital tool for researchers and drug development professionals, primarily serving as a high-fidelity internal standard for quantitative mass spectrometry. Its procurement from reliable suppliers ensures the quality and reproducibility of experimental data. While direct studies on the biological effects of this compound are limited, the well-established roles of its non-deuterated counterpart in plant biochemistry and mammalian glucose metabolism provide a strong foundation for future research endeavors. The detailed experimental protocol provided herein offers a practical starting point for the application of this compound in quantitative analytical studies.

References

Navigating the Sourcing of Cinnamic Acid-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and analytical sciences, the procurement of high-purity, stable isotope-labeled compounds is a critical step in ensuring experimental accuracy and reproducibility. Cinnamic acid-d6, a deuterated analog of cinnamic acid, serves as an invaluable internal standard in mass spectrometry-based analyses and as a tracer in metabolic studies. This technical guide provides an in-depth overview of prominent suppliers, a comparative analysis of pricing, and general protocols for its application.

Understanding the Role of this compound in Research

Cinnamic acid and its derivatives are subjects of interest for their potential therapeutic properties, including anticancer, antioxidant, and anti-inflammatory activities.[1][2] this compound, with its deuterium-labeled phenyl and vinyl groups, offers a distinct mass shift, making it an ideal internal standard for the accurate quantification of unlabeled cinnamic acid in complex biological matrices.[3] The use of deuterated internal standards is a gold-standard practice in quantitative mass spectrometry, as they co-elute with the analyte and experience similar matrix effects, thereby correcting for variations during sample preparation and analysis.

Supplier and Price Comparison for this compound

The availability and cost of this compound can vary significantly among suppliers. The following table summarizes the offerings from several key vendors. Please note that prices are subject to change and may not include shipping and handling fees. It is advisable to request a formal quote from the suppliers for the most up-to-date information.

SupplierProduct NumberPurity (Isotopic/Chemical)Available QuantitiesPrice (USD)
Sigma-Aldrich 51396298 atom % D250 mg$84.00
MedChemExpress HY-N0610AS1>98%5 mg$25.00[4]
10 mgPrice on request
50 mgPrice on request
100 mgPrice on request
GlpBio GC65528>99.00%Not specifiedPrice on request[5]
Veeprho Not specifiedNot specifiedNot specifiedPrice on request[6]
A2B Chem AH9410298%Not specifiedPrice on request[7]
ChemScene CS-0226221≥98%Not specifiedPrice on request[8]
LGC Standards CDN-D-788399 atom % D, min 98% Chemical Purity0.1 g, 0.25 gPrice on request

Key Technical Specifications

When selecting a supplier, it is crucial to consider the following technical specifications, which can impact the reliability of experimental results:

  • Isotopic Purity: This indicates the percentage of molecules that are successfully labeled with the desired number of deuterium atoms. A higher isotopic purity minimizes interference from partially labeled or unlabeled species. Sigma-Aldrich specifies a 98 atom % D for their product.[9]

  • Chemical Purity: This refers to the percentage of the compound that is the desired chemical entity, free from other chemical impurities. GlpBio and ChemScene state a purity of >99.00% and ≥98% respectively.[5][8]

  • Certificate of Analysis (CoA): Always request a batch-specific CoA to obtain precise purity values and other quality control data.

Experimental Protocol: General Use as an Internal Standard in LC-MS/MS

The following is a generalized protocol for the use of this compound as an internal standard (IS) in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. The specific parameters will need to be optimized for the particular analyte, matrix, and instrumentation.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

    • Prepare a separate stock solution of the unlabeled cinnamic acid standard at a known concentration.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Create a series of calibration standards by spiking a blank matrix (e.g., plasma, cell lysate) with known concentrations of the unlabeled cinnamic acid standard.

    • Prepare QC samples at low, medium, and high concentrations within the calibration range.

    • Add a fixed concentration of the this compound internal standard to all calibration standards, QCs, and unknown samples.

  • Sample Preparation:

    • To the biological sample, add the this compound internal standard solution.

    • Perform a sample extraction procedure, such as protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction, to remove interfering substances.

    • Evaporate the supernatant and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an appropriate LC column (e.g., C18) for chromatographic separation.

    • Develop a suitable gradient elution method to achieve good separation of cinnamic acid from other matrix components.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled cinnamic acid and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each sample.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

    • Determine the concentration of cinnamic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Supplier Selection Workflow

The process of selecting a suitable supplier for this compound involves several key decision points to ensure the procurement of a high-quality reagent that meets both technical and budgetary requirements.

Supplier_Selection_Workflow A Identify Potential Suppliers B Request Quotes and Lead Times A->B C Evaluate Technical Specifications (Purity, CoA) B->C D Compare Pricing and Availability C->D E Assess Supplier Reputation and Customer Support D->E F Decision: Select Supplier E->F G Place Order F->G

Caption: A workflow diagram illustrating the key steps in selecting a supplier for this compound.

By carefully considering the information presented in this guide, researchers can make an informed decision when sourcing this compound, ensuring the integrity and accuracy of their experimental data.

References

Cinnamic Acid-d6: A Technical Guide to Analysis and Certification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical certification for Cinnamic acid-d6, a deuterated analog of Cinnamic Acid. This document outlines the typical quantitative data found on a Certificate of Analysis (CoA), details the experimental protocols for key analytical tests, and visualizes the quality control workflow. This compound is frequently utilized as an internal standard in pharmacokinetic and analytical research, making its purity and isotopic enrichment critical for accurate quantification in mass spectrometry and liquid chromatography applications.[1]

Data Presentation: Certificate of Analysis Summary

The following table summarizes the typical quantitative data and specifications for this compound as found on a supplier's Certificate of Analysis.

Test Specification Method
Appearance White to off-white solidVisual Inspection
Molecular Formula C₉H₂D₆O₂-
Molecular Weight 154.20 g/mol Mass Spectrometry
Purity (HPLC) ≥ 98%HPLC-DAD
Isotopic Purity (Atom % D) ≥ 98 atom % DNMR / Mass Spectrometry
Melting Point 132-135 °CMelting Point Apparatus
Identity Conforms to structure¹H NMR, ¹³C NMR, MS

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a standard method for assessing the chemical purity of this compound.

  • Instrumentation : A typical HPLC system consists of a pump, an autosampler, a column oven, and a diode array detector.

  • Column : A C18 reversed-phase column (e.g., sub-2-µm particle size) is commonly used for the separation of cinnamic acid and its impurities.[2]

  • Mobile Phase : A gradient elution is typically employed, using a mixture of an aqueous solution of a weak acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.[3][4]

  • Flow Rate : A constant flow rate, for instance, 0.2 mL/min, is maintained throughout the analysis.[3]

  • Detection : The diode array detector is set to monitor the absorbance at the maximum wavelength of trans-cinnamic acid.

  • Quantification : The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Identity Confirmation and Isotopic Enrichment Analysis

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is used to confirm the identity and determine the isotopic enrichment of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation : The sample is dissolved in a deuterated solvent, such as DMSO-d6.[5]

  • ¹H NMR : The proton NMR spectrum is used to confirm the presence of the non-deuterated protons and the absence of signals where deuterium atoms should be. The chemical shifts and coupling constants are compared to a reference spectrum of unlabeled cinnamic acid.

  • ¹³C NMR : The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule, further confirming its identity.[5]

  • Isotopic Purity : The isotopic enrichment can be estimated from the ¹H NMR by comparing the integration of the residual proton signals in the deuterated positions to the signals of the non-deuterated protons.

2. Mass Spectrometry (MS)

  • Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used. Electrospray ionization (ESI) is a common ionization technique for this analysis.[3][6]

  • Analysis Mode : The analysis is typically performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is observed.[6]

  • Identity Confirmation : The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight of this compound (154.20 g/mol ).[7]

  • Isotopic Purity : The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of molecules that are fully deuterated (d6), as well as the presence of partially deuterated species (d0 to d5). The atom % D is calculated from this distribution.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key processes related to the analysis of this compound.

QC_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Certification Sample Sample Receipt Login Sample Login & Labeling Sample->Login Prep Sample Preparation for Analysis Login->Prep HPLC Purity Analysis (HPLC) Prep->HPLC NMR Identity & Isotopic Purity (NMR) Prep->NMR MS Identity & Isotopic Purity (MS) Prep->MS MP Melting Point Determination Prep->MP Review Data Review & Verification HPLC->Review NMR->Review MS->Review MP->Review CoA Certificate of Analysis Generation Review->CoA Release Product Release CoA->Release

Caption: Quality Control Workflow for this compound Analysis.

HPLC_Method MobilePhase Mobile Phase (Water/Acetonitrile Gradient) Pump HPLC Pump MobilePhase->Pump Injector Autosampler/Injector Pump->Injector Column C18 Reversed-Phase Column Injector->Column Detector Diode Array Detector (DAD) Column->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: HPLC Experimental Workflow for Purity Analysis.

References

In-Depth Technical Guide to the Material Safety of Cinnamic Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Cinnamic acid-d6, a deuterated form of cinnamic acid. The information presented is intended for researchers, scientists, and professionals in drug development who may be working with this compound. This document summarizes key safety data, outlines experimental methodologies for toxicological assessments, and visualizes relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound shares similar physical and chemical properties with its non-deuterated counterpart, trans-cinnamic acid. The primary difference is the isotopic substitution of six hydrogen atoms with deuterium, resulting in a higher molecular weight.

PropertyValueReference
Chemical Name (E)-3-(phenyl-d5)prop-2(3-d)-enoic acid
Synonyms trans-Cinnamic acid-d6, 3-Phenylacrylic acid-d6[1]
CAS Number 91453-04-2
Molecular Formula C₉H₂D₆O₂[2]
Molecular Weight 154.20 g/mol
Appearance White to off-white crystalline solid[3]
Melting Point 132-135 °C[4]
Boiling Point 300 °C[4]
Solubility Insoluble in water; soluble in ethanol, diethyl ether, acetone, and benzene.[5]
Isotopic Purity ≥98 atom % D

Toxicological Data

The toxicological data for this compound is limited. Therefore, the data presented below is for the non-deuterated form, trans-cinnamic acid, and should be considered as an analogy. The deuteration is not expected to significantly alter the acute toxicological properties, but it may affect the pharmacokinetic and metabolic profiles of the compound.[1]

TestSpeciesRouteValueClassificationReference
Acute Oral Toxicity (LD50) RatOral2500 mg/kgHarmful if swallowed[4][6]
Acute Oral Toxicity (LD50) MouseOral>5000 mg/kgNot classified[6]
Acute Dermal Toxicity (LD50) RabbitDermal>5000 mg/kgNot classified[4][7]
Skin Corrosion/Irritation RabbitDermalSlight irritationCauses skin irritation[7][8]
Serious Eye Damage/Irritation RabbitOcularNo eye irritationCauses serious eye irritation (GHS Category 2A)[5][7]
Skin Sensitization Animal Exp.DermalNegativeNot a sensitizer[7]
Germ Cell Mutagenicity (Ames test) -In vitroNegativeNot mutagenic[7]
Carcinogenicity --No ingredient of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.Not classified as a carcinogen[6][7]

Hazard Identification and Safety Precautions

Based on the available data for trans-cinnamic acid, this compound should be handled with care. The following table summarizes the hazard classifications and recommended precautionary statements.

Hazard ClassGHS ClassificationPrecautionary Statements
Skin Irritation Category 2H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Eye Irritation Category 2AH319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific target organ toxicity — single exposure (respiratory tract irritation) Category 3H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell.

First Aid Measures:

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms persist.[3]

  • Skin Contact: Remove contaminated clothing. Wash skin with soap and water. Get medical attention if irritation develops.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Get medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[9]

Experimental Protocols

The toxicological data for cinnamic acid is primarily based on standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. Below are detailed methodologies for the key experiments cited.

Acute Oral Toxicity (OECD Guideline 401 - Historical)

Note: OECD Guideline 401 has been deleted and replaced by alternative methods (TG 420, 423, and 425) that use fewer animals. The following is a description of the historical method likely used for older data.

  • Principle: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.

  • Test Animals: Healthy, young adult rats of a single strain.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.

    • Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

    • Body weight is recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using a recognized statistical method.

Acute Dermal Toxicity (OECD Guideline 402)
  • Principle: To determine the acute toxic effects of a substance when applied to the skin.

  • Test Animals: Healthy, young adult rats, rabbits, or guinea pigs with clipped fur.

  • Procedure:

    • The test substance is applied uniformly over a shaved area of at least 10% of the body surface.

    • The application site is covered with a porous gauze dressing for 24 hours.

    • Animals are observed for signs of toxicity and mortality for at least 14 days.

    • Body weight is recorded at the start, weekly, and at the end of the study.

    • A gross necropsy is performed on all animals.

  • Data Analysis: The LD50 is determined, or a limit test is performed at a high dose to classify the substance.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 431)
  • Principle: To assess the potential of a substance to cause skin corrosion by measuring its effect on cell viability in a reconstructed human epidermis model.[10]

  • Test System: A three-dimensional reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[10]

  • Procedure:

    • The test substance is applied topically to the surface of the RhE tissue.[10]

    • The tissue is exposed to the substance for specific time points (e.g., 3 minutes and 1 hour).

    • After exposure, the tissue is rinsed and incubated.

    • Cell viability is determined using a quantitative assay, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.

  • Data Analysis: A substance is identified as corrosive if the cell viability falls below a certain threshold at a specified time point.[11]

Biological Pathways and Mechanisms

Cinnamic acid is a naturally occurring compound that plays a role in various biological pathways. While specific data for the d6-labeled version is not available, the general mechanisms are expected to be similar.

Biosynthesis and Metabolism

Cinnamic acid is a central intermediate in the biosynthesis of numerous natural products in plants through the phenylpropanoid pathway.[12] Its biosynthesis begins with the deamination of the amino acid phenylalanine. In mammals, cinnamic acid is primarily metabolized in the liver to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine.

Biosynthesis_Metabolism Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid / this compound Phenylalanine->Cinnamic_acid Phenylalanine ammonia-lyase (PAL) (in plants) Benzoic_acid Benzoic Acid Cinnamic_acid->Benzoic_acid β-oxidation (in mammals) Natural_Products Lignans, Flavonoids, Coumarins, etc. Cinnamic_acid->Natural_Products Phenylpropanoid Pathway (in plants) Hippuric_acid Hippuric Acid (excreted in urine) Benzoic_acid->Hippuric_acid Glycine conjugation

Caption: Biosynthesis and metabolism of cinnamic acid.

Signaling Pathways in Pharmacology

Cinnamic acid and its derivatives have been shown to modulate several signaling pathways, which is of interest in drug development. These include anti-inflammatory, pro-apoptotic, and metabolic regulation pathways.

Signaling_Pathways cluster_inflammation Inflammation cluster_apoptosis Apoptosis (in Cancer Cells) cluster_metabolism Glucose Metabolism Cinnamic_Acid Cinnamic Acid / Derivatives NFkB NF-κB Pathway Cinnamic_Acid->NFkB Inhibition Caspases ↑ Caspase Activation Cinnamic_Acid->Caspases Anti_apoptotic_proteins ↓ Anti-apoptotic Proteins Cinnamic_Acid->Anti_apoptotic_proteins AMPK AMPK Activation Cinnamic_Acid->AMPK Inflammatory_Cytokines ↓ Pro-inflammatory Cytokines NFkB->Inflammatory_Cytokines Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake

Caption: Pharmacological signaling pathways influenced by cinnamic acid.

Stability and Reactivity

This compound is a stable compound under normal laboratory conditions.

  • Chemical Stability: Stable under recommended storage conditions.[4]

  • Conditions to Avoid: Strong heating, as it can lead to decomposition.[4]

  • Incompatible Materials: Strong oxidizing agents.[7]

  • Hazardous Decomposition Products: Carbon oxides (CO, CO₂) upon combustion.[3][4]

Storage and Handling

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage at -20°C for long-term stability.[1][13]

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid formation of dust and aerosols. Use in a well-ventilated area. Wash hands thoroughly after handling.[5][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[5]

    • Skin Protection: Wear protective gloves.[5]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[8]

Experimental Workflows

The following diagram illustrates a general workflow for the toxicological assessment of a chemical like this compound, incorporating the OECD guidelines mentioned.

Experimental_Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing (if necessary) Skin_Corrosion Skin Corrosion (OECD 431) Acute_Dermal Acute Dermal Toxicity (OECD 402) Skin_Corrosion->Acute_Dermal If not corrosive Skin_Irritation Skin Irritation (OECD 439) Skin_Irritation->Acute_Dermal If not irritating Mutagenicity Mutagenicity (e.g., Ames Test) Hazard_Classification Hazard Classification & Labeling Mutagenicity->Hazard_Classification Acute_Oral Acute Oral Toxicity (e.g., OECD 423) Acute_Oral->Hazard_Classification Acute_Dermal->Hazard_Classification Test_Substance Test Substance: This compound Test_Substance->Skin_Corrosion Test_Substance->Skin_Irritation Test_Substance->Mutagenicity

Caption: General workflow for toxicological assessment.

This guide provides a summary of the available safety data for this compound. It is crucial to consult the most recent and complete Safety Data Sheet (SDS) from the supplier before handling this compound and to perform a thorough risk assessment for any new experimental procedures.

References

An In-depth Technical Guide to the Synthesis and Preparation of Cinnamic Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of Cinnamic acid-d6, a deuterated analog of cinnamic acid. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document details the synthetic route, experimental protocols, and characterization of this compound, with a focus on providing practical information for its preparation in a laboratory setting.

Synthetic Strategy

The most common and efficient method for the synthesis of this compound involves a two-step process starting from commercially available benzaldehyde-d6. The synthetic pathway is outlined below:

  • Horner-Wadsworth-Emmons (HWE) Olefination: Benzaldehyde-d6 undergoes a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate. This reaction selectively forms the trans-alkene, yielding ethyl cinnamate-d6. The use of a stabilized phosphonate ylide ensures high yields and excellent stereoselectivity for the desired (E)-isomer.

  • Hydrolysis: The resulting ethyl cinnamate-d6 is then hydrolyzed under basic conditions to afford the final product, this compound. Subsequent acidification and purification yield the pure deuterated cinnamic acid.

This strategy is favored due to the high availability of the deuterated starting material and the high efficiency and stereoselectivity of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of Ethyl Cinnamate-d6 via Horner-Wadsworth-Emmons Reaction

Materials:

  • Benzaldehyde-d6 (1.0 eq)

  • Triethyl phosphonoacetate (1.0 - 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or other suitable base (e.g., LiOH·H₂O, DBU)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous THF and sodium hydride.

  • The suspension is cooled to 0 °C in an ice bath.

  • Triethyl phosphonoacetate is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes, or until hydrogen evolution ceases, to form the phosphonate ylide.

  • The resulting solution is cooled back to 0 °C, and a solution of benzaldehyde-d6 in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and then with brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude ethyl cinnamate-d6. The crude product can be purified by flash column chromatography if necessary.

Hydrolysis of Ethyl Cinnamate-d6 to this compound

Materials:

  • Crude ethyl cinnamate-d6 from the previous step

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10-20%)

  • Hydrochloric acid (HCl, concentrated or dilute)

  • Deionized water

Procedure:

  • The crude ethyl cinnamate-d6 is dissolved in ethanol in a round-bottom flask.

  • An aqueous solution of sodium hydroxide is added to the flask.

  • The mixture is heated to reflux and stirred for a period sufficient to ensure complete hydrolysis (typically 1-3 hours), as monitored by TLC.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is washed with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

  • The aqueous layer is then cooled in an ice bath and acidified by the slow addition of hydrochloric acid until the pH is acidic (pH ~1-2).

  • The precipitated this compound is collected by suction filtration.

  • The solid is washed with cold deionized water to remove any inorganic salts.

  • The crude this compound is then dried.

Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol or a mixture of ethanol and water

  • Deionized water

Procedure:

  • The crude this compound is dissolved in a minimal amount of hot ethanol.

  • Hot deionized water is added dropwise to the solution until it becomes slightly cloudy.

  • If precipitation occurs, a small amount of hot ethanol is added to redissolve the solid.

  • The hot solution is allowed to cool slowly to room temperature, during which time crystals of pure this compound will form.

  • The flask is then placed in an ice bath to maximize crystal formation.

  • The purified crystals are collected by suction filtration, washed with a small amount of cold ethanol/water mixture, and dried under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material Benzaldehyde-d6-
Molecular Formula C₉D₆H₂O₂[1]
Molecular Weight 154.20 g/mol [1]
Typical Yield (overall) >80% (based on non-deuterated analog)[2]
Isotopic Purity ≥98 atom % D
Melting Point 132-135 °C

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to show significantly reduced or absent signals corresponding to the phenyl and vinyl protons compared to the non-deuterated analog. A broad singlet for the carboxylic acid proton will be present.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for the nine carbon atoms. The chemical shifts will be similar to those of non-deuterated cinnamic acid, although minor isotopic shifts may be observed. The signals for the deuterated carbons will be significantly broadened or absent in a proton-decoupled spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and determining the isotopic purity of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (m/z ≈ 154). High-resolution mass spectrometry can be used to accurately determine the mass and confirm the elemental composition. The isotopic distribution of the molecular ion cluster can be analyzed to calculate the isotopic enrichment.[3][4][5]

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Horner-Wadsworth-Emmons Reaction cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification start Benzaldehyde-d6 + Triethyl phosphonoacetate reaction1 Reaction with NaH in THF start->reaction1 product1 Ethyl cinnamate-d6 reaction1->product1 reaction2 Basic Hydrolysis (NaOH/EtOH) product1->reaction2 product2 Sodium cinnamate-d6 reaction2->product2 acidification Acidification (HCl) product2->acidification crude_product Crude this compound acidification->crude_product purification Recrystallization crude_product->purification final_product Pure this compound purification->final_product

Synthetic workflow for this compound.
Logical Relationship of Key Steps

The following diagram illustrates the logical relationship between the key experimental stages.

Logical_Relationship Start Starting Materials: Benzaldehyde-d6, Triethyl phosphonoacetate HWE Horner-Wadsworth-Emmons Olefination Start->HWE Yields Hydrolysis Ester Hydrolysis HWE->Hydrolysis Intermediate: Ethyl cinnamate-d6 Purification Purification by Recrystallization Hydrolysis->Purification Crude Product Characterization Characterization: NMR, MS Purification->Characterization Purity Check FinalProduct This compound Characterization->FinalProduct Confirmation

Key stages in the preparation of this compound.

References

Navigating the Stability and Storage of Cinnamic Acid-d6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid-d6, a deuterated analog of cinnamic acid, serves as a critical internal standard in bioanalytical studies, particularly in pharmacokinetic and metabolic research. Its structural similarity to the parent compound, coupled with a distinct mass, allows for precise quantification in complex biological matrices. However, the integrity of any analytical standard is paramount for generating reliable and reproducible data. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, offering insights into its degradation pathways, recommended handling procedures, and methodologies for stability assessment.

Core Stability and Storage Recommendations

Proper storage is fundamental to preserving the chemical purity and isotopic integrity of this compound. Both temperature and the physical state of the compound (solid vs. solution) significantly impact its long-term stability.

General Storage Guidelines

For optimal stability, this compound should be stored in a tightly sealed container, protected from light and moisture. The general storage recommendations from various suppliers are summarized below.

Storage ConditionFormRecommended TemperatureShelf Life
Long-termSolid (Powder)-20°CUp to 3 years
Short-termSolid (Powder)4°CUp to 2 years
In Solvent (e.g., DMSO)Solution-80°CUp to 6 months
In Solvent (e.g., DMSO)Solution-20°CUp to 1 month

Note: These are general guidelines. It is crucial to consult the certificate of analysis and supplier-specific recommendations for the particular lot of this compound being used.

Understanding Degradation Pathways

While specific forced degradation studies on this compound are not extensively published, the known degradation pathways of cinnamic acid provide valuable insights into its potential instabilities. The primary degradation routes to consider are photodegradation, hydrolysis, and oxidation.

Photodegradation: Cinnamic acid is known to undergo photodimerization upon exposure to UV light, forming cyclobutane derivatives such as α-truxillic acid. It is crucial to protect this compound from light to prevent this degradation pathway.

Hydrolysis: The carboxylic acid group of this compound is generally stable to hydrolysis under neutral conditions. However, in strongly acidic or basic conditions, degradation may occur.

Oxidation: The double bond in the acrylic acid side chain and the phenyl ring are susceptible to oxidation. Exposure to oxidizing agents or conditions that promote auto-oxidation should be minimized.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound throughout its lifecycle in the laboratory, it is essential to perform stability studies. The following are representative protocols for assessing the stability of this compound.

Stability-Indicating UPLC-MS/MS Method

This method is designed to separate this compound from its potential degradation products and provide a quantitative measure of its purity.

1. Instrumentation and Columns:

  • UPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer for sensitive and specific detection.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to resolve the parent compound from any degradants (e.g., 5-95% B over 5 minutes).

3. MS/MS Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its potential degradation products should be optimized.

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or acetonitrile).

  • Dilute the stock solution to a working concentration in the initial mobile phase composition.

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.

1. Acid and Base Hydrolysis:

  • Treat a solution of this compound with 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

  • Neutralize the samples before analysis.

2. Oxidative Degradation:

  • Expose a solution of this compound to 3% hydrogen peroxide at room temperature.

3. Thermal Degradation:

  • Expose solid this compound to dry heat (e.g., 80°C).

  • Expose a solution of this compound to the same temperature.

4. Photostability:

  • Expose a solution of this compound to UV light (e.g., 254 nm) and visible light according to ICH Q1B guidelines.

5. Analysis:

  • Analyze the stressed samples using the validated stability-indicating UPLC-MS/MS method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Isotopic Stability Assessment by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the isotopic enrichment and positional integrity of the deuterium labels.

1. Sample Preparation:

  • Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

2. NMR Acquisition:

  • Acquire a high-resolution ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms high isotopic enrichment.

  • Acquire a ¹³C NMR spectrum to further confirm the structure.

Signaling Pathways and Experimental Workflows

Cinnamic acid and its derivatives have been shown to modulate various signaling pathways, which is relevant for researchers using this compound in biological studies.

G General Experimental Workflow for Stability Testing cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A This compound Stock Solution B Working Solutions A->B H NMR for Isotopic Integrity A->H C Acid/Base Hydrolysis B->C Expose to D Oxidation (H2O2) B->D Expose to E Thermal (Heat) B->E Expose to F Photolytic (UV/Vis) B->F Expose to G UPLC-MS/MS Analysis C->G D->G E->G F->G I Purity Assessment G->I J Degradant Identification G->J K Stability Profile Determination I->K J->K

General workflow for stability testing of this compound.

Cinnamic acid and its derivatives have been reported to inhibit the NF-κB signaling pathway, which plays a key role in inflammation.

Inhibition of NF-κB Signaling by Cinnamic Acid Derivatives Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes Cinnamic Acid Derivative Cinnamic Acid Derivative Cinnamic Acid Derivative->IKK Inhibits

Simplified diagram of NF-κB pathway inhibition.

Furthermore, cinnamic acid has been shown to influence the MAPK signaling pathway, which is involved in cell proliferation and differentiation.

Modulation of MAPK Signaling by Cinnamic Acid Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Cinnamic Acid Cinnamic Acid Cinnamic Acid->ERK Modulates

Simplified diagram of MAPK pathway modulation.

Conclusion

The stability of this compound is crucial for its effective use as an internal standard in quantitative bioanalysis. By adhering to the recommended storage conditions, protecting it from light, and understanding its potential degradation pathways, researchers can ensure the accuracy and reliability of their results. The implementation of robust stability-indicating analytical methods and periodic stability assessments are best practices that should be integrated into any laboratory workflow involving this and other critical analytical standards. This guide provides a foundational framework for researchers to develop and implement their own specific procedures for handling and storing this compound, ultimately contributing to the generation of high-quality scientific data.

Solubility Profile of Cinnamic Acid-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Cinnamic acid-d6, a deuterated form of the naturally occurring organic compound, cinnamic acid. Understanding the solubility of this compound is critical for its application in various research and development settings, including pharmacology, metabolomics, and materials science. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a conceptual workflow for solubility assessment.

Core Solubility Data

Cinnamic acid is generally characterized as being slightly soluble in water and freely soluble in many organic solvents.[1][2][3] While specific quantitative data for this compound is limited, the solubility is expected to be highly comparable to its non-deuterated counterpart, as deuterium labeling does not significantly alter the physicochemical properties that govern solubility. The available data for both forms are summarized below.

SolventThis compound SolubilityCinnamic Acid Solubility (Non-deuterated)Temperature (°C)
Dimethyl Sulfoxide (DMSO)250 mg/mL[4][5]-Not Specified
Water-0.4 g/L[6]25
Water-500 mg/L[7]Not Specified
Water-0.511 g/L[8]25
Ethanol-Soluble[2][9]Not Specified
Ethanol-Very Soluble[10]Not Specified
Methanol-Soluble[2]Not Specified
Acetone-Soluble[2][9][10]Not Specified
Diethyl Ether-Soluble[2][10]Not Specified
Benzene-Soluble[2][10]Not Specified
Chloroform-Soluble[2]Not Specified
Acetic Acid-Soluble[2]Not Specified
Petroleum Ether-Soluble[2]Not Specified
Carbon Disulfide-Easily Soluble[2]Not Specified

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[11][12][13] This protocol outlines the steps to ascertain the thermodynamic solubility of this compound.

1. Materials and Equipment:

  • This compound (solid form)

  • Selected solvents of interest

  • Analytical balance

  • Glass vials or flasks with screw caps

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed and that solid material remains at equilibrium.

    • Record the exact weight of the this compound added.

    • Add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours.[11] The goal is to ensure the concentration of the dissolved solute remains constant over time.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

  • Data Reporting:

    • The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

    • Report the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Conceptual Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

G Workflow for Solubility Assessment of this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_report Reporting start Start: Define Compound and Solvents prep_compound Prepare Solid Compound (this compound) start->prep_compound prep_solvents Prepare Solvents of Interest start->prep_solvents add_excess Add Excess Compound to Solvent prep_compound->add_excess prep_solvents->add_excess equilibrate Equilibrate (Shake-Flask Method) 24-72h at Constant Temperature add_excess->equilibrate phase_sep Phase Separation (Centrifugation & Filtration) equilibrate->phase_sep quantify Quantify Solute Concentration (e.g., HPLC) phase_sep->quantify data_analysis Analyze Data & Determine Solubility quantify->data_analysis report Report Solubility Data (mg/mL, g/L, mol/L) data_analysis->report end End report->end

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

Cinnamic Acid in Biological Pathways

Cinnamic acid is a central intermediate in the phenylpropanoid biosynthesis pathway in plants.[1][7] This pathway is responsible for the synthesis of a wide variety of secondary metabolites, including lignans, flavonoids, and coumarins. The initial step involves the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid.[14] The following diagram illustrates a simplified representation of this pathway.

G Simplified Phenylpropanoid Biosynthesis Pathway cluster_pathway Phenylpropanoid Pathway cluster_legend Legend phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H coumaroyl_coa 4-Coumaroyl-CoA p_coumaric_acid->coumaroyl_coa 4CL lignans Lignans coumaroyl_coa->lignans flavonoids Flavonoids coumaroyl_coa->flavonoids coumarins Coumarins coumaroyl_coa->coumarins pal_legend PAL: Phenylalanine Ammonia-Lyase c4h_legend C4H: Cinnamate 4-Hydroxylase cl4_legend 4CL: 4-Coumarate-CoA Ligase

Caption: Key steps in the phenylpropanoid biosynthesis pathway involving cinnamic acid.

References

Introduction to Cinnamic Acid and Stable Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Abundance of Cinnamic Acid Isotopes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary The precise molecular weight and isotopic composition of organic compounds are of critical importance in pharmaceutical development, metabolic research, and material authentication. Cinnamic acid (C₉H₈O₂), a key intermediate in the biosynthesis of numerous natural products, is composed of carbon, hydrogen, and oxygen, each of which possesses a unique and stable isotopic signature. Understanding the natural abundance of these isotopes is fundamental to interpreting mass spectrometry data, conducting isotopic labeling studies, and performing compound-specific isotope analysis (CSIA). This guide provides a detailed overview of the natural isotopic abundance of cinnamic acid's constituent elements, outlines the primary experimental methodologies for their determination, and illustrates the conceptual and practical workflows involved.

Cinnamic acid is an organic aromatic compound with the chemical formula C₉H₈O₂.[1][2] It is a central intermediate in the biosynthesis of a vast array of natural products, including flavonoids, lignols, and phenylpropanoids.[1] Its elemental composition makes it a subject for stable isotope analysis, a powerful technique that measures the relative abundance of naturally occurring isotopes.

Isotopes are variants of a particular chemical element that differ in neutron number. Stable isotopes do not undergo radioactive decay and exist in the environment in predictable, albeit slightly variable, ratios. These subtle variations, or "isotopic fingerprints," can provide valuable information about a compound's origin, synthetic pathway, and environmental history.[3][4]

Natural Isotopic Abundance of Cinnamic Acid's Constituent Elements

The isotopic composition of a cinnamic acid molecule is a composite of the natural abundances of its constituent elements: carbon, hydrogen, and oxygen. The internationally accepted abundances for the stable isotopes of these elements are summarized below.

Carbon Isotopes

Carbon has two stable isotopes, ¹²C and ¹³C. The vast majority of carbon atoms are ¹²C, with ¹³C accounting for just over 1%.[3][5]

Table 1: Natural Abundance of Stable Carbon Isotopes
Isotope Natural Abundance (%)
Carbon-12 (¹²C)~98.9%
Carbon-13 (¹³C)~1.1%

Note: The radioactive isotope ¹⁴C exists in trace amounts but is not considered in stable isotope abundance studies.

Hydrogen Isotopes

Hydrogen has two stable isotopes, ¹H (protium) and ²H (deuterium). Protium is the most common isotope, making up over 99.98% of all hydrogen.[6][7]

Table 2: Natural Abundance of Stable Hydrogen Isotopes
Isotope Natural Abundance (%)
Hydrogen-1 (¹H)> 99.98%
Hydrogen-2 (²H)~0.0115% - 0.0156%

Note: The natural abundance of deuterium can vary. The radioactive isotope ³H (tritium) occurs in trace amounts.[6][7]

Oxygen Isotopes

Oxygen has three stable isotopes: ¹⁶O, ¹⁷O, and ¹⁸O. ¹⁶O is by far the most abundant.

Table 3: Natural Abundance of Stable Oxygen Isotopes
Isotope Natural Abundance (%)
Oxygen-16 (¹⁶O)~99.76%
Oxygen-17 (¹⁷O)~0.038%
Oxygen-18 (¹⁸O)~0.20%

Isotopologues of Cinnamic Acid

The combination of the different stable isotopes of carbon, hydrogen, and oxygen means that a bulk sample of cinnamic acid is not composed of identical molecules. Instead, it is a mixture of isotopologues —molecules that are identical in chemical structure but differ in their isotopic composition.

For example, the most abundant isotopologue of cinnamic acid will contain only ¹²C, ¹H, and ¹⁶O atoms. However, a small fraction of molecules will contain one ¹³C atom, or one ²H atom, or one ¹⁸O atom, and so on. The probability of finding a molecule with multiple heavy isotopes (e.g., two ¹³C atoms) is significantly lower but calculable. The diagram below illustrates this relationship.

G cluster_elements Constituent Elements & Isotopes cluster_molecule Cinnamic Acid Molecule (C₉H₈O₂) cluster_isotopologues Resulting Isotopologues C Carbon (¹²C, ¹³C) Molecule Chemical Structure C->Molecule Combine to form H Hydrogen (¹H, ²H) H->Molecule Combine to form O Oxygen (¹⁶O, ¹⁷O, ¹⁸O) O->Molecule Combine to form I1 Most Abundant (¹²C)₉(¹H)₈(¹⁶O)₂ Molecule->I1 Exists as a mixture of I2 Singly Substituted (¹³C)(¹²C)₈(¹H)₈(¹⁶O)₂ or (¹²C)₉(²H)(¹H)₇(¹⁶O)₂ etc. I3 Doubly Substituted (¹³C)₂(¹²C)₇(¹H)₈(¹⁶O)₂ etc.

Conceptual relationship between elemental isotopes and cinnamic acid isotopologues.

Experimental Protocols for Isotope Ratio Analysis

The determination of natural isotopic abundances in specific organic compounds like cinnamic acid is primarily achieved through Isotope Ratio Mass Spectrometry (IRMS) , often coupled with an elemental analyzer (EA) or a gas chromatograph (GC). This technique is also referred to as Compound-Specific Isotope Analysis (CSIA).[7][8]

Principle of EA-IRMS

The core principle of EA-IRMS is to convert the bulk organic sample into simple, pure gases (e.g., CO₂, H₂, N₂) for which isotopic ratios can be measured with extremely high precision by the mass spectrometer.

Detailed Methodology

A generalized protocol for the analysis of the carbon (¹³C/¹²C) and hydrogen (²H/¹H) isotope ratios in a solid organic sample like cinnamic acid is as follows:

  • Sample Preparation :

    • Drying : The cinnamic acid sample must be completely free of moisture. Samples are typically dried in an oven at 50-60°C or freeze-dried to remove all water, which would otherwise interfere with hydrogen and oxygen isotope analysis.

    • Homogenization : The dried sample is ground into a fine, homogenous powder using a mortar and pestle or a ball mill. This ensures that the small subsample taken for analysis is representative of the bulk material.

    • Weighing and Encapsulation : A precise microgram-to-milligram quantity of the powdered sample is weighed into a small tin or silver capsule. The capsule is then crimped into a small, tight pellet to ensure complete, instantaneous combustion.

  • Conversion to Gas (Elemental Analyzer) :

    • The encapsulated sample is dropped from an autosampler into a high-temperature reactor inside the elemental analyzer.

    • For ¹³C Analysis (Combustion) : The reactor is held at ~1000°C and contains an oxidant (e.g., chromium oxide). The sample combusts in the presence of pure oxygen, converting all organic carbon into CO₂ gas.

    • For ²H Analysis (Thermal Conversion/Pyrolysis) : The reactor is held at a higher temperature (~1450°C) in a reductive environment (e.g., glassy carbon). The sample is pyrolyzed, and all hydrogen is converted into H₂ gas.

    • The resulting gases pass through various chemical traps and scrubbers to remove unwanted byproducts (like water or sulfur oxides) and ensure only the pure target gas proceeds.

  • Gas Separation (Gas Chromatography) :

    • The purified plug of target gas (CO₂ or H₂) is carried by a helium stream into a gas chromatography (GC) column.

    • The GC column separates the target gas from any other residual gases, ensuring a pure sample enters the mass spectrometer.

  • Isotopic Analysis (Mass Spectrometer) :

    • The pure gas enters the ion source of the IRMS, where it is ionized by electron impact.

    • The resulting ions are accelerated and deflected by a magnetic field, which separates them based on their mass-to-charge ratio. For CO₂, the spectrometer simultaneously measures ions of m/z 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46.

    • Highly sensitive Faraday cup detectors measure the ion beams for each isotope, allowing for the precise calculation of the isotope ratio (e.g., ¹³C/¹²C).

  • Data Reporting :

    • Results are reported in delta (δ) notation in parts per thousand (‰, or "per mil") relative to an international standard (e.g., Vienna Pee Dee Belemnite (VPDB) for carbon).

The entire workflow is depicted in the diagram below.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis (EA-IRMS) cluster_data 3. Data Processing Dry Drying Grind Homogenization Dry->Grind Weigh Weighing & Encapsulation Grind->Weigh EA Elemental Analyzer (Combustion or Pyrolysis) Weigh->EA Autosampler GC Gas Chromatography (Gas Purification) EA->GC He Carrier Gas IRMS Isotope Ratio Mass Spectrometer GC->IRMS Ionization Data Isotope Ratio Calculation (δ¹³C, δ²H) IRMS->Data Detector Signal

General experimental workflow for Compound-Specific Isotope Analysis (CSIA).

Applications in Research and Drug Development

A thorough understanding of the natural isotopic abundance of cinnamic acid and the methods to measure it is crucial for several advanced applications:

  • Authentication and Origin Tracking : CSIA can help distinguish between natural and synthetic cinnamic acid or trace its geographical origin based on subtle isotopic variations imparted by local soil and water.

  • Metabolic Studies : In drug development, tracking the metabolic fate of a compound is essential. While often done with enriched isotopic labels, understanding the natural background abundance is critical for designing experiments and interpreting results.

  • Elucidation of Biosynthetic Pathways : Isotopic fractionation patterns can provide clues about the enzymatic reactions involved in the biosynthesis of cinnamic acid and its derivatives in plants.

  • Quality Control : Ensuring batch-to-batch consistency in pharmaceutical production can be supported by isotopic analysis as a high-precision fingerprint of the product.

Conclusion

The natural isotopic abundances of carbon, hydrogen, and oxygen define the precise isotopic signature of any given cinnamic acid sample. This signature is not a single value but a predictable distribution of various isotopologues. High-precision analytical techniques, primarily Isotope Ratio Mass Spectrometry, allow researchers to measure these isotopic ratios accurately. For professionals in research and drug development, leveraging this information provides a powerful tool for authentication, metabolic analysis, and quality control, adding a critical layer of analytical depth beyond simple chemical identification.

References

Biosynthesis of Deuterated Cinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the biosynthetic production of deuterated cinnamic acid, tailored for researchers, scientists, and professionals in drug development. The focus is on microbial fermentation using engineered Escherichia coli, a robust and widely used platform for producing isotopically labeled compounds. This document outlines the core metabolic pathways, detailed experimental protocols, and methods for quantitative analysis.

Introduction

Deuterated compounds, such as deuterated cinnamic acid, are invaluable tools in pharmaceutical research and development. They serve as internal standards in pharmacokinetic studies, tracers for metabolic pathway analysis, and can be used to investigate kinetic isotope effects.[1][2] The incorporation of deuterium can also modify the metabolic profile of a drug, potentially enhancing its therapeutic properties. While chemical synthesis routes for deuterated cinnamic acids exist, biosynthesis offers a sustainable and often more cost-effective alternative, with the potential for high levels of isotopic enrichment.[2][3]

This guide details a biosynthetic strategy centered on engineered Escherichia coli. The methodology leverages the bacterium's native metabolic pathways for aromatic amino acid production, supplemented with a heterologously expressed enzyme, Phenylalanine Ammonia-Lyase (PAL), to convert deuterated L-phenylalanine into deuterated trans-cinnamic acid.[4] Deuteration is achieved by cultivating the engineered bacterium in a minimal medium containing heavy water (D₂O) and a deuterated carbon source.

Biosynthetic Pathway and Strategy

The core of the biosynthetic strategy is to engineer E. coli to perform two key functions: first, to synthesize L-phenylalanine from basic nutrients, and second, to convert this L-phenylalanine into trans-cinnamic acid. To produce the deuterated form, the entire metabolic process is conducted in a deuterium-rich environment.

Metabolic Pathway

The production of deuterated cinnamic acid in engineered E. coli begins with central carbon metabolism. Using a deuterated carbon source like D₇-glucose or D₈-glycerol, the bacterium generates deuterated phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). These precursors enter the shikimate pathway, a native E. coli pathway, to produce deuterated chorismate, a key intermediate in aromatic amino acid biosynthesis.[5][6] Chorismate is then converted to deuterated L-phenylalanine.

The final step is the introduction of a heterologous gene encoding Phenylalanine Ammonia-Lyase (PAL). PAL is a robust enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid and ammonia.[4] Studies have shown that PAL is capable of processing deuterated substrates, making it an ideal candidate for this biosynthetic approach.[1][5]

Biosynthesis_of_Deuterated_Cinnamic_Acid Deuterated_Carbon_Source Deuterated Carbon Source (e.g., D₇-Glucose) Central_Metabolism Central Carbon Metabolism Deuterated_Carbon_Source->Central_Metabolism PEP Deuterated Phosphoenolpyruvate (PEP) Central_Metabolism->PEP E4P Deuterated Erythrose-4-Phosphate (E4P) Central_Metabolism->E4P Shikimate_Pathway Shikimate Pathway (Native E. coli) PEP->Shikimate_Pathway E4P->Shikimate_Pathway Chorismate Deuterated Chorismate Shikimate_Pathway->Chorismate L_Phe_Pathway L-Phenylalanine Biosynthesis Chorismate->L_Phe_Pathway L_Phe Deuterated L-Phenylalanine L_Phe_Pathway->L_Phe Cinnamic_Acid Deuterated trans-Cinnamic Acid L_Phe->Cinnamic_Acid Phenylalanine Ammonia-Lyase (PAL) (Heterologous Expression) Experimental_Workflow Strain_Engineering 1. Strain Engineering (E. coli with PAL expression vector) Adaptation 2. Adaptation to D₂O (Stepwise increase in D₂O concentration) Strain_Engineering->Adaptation Fermentation 3. Fed-Batch Fermentation (Deuterated minimal medium) Adaptation->Fermentation Harvesting 4. Cell Harvesting & Supernatant Collection Fermentation->Harvesting Purification 5. Purification of Deuterated Cinnamic Acid (Extraction & Chromatography) Harvesting->Purification Analysis 6. Quantitative Analysis (MS for isotopic enrichment, NMR for structure) Purification->Analysis

References

Isotopic Labeling Patterns of Cinnamic Acid-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling patterns of Cinnamic acid-d6, a critical tool in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry. This document details the synthesis, characterization, and application of variously deuterated forms of cinnamic acid, with a focus on providing practical experimental protocols and clearly structured data for researchers.

Overview of Cinnamic Acid Isotopic Labeling

Deuterium-labeled cinnamic acid serves as a powerful tracer to elucidate metabolic pathways, such as the phenylpropanoid pathway in plants, and to study the absorption, distribution, metabolism, and excretion (ADME) of drugs containing a cinnamate moiety. The stability of the carbon-deuterium bond allows for accurate tracking and quantification by mass spectrometry and nuclear magnetic resonance spectroscopy. Common labeling patterns involve the substitution of hydrogen with deuterium on the phenyl ring or the vinyl group of the propenoic acid side chain.

Synthesis of Deuterated Cinnamic Acid Isotopologues

The Perkin reaction is a widely used method for the synthesis of cinnamic acids.[1][2] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1][2] By employing deuterated starting materials, specific isotopic labeling patterns of cinnamic acid can be achieved.

Synthesis of trans-Cinnamic acid-phenyl-d5

This isotopologue is synthesized using Benzaldehyde-d5 as the starting material, leading to the incorporation of five deuterium atoms on the phenyl ring.

Experimental Protocol (Adapted from the general Perkin Reaction[3][4][5])

  • Reactants: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Benzaldehyde-d5 (1.0 equivalent), acetic anhydride (3.0 equivalents), and anhydrous potassium acetate (1.5 equivalents).

  • Reaction: Heat the mixture to 180°C in an oil bath and maintain under reflux with vigorous stirring for 5 hours.

  • Work-up: After cooling to room temperature, add 100 mL of water to the reaction mixture. To neutralize the excess acetic anhydride and dissolve the cinnamic acid as its potassium salt, slowly add a saturated solution of sodium carbonate until the solution is basic (pH > 8).

  • Purification: Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted benzaldehyde. Acidify the aqueous layer to pH < 2 with concentrated hydrochloric acid to precipitate the trans-Cinnamic acid-phenyl-d5.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from hot water or ethanol may be performed for further purification.

Synthesis of trans-Cinnamic acid-α,β-d2

Labeling at the α and β positions of the propenoic acid chain is achieved by using deuterated acetic anhydride.

Experimental Protocol (Adapted from the general Perkin Reaction[3][4][5])

  • Reactants: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1.0 equivalent), Acetic anhydride-d6 (3.0 equivalents), and anhydrous potassium acetate (1.5 equivalents).

  • Reaction: Heat the mixture to 180°C in an oil bath and maintain under reflux with vigorous stirring for 5 hours.

  • Work-up: Follow the same work-up procedure as described for the synthesis of trans-Cinnamic acid-phenyl-d5.

  • Purification and Isolation: Follow the same purification and isolation steps as described for the synthesis of trans-Cinnamic acid-phenyl-d5.

Characterization and Quantitative Data

The isotopic purity and labeling pattern of the synthesized deuterated cinnamic acid are confirmed using mass spectrometry and NMR spectroscopy.

Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and isotopic distribution of the labeled compounds. The data below is predicted based on the known mass of unlabeled cinnamic acid and the incorporation of deuterium.

CompoundLabeling PatternPredicted Molecular Weight ( g/mol )Predicted [M-H]⁻ m/z
trans-Cinnamic acidUnlabeled148.16147.04
trans-Cinnamic acid-phenyl-d5Phenyl-d5153.20152.08
trans-Cinnamic acid-α,β-d2α,β-d2150.17149.06
trans-Cinnamic acid-d7Phenyl-d5, α,β-d2155.20154.09[6]

Note: The actual mass spectrum will show a distribution of isotopologues. The isotopic purity can be calculated from the relative intensities of these peaks.

NMR Spectroscopy Data

¹H and ¹³C NMR spectroscopy are used to confirm the positions of deuterium labeling. In ¹H NMR, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. In ¹³C NMR, the carbons attached to deuterium will show a characteristic triplet splitting pattern (due to C-D coupling) and a slight upfield shift.

Table of Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

Protontrans-Cinnamic acidtrans-Cinnamic acid-phenyl-d5trans-Cinnamic acid-α,β-d2
H-α6.48 (d, J = 16.0 Hz)6.48 (d, J = 16.0 Hz)Absent
H-β7.82 (d, J = 16.0 Hz)7.82 (d, J = 16.0 Hz)Absent
Phenyl H (ortho)7.56 (m)Absent7.56 (m)
Phenyl H (meta)7.41 (m)Absent7.41 (m)
Phenyl H (para)7.41 (m)Absent7.41 (m)
COOH~12.0 (br s)~12.0 (br s)~12.0 (br s)

Table of Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃ [7][8]

Carbontrans-Cinnamic acidtrans-Cinnamic acid-phenyl-d5trans-Cinnamic acid-α,β-d2
C-α117.8117.8Shifted upfield, triplet
C-β147.0147.0Shifted upfield, triplet
Phenyl C (ipso)134.1Shifted upfield, triplet134.1
Phenyl C (ortho)128.5Shifted upfield, triplet128.5
Phenyl C (meta)129.1Shifted upfield, triplet129.1
Phenyl C (para)130.8Shifted upfield, triplet130.8
C=O172.5172.5172.5

Application in Metabolic Pathway Elucidation

Deuterated cinnamic acid is a valuable tool for studying the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide variety of plant secondary metabolites.[9][10][11][12] By feeding plants with isotopically labeled cinnamic acid, researchers can trace its conversion into downstream products like flavonoids, lignans, and stilbenes.

Phenylpropanoid_Pathway cluster_synthesis Synthesis of Labeled Precursor cluster_pathway Phenylpropanoid Pathway Benzaldehyde_d5 Benzaldehyde-d5 Perkin_Reaction Perkin Reaction Benzaldehyde_d5->Perkin_Reaction Acetic_anhydride Acetic Anhydride Acetic_anhydride->Perkin_Reaction Cinnamic_acid_d5 trans-Cinnamic acid-phenyl-d5 Perkin_Reaction->Cinnamic_acid_d5 Cinnamic_acid Cinnamic Acid Cinnamic_acid_d5->Cinnamic_acid Isotopic Tracer Phenylalanine L-Phenylalanine Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids Lignans Lignans p_Coumaroyl_CoA->Lignans Stilbenes Stilbenes p_Coumaroyl_CoA->Stilbenes Experimental_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Administration Administration to Biological System Characterization->Administration Incubation Incubation/ Metabolism Administration->Incubation Extraction Metabolite Extraction Incubation->Extraction Analysis LC-MS/MS or NMR Analysis Extraction->Analysis Data_Processing Data Processing and Metabolite Identification Analysis->Data_Processing Pathway_Analysis Pathway Analysis Data_Processing->Pathway_Analysis

References

Methodological & Application

Application Notes and Protocols for Quantitative NMR (qNMR) using Cinnamic acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise determination of the concentration and purity of substances.[1][2] Unlike chromatographic methods, qNMR does not require identical reference standards for each analyte, as the signal intensity is directly proportional to the number of nuclei.[1] This application note provides a detailed protocol for the use of Cinnamic acid-d6 as an internal standard in ¹H qNMR for the quantitative analysis of organic molecules.

This compound is a suitable internal standard for qNMR due to its properties that align with the key selection criteria for such standards:

  • High Purity: Available in high isotopic and chemical purity.

  • Signal Simplicity: In ¹H NMR, this compound is expected to show a limited number of signals, primarily from the non-deuterated carboxylic acid proton, which simplifies spectral analysis.

  • Chemical Stability: Cinnamic acid is a stable solid, which is not volatile, allowing for accurate weighing.[1][3]

  • Solubility: It is soluble in common NMR solvents such as DMSO-d6.

Principle of qNMR with an Internal Standard

The principle of qNMR using an internal standard is based on the direct proportionality between the integrated area of a specific NMR signal and the molar concentration of the corresponding nuclei. By adding a known amount of a certified internal standard (this compound) to a precisely weighed sample of the analyte, the purity or concentration of the analyte can be calculated using the following equation:

Purity of Analyte (Pₓ) = (Iₓ / Iₛₜ) * (Nₛₜ / Nₓ) * (Mₓ / Mₛₜ) * (mₛₜ / mₓ) * Pₛₜ

Where:

  • Iₓ and Iₛₜ are the integrated areas of the signals for the analyte and the internal standard, respectively.

  • Nₓ and Nₛₜ are the number of protons giving rise to the respective signals of the analyte and the internal standard.

  • Mₓ and Mₛₜ are the molar masses of the analyte and the internal standard.

  • mₓ and mₛₜ are the masses of the analyte and the internal standard.

  • Pₛₜ is the purity of the internal standard.

Experimental Workflow

The following diagram illustrates the general workflow for a qNMR experiment using an internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_standard Accurately weigh this compound weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer setup_nmr Set up NMR spectrometer transfer->setup_nmr acquire_data Acquire 1H NMR spectrum setup_nmr->acquire_data process_fid Process FID (FT, phasing, baseline correction) acquire_data->process_fid integrate Integrate analyte and standard signals process_fid->integrate calculate Calculate purity/concentration integrate->calculate

Caption: General workflow for quantitative NMR using an internal standard.

Detailed Experimental Protocol

This protocol provides a general guideline for the determination of the purity of a hypothetical analyte, "Compound X," using this compound as an internal standard. Note: This protocol should be adapted and validated for specific applications.

1. Materials and Equipment

  • Analyte: Compound X

  • Internal Standard: this compound (high purity, with a certificate of analysis)

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), ≥99.8% D

  • NMR Spectrometer: 400 MHz or higher, equipped with a proton probe

  • Analytical Balance: Capable of weighing to at least 0.01 mg

  • NMR tubes: 5 mm, high precision

  • Volumetric flasks, pipettes, and syringes

  • Vortex mixer and/or sonicator

2. Sample Preparation

  • Weighing:

    • Accurately weigh approximately 10-20 mg of Compound X into a clean, dry vial. Record the exact weight (mₓ).

    • Accurately weigh approximately 5-10 mg of this compound into the same vial. Record the exact weight (mₛₜ). The molar ratio of analyte to standard should ideally be between 0.5 and 2.

  • Dissolution:

    • Add a precise volume (e.g., 0.6 mL) of DMSO-d6 to the vial containing the analyte and the internal standard.

    • Ensure complete dissolution by vortexing or brief sonication.

  • Transfer to NMR Tube:

    • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition

  • Instrument Setup:

    • Tune and shim the spectrometer to obtain optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Pulse Angle: 30-90 degrees. A 90-degree pulse provides the best signal-to-noise per scan, but a smaller angle can be used with a shorter relaxation delay.

    • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest (both analyte and standard) to ensure full relaxation and accurate integration. A typical starting value is 30 seconds.

    • Acquisition Time (aq): At least 3-4 seconds to ensure good digital resolution.

    • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration). Typically 8 to 64 scans.

    • Temperature: Maintain a constant temperature (e.g., 298 K).

4. Data Processing and Analysis

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum manually and perform a baseline correction.

  • Integration:

    • Identify a well-resolved signal of the analyte (Iₓ) that does not overlap with any other signals.

    • Identify the signal for the carboxylic acid proton of this compound (Iₛₜ). In DMSO-d6, this is expected to be a broad singlet at approximately 12.5 ppm.

    • Integrate both signals over a sufficient width to encompass the entire peak area.

  • Calculation: Use the equation provided in the "Principle of qNMR" section to calculate the purity of Compound X.

Data Presentation

The following tables present hypothetical quantitative data for the purity determination of three different batches of "Compound X" using this compound as the internal standard.

Table 1: Sample Preparation and Molar Mass Data

ParameterCompound X (Batch 1)Compound X (Batch 2)Compound X (Batch 3)This compound
Mass (m) 15.23 mg15.88 mg14.95 mg7.51 mg
Molar Mass (M) 250.3 g/mol 250.3 g/mol 250.3 g/mol 154.2 g/mol
Purity (P) To be determinedTo be determinedTo be determined99.9%
Number of Protons (N) 2 (for selected signal)2 (for selected signal)2 (for selected signal)1 (COOH)

Table 2: NMR Integration and Purity Calculation

ParameterCompound X (Batch 1)Compound X (Batch 2)Compound X (Batch 3)
Analyte Signal Integral (Iₓ) 1.851.981.80
Standard Signal Integral (Iₛₜ) 1.001.001.00
Calculated Purity (Pₓ) 98.7%100.2%97.5%

Logical Relationships in qNMR Analysis

The following diagram illustrates the key relationships between the experimental parameters and the final calculated purity in a qNMR experiment.

qNMR_Logic cluster_inputs Experimental Inputs cluster_nmr NMR Data cluster_output Calculated Result mass_analyte Mass of Analyte (mₓ) purity_analyte Purity of Analyte (Pₓ) mass_analyte->purity_analyte mass_standard Mass of Standard (mₛₜ) mass_standard->purity_analyte mol_mass_analyte Molar Mass of Analyte (Mₓ) mol_mass_analyte->purity_analyte mol_mass_standard Molar Mass of Standard (Mₛₜ) mol_mass_standard->purity_analyte purity_standard Purity of Standard (Pₛₜ) purity_standard->purity_analyte integral_analyte Integral of Analyte (Iₓ) integral_analyte->purity_analyte integral_standard Integral of Standard (Iₛₜ) integral_standard->purity_analyte protons_analyte Number of Protons - Analyte (Nₓ) protons_analyte->purity_analyte protons_standard Number of Protons - Standard (Nₛₜ) protons_standard->purity_analyte

Caption: Relationship of parameters for purity calculation in qNMR.

Conclusion

Quantitative NMR using this compound as an internal standard offers a reliable and accurate method for the determination of purity and concentration of organic molecules. The protocol outlined in these application notes provides a robust starting point for researchers in pharmaceutical and chemical analysis. Adherence to proper experimental procedures, especially concerning sample preparation and the selection of NMR acquisition parameters, is crucial for obtaining high-quality, reproducible results. As with any analytical method, validation for specific applications is essential to ensure accuracy and precision.

References

Application Notes and Protocols for Cinnamic Acid-d6 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cinnamic acid-d6 as a stable isotope tracer for metabolic flux analysis (MFA), particularly focusing on the phenylpropanoid pathway. This pathway is a significant source of secondary metabolites in plants, many of which have important pharmacological activities. Understanding the flux through this pathway is crucial for metabolic engineering, drug discovery, and agricultural biotechnology.

Introduction to Metabolic Flux Analysis with this compound

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing a stable isotope-labeled compound, such as this compound, researchers can trace the path of the labeled atoms through a metabolic network.[3][4] Cinnamic acid is a key intermediate in the biosynthesis of a vast array of natural products, including lignans, flavonoids, and stilbenes.[5] It is synthesized from the amino acid phenylalanine through the action of the enzyme phenylalanine ammonia-lyase (PAL), which marks the entry point into the phenylpropanoid pathway.[6][7]

This compound, a deuterated isotopologue of cinnamic acid, serves as an excellent tracer for studying the flux of this pathway. The incorporation of deuterium atoms allows for the sensitive and specific detection of labeled metabolites by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][5][8] Analyzing the distribution of the deuterium label in downstream metabolites provides quantitative information about the activity of the biosynthetic pathways originating from cinnamic acid.

Key Applications

  • Quantifying Phenylpropanoid Pathway Flux: Determine the rate of biosynthesis of various phenylpropanoids, such as p-coumaric acid, caffeic acid, and ferulic acid, derived from cinnamic acid.[1][6]

  • Identifying Metabolic Bottlenecks: Pinpoint enzymatic steps that limit the production of desired secondary metabolites for targeted metabolic engineering.

  • Studying Pathway Regulation: Investigate how genetic modifications or environmental stimuli affect the flux through the phenylpropanoid pathway.[9]

  • Elucidating Biosynthetic Routes: Trace the metabolic fate of cinnamic acid to discover novel or alternative biosynthetic pathways.

Experimental Workflow for this compound Metabolic Flux Analysis

The general workflow for an MFA experiment using this compound involves several key steps, from isotope labeling to data analysis.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A 1. Isotope Labeling (this compound feeding) B 2. Sample Collection (Time-course sampling) A->B C 3. Metabolite Extraction B->C D 4. LC-MS/MS or NMR Analysis (Quantification of labeled metabolites) C->D E 5. Isotopic Enrichment Calculation D->E F 6. Metabolic Flux Modeling E->F G 7. Flux Map Generation F->G

Caption: A generalized experimental workflow for metabolic flux analysis using this compound.

Phenylpropanoid Signaling Pathway

Cinnamic acid is the entry point into the phenylpropanoid pathway, which leads to the synthesis of a wide variety of secondary metabolites.

G Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H CouCoA p-Coumaroyl-CoA pCou->CouCoA 4CL Flav Flavonoids CouCoA->Flav Lig Lignin CouCoA->Lig Stil Stilbenes CouCoA->Stil

Caption: Simplified diagram of the phenylpropanoid pathway originating from L-phenylalanine.

Detailed Experimental Protocols

Protocol 1: this compound Feeding to Plant Cell Cultures

This protocol is adapted for tracing the phenylpropanoid pathway in a plant cell suspension culture.

Materials:

  • Plant cell suspension culture (e.g., Arabidopsis thaliana, tobacco)

  • This compound (ensure high isotopic purity)

  • Sterile liquid culture medium

  • Sterile flasks

  • Shaking incubator

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., 80% methanol)

  • Centrifuge and centrifuge tubes

Procedure:

  • Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 10-100 mM. The final concentration in the culture medium should be optimized to be non-toxic yet sufficient for detection.

  • Cell Culture Preparation: Grow the plant cell suspension culture to the mid-logarithmic phase.

  • Isotope Labeling: In a sterile hood, add the this compound stock solution to the cell culture flasks to achieve the desired final concentration (e.g., 10-100 µM).

  • Time-Course Sampling: Incubate the cultures under standard growth conditions. Collect cell samples at various time points (e.g., 0, 1, 3, 6, 12, 24 hours) to monitor the incorporation of the label over time.

  • Quenching and Harvesting: At each time point, rapidly harvest the cells by vacuum filtration or centrifugation. Immediately quench metabolic activity by freezing the cell pellet in liquid nitrogen.

  • Metabolite Extraction:

    • Grind the frozen cells to a fine powder using a pre-chilled mortar and pestle.

    • Add the extraction solvent (e.g., 1 mL of 80% methanol per 100 mg of cell fresh weight).

    • Vortex thoroughly and incubate on ice for 30 minutes, with intermittent vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Preparation for Analysis: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS or NMR analysis.

Protocol 2: LC-MS/MS Analysis of Deuterated Phenylpropanoids

This protocol outlines the analysis of this compound and its labeled downstream metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Columns:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[10][11]

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

LC Gradient:

Time (min)% B
0.05
1.05
10.095
12.095
12.15
15.05

Mass Spectrometry Parameters (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 3.0-4.0 kV

  • Source Temperature: 120-150°C

  • Desolvation Gas Temperature: 350-450°C

  • Desolvation Gas Flow: 600-800 L/hr

  • Collision Gas: Argon

Data Acquisition:

  • Use Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole MS. For each analyte, monitor the transition from the precursor ion (M-H)- to a specific product ion.

  • For high-resolution MS, acquire full scan data to identify and quantify all labeled species based on their accurate mass.

Table 1: Example MRM Transitions for Phenylpropanoids

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cinnamic Acid147.04103.0515
This compound153.08108.0815
p-Coumaric Acid163.04119.0518
p-Coumaric Acid-d5168.07123.0818
Caffeic Acid179.03135.0420
Caffeic Acid-d5184.06139.0720
Ferulic Acid193.05134.0522
Ferulic Acid-d5198.08138.0822

Note: The exact m/z values for deuterated compounds will depend on the specific labeling pattern of the this compound used.

Data Analysis and Flux Calculation

  • Quantification of Labeled Species: Integrate the peak areas for both the unlabeled (M+0) and labeled (e.g., M+6 for this compound) isotopologues of each metabolite at each time point.

  • Calculation of Isotopic Enrichment: Determine the mole percent enrichment (MPE) for each metabolite at each time point.

  • Metabolic Flux Modeling: Use software packages (e.g., INCA, Metran) to fit the isotopic labeling data to a metabolic model of the phenylpropanoid pathway. This will allow for the calculation of absolute or relative flux values for the reactions in the network.

Table 2: Hypothetical Isotopic Enrichment Data

Time (hours)Cinnamic Acid MPE (%)p-Coumaric Acid MPE (%)Caffeic Acid MPE (%)Ferulic Acid MPE (%)
00000
19530105
396654025
697857055
1298928880
2498959390

Conclusion

The use of this compound in metabolic flux analysis provides a powerful and precise method for dissecting the complexities of the phenylpropanoid pathway. The protocols and data presented here offer a framework for researchers to design and execute experiments aimed at understanding and engineering this vital metabolic network. Careful optimization of labeling conditions and analytical methods will ensure high-quality data for robust flux calculations.

References

Application Note & Protocol: Pharmacokinetic Profiling of Cinnamic Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives are of significant interest in drug development due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3][4] The use of deuterated analogs, such as Cinnamic acid-d6, in pharmacokinetic (PK) studies offers several advantages. Deuteration can alter the metabolic profile of a compound, potentially leading to improved pharmacokinetic properties.[5] Furthermore, deuterated compounds serve as excellent internal standards for quantitative bioanalysis using mass spectrometry.[6][7][8]

This document provides a detailed protocol for a pharmacokinetic study of this compound, based on established methodologies for cinnamic acid. It covers the experimental workflow, from animal administration to bioanalytical quantification, and provides templates for data presentation.

Experimental Protocols

Animal Study Design

A typical pharmacokinetic study of this compound would involve its administration to a suitable animal model, such as Sprague-Dawley rats, followed by serial blood sampling.

Materials:

  • This compound

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose sodium)

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)

Protocol:

  • Acclimatize rats for at least one week before the experiment with free access to food and water.

  • Fast the animals overnight (approximately 12 hours) before dosing, with water available ad libitum.

  • Prepare a homogenous suspension of this compound in the vehicle at the desired concentration.

  • Administer a single oral dose of this compound to each rat via oral gavage. A typical dose for cinnamic acid pharmacokinetic studies in rats is in the range of 10-50 mg/kg.

  • Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into microcentrifuge tubes containing anticoagulant.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

Plasma Sample Preparation

A protein precipitation method is commonly used to extract cinnamic acid and its analogs from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Rat plasma samples

  • Internal Standard (IS) solution (e.g., a suitable deuterated analog not being tested, or a structurally similar compound)

  • Acetonitrile (ACN)

  • Formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw the plasma samples on ice.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Quantification

An ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is ideal for the sensitive and selective quantification of this compound in plasma.

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

LC Parameters (Example):

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start with 10% B, increase to 90% B over 5 min, hold for 1 min, return to 10% B
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters (Example for Cinnamic Acid):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Cinnamic Acid) m/z 147.1 → 103.1
MRM Transition (IS) To be determined based on the selected IS
Collision Energy To be optimized
Declustering Potential To be optimized

Note: The MRM transition for this compound would need to be determined based on its mass, but would likely involve a similar fragmentation pattern.

Data Presentation

The quantitative data obtained from the pharmacokinetic study should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Pharmacokinetic Parameters of this compound and Cinnamic Acid in Rats (Oral Administration)

ParameterThis compoundCinnamic Acid
Cmax (ng/mL) [Insert Value][Insert Value]
Tmax (h) [Insert Value][Insert Value]
AUC0-t (ng·h/mL) [Insert Value][Insert Value]
AUC0-∞ (ng·h/mL) [Insert Value][Insert Value]
t1/2 (h) [Insert Value][Insert Value]
CL/F (L/h/kg) [Insert Value][Insert Value]
Vd/F (L/kg) [Insert Value][Insert Value]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Table 2: Calibration Curve for this compound in Rat Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1[Insert Value]
5[Insert Value]
10[Insert Value]
50[Insert Value]
100[Insert Value]
500[Insert Value]
1000[Insert Value]
Linearity (r²) [Insert Value]
LLOQ (ng/mL) [Insert Value]

LLOQ: Lower limit of quantification.

Visualizations

Experimental Workflow

G cluster_0 In-Life Phase cluster_1 Sample Processing cluster_2 Bioanalysis cluster_3 Data Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Dosing (Oral Gavage) Dosing (Oral Gavage) Fasting->Dosing (Oral Gavage) Serial Blood Sampling Serial Blood Sampling Dosing (Oral Gavage)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Protein Precipitation Protein Precipitation Plasma Separation->Protein Precipitation Supernatant Transfer Supernatant Transfer Protein Precipitation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Pharmacokinetic Modeling Pharmacokinetic Modeling Data Acquisition->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation Report Generation Report Generation Parameter Calculation->Report Generation

Caption: Workflow for the pharmacokinetic study of this compound.

Metabolic Pathway of Cinnamic Acid

Cinnamic acid is primarily metabolized in the liver. One of the major metabolic pathways is its conversion to hippuric acid.

G Cinnamic Acid Cinnamic Acid Benzoic Acid Benzoic Acid Cinnamic Acid->Benzoic Acid β-oxidation Hippuric Acid Hippuric Acid Benzoic Acid->Hippuric Acid Glycine Conjugation

References

Cinnamic Acid-d6 in Plant Metabolism: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for utilizing Cinnamic acid-d6 in plant metabolism studies. This compound serves as a powerful tool for tracing the biosynthesis and flux of phenylpropanoids, a class of secondary metabolites crucial for plant development, defense, and interaction with the environment. These compounds also hold significant interest for their potential applications in human health and medicine.

Cinnamic acid is a central precursor in the phenylpropanoid pathway, leading to the formation of a vast array of compounds including lignins, flavonoids, coumarins, and stilbenes. By introducing a stable isotope-labeled version, this compound, researchers can accurately track its conversion into various downstream metabolites. This approach, coupled with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), allows for the elucidation of metabolic pathways, the quantification of metabolite turnover, and the identification of regulatory points within the pathway.

Application Notes

Deuterium-labeled Cinnamic acid (this compound) is a valuable tracer for in vivo plant metabolism studies. Its primary applications include:

  • Metabolic Pathway Elucidation: Tracing the metabolic fate of this compound allows for the definitive identification of downstream products and the confirmation of proposed biosynthetic pathways. This is particularly useful for discovering novel or alternative metabolic routes in different plant species or under specific conditions.

  • Flux Analysis: By monitoring the rate of incorporation of the deuterium label into downstream metabolites over time, researchers can quantify the metabolic flux through different branches of the phenylpropanoid pathway. This information is critical for understanding how plants allocate resources to the synthesis of various compounds in response to developmental cues or environmental stresses.

  • Internal Standard for Quantification: Due to its similar chemical properties to endogenous cinnamic acid, this compound is an ideal internal standard for accurate quantification of cinnamic acid and its derivatives in plant extracts. Its distinct mass allows it to be differentiated from the unlabeled endogenous pool, correcting for variations in extraction efficiency and instrument response.

  • Investigating Enzyme Activity and Regulation: The conversion of this compound to its downstream products can be used to infer the in vivo activity of key enzymes in the phenylpropanoid pathway, such as cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL). This can help in identifying rate-limiting steps and understanding how the pathway is regulated at the enzymatic level.

Experimental Protocols

The following protocols provide a general framework for conducting this compound feeding experiments in plants. Researchers should optimize these protocols based on their specific plant species, experimental goals, and available equipment.

Protocol 1: this compound Feeding to Arabidopsis thaliana Seedlings

This protocol describes the administration of this compound to Arabidopsis thaliana seedlings grown in liquid culture to study its incorporation into phenylpropanoid metabolites.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium with 1% (w/v) sucrose

  • This compound (deuterated on the phenyl ring)

  • Sterile petri dishes or multi-well plates

  • Growth chamber with controlled light and temperature

  • Liquid nitrogen

  • Mortar and pestle or bead beater

  • Extraction solvent (e.g., 80% methanol)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Seedling Growth: Sterilize Arabidopsis thaliana seeds and germinate them on sterile MS medium in petri dishes. After 5-7 days, transfer seedlings to a multi-well plate containing liquid MS medium. Grow the seedlings for another 5-7 days in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.

  • This compound Administration: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Add the this compound stock solution to the liquid MS medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically to ensure sufficient uptake without causing toxicity.

  • Time-Course Sampling: Collect whole seedlings at various time points after the addition of this compound (e.g., 0, 1, 3, 6, 12, and 24 hours). At each time point, quickly blot the seedlings dry, flash-freeze them in liquid nitrogen, and store them at -80°C until extraction.

  • Metabolite Extraction: Grind the frozen seedlings to a fine powder using a pre-chilled mortar and pestle or a bead beater. Add 1 mL of ice-cold 80% methanol per 100 mg of plant tissue. Vortex the mixture thoroughly and incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Sample Preparation for LC-MS/MS: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new microcentrifuge tube. For absolute quantification, add a known amount of a suitable internal standard (e.g., Cinnamic acid-d7 if not tracing d6 incorporation into cinnamic acid itself, or another labeled phenylpropanoid). Filter the extract through a 0.22 µm syringe filter before LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Deuterated Phenylpropanoids

This protocol outlines the general parameters for the analysis of this compound and its labeled metabolites using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

LC Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole MS, or full scan with targeted MS/MS for high-resolution MS.

  • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each unlabeled and deuterated metabolite of interest. For example:

    • Cinnamic acid (unlabeled): m/z 147 -> 103

    • This compound: m/z 153 -> 109

    • p-Coumaric acid (unlabeled): m/z 163 -> 119

    • p-Coumaric acid-d5 (from this compound): m/z 168 -> 124

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Incorporation of Deuterium from this compound into Phenylpropanoid Pathway Metabolites in Arabidopsis thaliana over Time.

Time (hours)This compound (% of total Cinnamic acid)p-Coumaric acid-d5 (% of total p-Coumaric acid)Caffeic acid-d5 (% of total Caffeic acid)Ferulic acid-d5 (% of total Ferulic acid)
00000
185.2 ± 3.145.7 ± 2.515.3 ± 1.85.1 ± 0.9
392.5 ± 1.878.1 ± 4.242.6 ± 3.318.9 ± 2.1
695.1 ± 1.588.9 ± 3.565.8 ± 4.135.4 ± 3.7
1296.3 ± 1.292.4 ± 2.980.2 ± 3.955.8 ± 4.5
2497.0 ± 1.094.6 ± 2.188.5 ± 3.270.3 ± 5.2

Data are presented as mean ± standard deviation (n=3). The percentage of labeled metabolite is calculated as (Peak area of labeled metabolite) / (Peak area of labeled metabolite + Peak area of unlabeled metabolite) x 100.

Visualization of Pathways and Workflows

Visual representations are essential for understanding the complex relationships in metabolic studies. The following diagrams were created using the DOT language for Graphviz.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Cinnamic_acid_d6 This compound Cinnamic_acid_d6->p_Coumaric_acid C4H Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid Lignins Lignins p_Coumaric_acid->Lignins Flavonoids Flavonoids p_Coumaric_acid->Flavonoids Coumarins Coumarins p_Coumaric_acid->Coumarins Ferulic_acid Ferulic Acid Caffeic_acid->Ferulic_acid

Caption: Phenylpropanoid pathway showing the entry of this compound.

Experimental_Workflow cluster_plant_growth Plant Growth and Treatment cluster_sample_processing Sample Processing cluster_analysis Analysis Seed_Germination Seed Germination Seedling_Growth Seedling Growth in Liquid Culture Seed_Germination->Seedling_Growth CA_d6_Feeding This compound Feeding Seedling_Growth->CA_d6_Feeding Time_Course_Sampling Time-Course Sampling CA_d6_Feeding->Time_Course_Sampling Metabolite_Extraction Metabolite Extraction Time_Course_Sampling->Metabolite_Extraction Sample_Cleanup Sample Cleanup & Filtration Metabolite_Extraction->Sample_Cleanup LC_MS_Analysis LC-MS/MS Analysis Sample_Cleanup->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Pathway_Analysis Metabolic Pathway Analysis Data_Processing->Pathway_Analysis

Caption: Workflow for this compound plant metabolism studies.

Application Notes and Protocols for Cinnamic Acid-d6 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Cinnamic acid-d6 in cell culture experiments. This deuterated analog of cinnamic acid serves as a valuable tool, primarily as an internal standard for quantitative mass spectrometry-based metabolomics, enabling precise measurement of its non-deuterated counterpart and other related metabolites. Additionally, it can be employed as a tracer to investigate the metabolic fate of cinnamic acid within cellular systems.

Introduction to Cinnamic Acid and its Deuterated Analog

Cinnamic acid is a naturally occurring organic acid found in various plants and is a key intermediate in the biosynthesis of numerous compounds.[1] It and its derivatives have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[2][3] Studies have shown that cinnamic acid can induce cell cycle arrest and apoptosis in various cancer cell lines.[4][5]

This compound, a stable isotope-labeled version of cinnamic acid, is an indispensable tool in modern analytical biochemistry. The inclusion of deuterium atoms results in a mass shift that allows it to be distinguished from the endogenous, unlabeled cinnamic acid by mass spectrometry. This property is fundamental to its application as an internal standard, which is crucial for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision in quantitative studies.[6][7]

Quantitative Data Summary

The following tables summarize the cytotoxic effects of cinnamic acid and its derivatives on various cancer cell lines. This data is essential for determining the appropriate concentration range for this compound in cell culture experiments to avoid unintended biological effects when used as an internal standard.

Table 1: Cytotoxicity of Cinnamic Acid on Various Cell Lines

Cell LineCancer TypeIC50 (mM)Reference
HT-144Human Melanoma2.4[4]
Glioblastoma CellsGlioblastoma1 - 4.5
Prostate Carcinoma CellsProstate Cancer1 - 4.5
Lung Carcinoma CellsLung Cancer1 - 4.5
MDA-MB-231Triple-Negative Breast Cancer2.296[8]

Table 2: Cytotoxicity of Cinnamic Acid Derivatives on Various Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)Reference
HeLaCervical AdenocarcinomaVarious Derivatives42 - 166[5]
K562Myelogenous LeukemiaVarious Derivatives42 - 166[5]
Fem-xMalignant MelanomaVarious Derivatives42 - 166[5]
MCF-7Breast CancerVarious Derivatives42 - 166[5]
A-549Lung CancerCompound 510.36[9]

Experimental Protocols

Protocol for Determining the Optimal Concentration of this compound as an Internal Standard

Objective: To determine a concentration of this compound that provides a stable and detectable signal without inducing significant biological effects on the cells.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT assay kit

  • LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 100 mM).

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Cytotoxicity Assessment (MTT Assay):

    • After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT reagent to each well and incubate according to the manufacturer's protocol.[10]

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control. The optimal concentration for use as an internal standard should result in >95% cell viability.

  • Signal Detection (LC-MS/MS):

    • In a parallel experiment, treat cells with a non-toxic concentration of this compound.

    • After the incubation period, lyse the cells and extract the metabolites (see Protocol 3.3).

    • Analyze the cell lysate by LC-MS/MS to ensure that the chosen concentration provides a stable and robust signal, typically aiming for a signal intensity around the middle of the detector's linear range.[11]

Protocol for Assessing the Stability of this compound in Cell Culture Medium

Objective: To evaluate the stability of this compound in the cell culture medium over the course of the experiment.

Materials:

  • This compound

  • Complete cell culture medium

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Spike a known concentration of this compound into the complete cell culture medium.

  • Incubation: Incubate the spiked medium under standard cell culture conditions (37°C, 5% CO2) in a cell-free plate.

  • Time-Course Sampling: Collect aliquots of the medium at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Sample Storage: Immediately store the collected aliquots at -80°C until analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of this compound at each time point.

  • Data Analysis: Plot the concentration of this compound against time. A stable compound will show minimal degradation over the experimental duration. Cinnamic acid is generally stable, but its stability in specific complex media should be confirmed.[12]

Protocol for Intracellular Metabolite Extraction using this compound

Objective: To extract intracellular metabolites from cultured cells for LC-MS/MS analysis, using this compound as an internal standard.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound solution (at the predetermined optimal concentration in the extraction solvent)

  • Extraction solvent: 80% methanol (LC-MS grade), pre-chilled to -80°C[13][14]

  • Cell scraper, pre-chilled

  • Centrifuge

Procedure:

  • Quenching Metabolism:

    • Aspirate the cell culture medium.

    • Quickly wash the cells twice with ice-cold PBS to remove any extracellular metabolites.

  • Metabolite Extraction:

    • Immediately add the pre-chilled 80% methanol containing this compound to the culture dish.

    • Place the dish on ice for 5-10 minutes to ensure complete cell lysis and protein precipitation.

  • Cell Harvesting:

    • Scrape the cells from the dish using a pre-chilled cell scraper.

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Centrifugation:

    • Vortex the tube briefly.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the intracellular metabolites and the internal standard, to a new tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).[14]

    • Vortex and centrifuge to remove any remaining particulates.

    • Transfer the final supernatant to an LC vial for analysis.

LC-MS/MS Analysis of Cinnamic Acid

Objective: To quantify cinnamic acid in cell extracts using a triple quadrupole mass spectrometer.

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)[15]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min[16]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for equilibration.

  • Injection Volume: 5 µL[16]

MS/MS Parameters (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[17]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cinnamic acid: m/z 147 -> 103[18]

    • This compound: The precursor ion will be shifted by +6 Da (m/z 153). The product ion may or may not be shifted depending on the fragmentation pattern. This needs to be determined empirically by infusing a standard solution of this compound into the mass spectrometer. A likely transition would be m/z 153 -> 108 or 153 -> 103.

  • Other Parameters: Optimize other parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_proc Sample Processing cluster_analysis Analysis A Prepare this compound Stock Solution D Quench Metabolism & Extract with 80% Methanol + this compound A->D B Culture Cells to Desired Confluency C Wash Cells with Ice-Cold PBS B->C C->D E Scrape and Collect Cell Lysate D->E F Centrifuge to Pellet Debris E->F G Collect Supernatant F->G H Dry and Reconstitute G->H I LC-MS/MS Analysis H->I J Data Processing and Quantification I->J

Caption: Experimental workflow for intracellular metabolite analysis.

Signaling_Pathway cluster_pathway Simplified Phenylpropanoid Pathway cluster_effects Cellular Effects of Cinnamic Acid Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Other_Phenolics Other Phenolic Compounds (e.g., Flavonoids, Lignans) p_Coumaric_Acid->Other_Phenolics Cinnamic_Acid_Effect Cinnamic Acid Cell_Cycle_Arrest Cell Cycle Arrest Cinnamic_Acid_Effect->Cell_Cycle_Arrest Apoptosis Apoptosis Cinnamic_Acid_Effect->Apoptosis Anti_inflammatory Anti-inflammatory Effects Cinnamic_Acid_Effect->Anti_inflammatory Antidiabetic Antidiabetic Effects Cinnamic_Acid_Effect->Antidiabetic

Caption: Cinnamic acid metabolic pathway and cellular effects.

References

Application Note: High-Throughput Quantification of Cinnamic Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

[Author] - Analytical Sciences Department [Date] - November 21, 2025 [Application Area] - Pharmaceutical Development, Clinical Research, Metabolomics

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cinnamic acid in human plasma. The methodology utilizes Cinnamic acid-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward liquid-liquid extraction (LLE) procedure is employed for sample preparation, offering excellent recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time suitable for high-throughput analysis. Detection is performed on a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). This method is ideal for researchers, scientists, and drug development professionals requiring reliable quantification of Cinnamic acid in a biological matrix.

Introduction

Cinnamic acid is a naturally occurring organic acid found in various plants and is a key intermediate in the biosynthesis of numerous compounds. It is also utilized in the pharmaceutical and food industries. Accurate and precise quantification of Cinnamic acid in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and biomarker discovery. LC-MS/MS offers unparalleled sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects. This application note provides a comprehensive protocol for the development and application of an LC-MS/MS method for Cinnamic acid using this compound as an internal standard.

Experimental

Materials and Reagents
  • Cinnamic acid (≥99% purity)

  • trans-Cinnamic acid-d6 (98 atom % D)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Standard Solutions

Cinnamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Cinnamic acid in 10 mL of methanol.

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Cinnamic acid stock solution with 50:50 (v/v) methanol:water to create calibration standards.

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Protocols

Sample Preparation
  • Thaw human plasma samples on ice.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard spiking solution to each plasma sample (and to calibration curve and quality control samples).

  • Vortex for 10 seconds.

  • Add 500 µL of ethyl acetate.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Temperature 500°C
Nebulizer Gas (Gas 1) 50 psi
Heater Gas (Gas 2) 50 psi
Curtain Gas 30 psi
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
Cinnamic acid147.1103.1150-20-40
This compound153.2108.1150-20-40

Note: Collision energy and declustering potential may require optimization based on the specific instrument used.

Data Presentation

The quantitative data for the LC-MS/MS method is summarized in the tables below. The MRM transitions for Cinnamic acid are based on previously published methods.[1][2] The precursor ion for this compound is calculated based on its molecular weight, and the product ion is predicted based on the fragmentation pattern of the unlabeled compound (loss of CO2).

Table 3: Analyte and Internal Standard Properties

CompoundChemical FormulaMolecular Weight ( g/mol )
Cinnamic acidC₉H₈O₂148.16
This compoundC₉H₂D₆O₂154.20

Table 4: Method Performance Characteristics (Typical)

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery > 85%

Visualizations

References

Application Note: Sample Preparation for the Analysis of Cinnamic Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid is a key intermediate in the biosynthesis of a multitude of natural products and is widely used in the food, fragrance, and pharmaceutical industries. Cinnamic acid-d6, a deuterated analog, is commonly employed as an internal standard (IS) in quantitative bioanalytical methods to ensure accuracy and precision. This application note provides detailed protocols for the sample preparation of this compound in biological matrices, primarily focusing on plasma, for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established techniques for the analysis of cinnamic acid.[1][2][3][4]

Analytical Techniques

The preferred method for the quantification of cinnamic acid and its deuterated internal standards in biological samples is LC-MS/MS due to its high sensitivity and selectivity.[1][5] This technique allows for trace-level detection and can distinguish between isomers.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized.[5]

Sample Preparation Protocols

Effective sample preparation is crucial for removing interfering substances from the biological matrix and concentrating the analyte of interest.[6] The most common techniques for the extraction of cinnamic acid from plasma include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[6]

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for sample cleanup in bioanalysis.[7][8] It involves adding a precipitating agent, typically an organic solvent or an acid, to the plasma sample to denature and precipitate proteins.[7][8]

Experimental Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution containing this compound.

  • Add 400 µL of a precipitation solvent. Commonly used solvents include:

    • Acetonitrile[8][9]

    • Methanol[10]

    • A mixture of acetonitrile, methanol, and acetone (8:1:1, v/v/v)[9]

    • Trichloroacetic acid (TCA)[8]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Workflow for Protein Precipitation:

cluster_0 Protein Precipitation Workflow Plasma Sample Plasma Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Plasma Sample->Add Internal Standard (this compound) Add Precipitation Solvent Add Precipitation Solvent Add Internal Standard (this compound)->Add Precipitation Solvent Vortex Vortex Add Precipitation Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis cluster_1 Liquid-Liquid Extraction Workflow Plasma Sample Plasma Sample Add Internal Standard & Acidify Add Internal Standard & Acidify Plasma Sample->Add Internal Standard & Acidify Add Extraction Solvent Add Extraction Solvent Add Internal Standard & Acidify->Add Extraction Solvent Vortex & Centrifuge Vortex & Centrifuge Add Extraction Solvent->Vortex & Centrifuge Collect Organic Layer Collect Organic Layer Vortex & Centrifuge->Collect Organic Layer Evaporate to Dryness Evaporate to Dryness Collect Organic Layer->Evaporate to Dryness Reconstitute Reconstitute Evaporate to Dryness->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis cluster_2 Solid-Phase Extraction Workflow Condition SPE Cartridge Condition SPE Cartridge Load Sample Load Sample Condition SPE Cartridge->Load Sample Wash Cartridge Wash Cartridge Load Sample->Wash Cartridge Elute Analyte Elute Analyte Wash Cartridge->Elute Analyte Evaporate to Dryness Evaporate to Dryness Elute Analyte->Evaporate to Dryness Reconstitute Reconstitute Evaporate to Dryness->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

References

Cinnamic Acid-d6 in Enzymatic Reaction Mechanism Studies: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of deuterated cinnamic acid (specifically Cinnamic acid-d6) in the investigation of enzymatic reaction mechanisms. The use of isotopically labeled substrates, such as this compound, is a powerful tool for elucidating reaction pathways, identifying rate-determining steps, and understanding enzyme-substrate interactions. This is primarily achieved through the measurement of the Kinetic Isotope Effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes.

Introduction to Cinnamic Acid in Enzymology

Cinnamic acid and its derivatives are key intermediates in the biosynthesis of a wide array of natural products in plants and microorganisms, including flavonoids, lignins, and styrenes.[1] Enzymes that act on cinnamic acid are of significant interest for their roles in metabolic pathways and for their potential applications in biocatalysis. Two such enzymes that have been extensively studied using isotopically labeled substrates are Phenylalanine Ammonia-Lyase (PAL) and Ferulic Acid Decarboxylase (FDC).

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid and ammonia. This is a crucial step in the phenylpropanoid pathway. The use of deuterated phenylalanine has been instrumental in understanding the stereochemistry of this elimination reaction.[2]

  • Ferulic Acid Decarboxylase (FDC): FDC, a member of the UbiD family of enzymes, catalyzes the decarboxylation of α,β-unsaturated carboxylic acids like ferulic acid and cinnamic acid to produce the corresponding styrenes.[3] Studies using deuterated cinnamic acid analogues have provided insights into its novel 1,3-dipolar cycloaddition mechanism.[2]

Key Applications of this compound

The primary application of this compound and other deuterated analogues in enzymology is the determination of the Kinetic Isotope Effect (KIE). The magnitude of the KIE can provide valuable information about the transition state of the rate-determining step of the enzymatic reaction.

  • Primary KIEs: Occur when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. A significant primary KIE (typically >1.5 for deuterium) indicates that C-H bond cleavage is part of the rate-limiting step.

  • Secondary KIEs: Are observed when the bond to the isotopic atom is not broken in the rate-determining step. These effects are typically smaller and provide information about changes in hybridization or the steric environment of the labeled position during the reaction.

Data Presentation: Kinetic Isotope Effects

The following tables summarize quantitative KIE data from studies using deuterated substrates with Phenylalanine Ammonia-Lyase and Ferulic Acid Decarboxylase.

Table 1: Kinetic Isotope Effects for Phenylalanine Ammonia-Lyase (PAL)

SubstrateEnzymekH/kD (Vmax)kH/kD (Vmax/Km)Reference
[2H5]PhenylalanineWild-type PAL1.09 ± 0.01-[4]
(2S,3S)-[3-2H1]PhenylalanineWild-type PAL1.20 ± 0.07-[5]
(2S,3S)-[3-2H1]PhenylalaninePAL mutant Q487A1.20 ± 0.07-[5]
(2S,3S)-[3-2H1]PhenylalaninePAL mutant Y350F1.20 ± 0.07-[5]
(2S,3S)-[3-2H1]PhenylalaninePAL mutant L137H2.32 ± 0.01-[5]

Table 2: Kinetic Isotope Effects for Ferulic Acid Decarboxylase (FDC)

Substrate/ConditionkH/kD (Vmax)kH/kD (Vmax/Km)Reference
α-deuterio-phenylacrylic acid-Normal[2]
β-deuterio-phenylacrylic acid-Normal[2]
Solvent Isotope Effect (H2O vs D2O)~1.03.3[2][5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of deuterated cinnamic acid and its precursors in enzymatic assays.

Protocol for Phenylalanine Ammonia-Lyase (PAL) Activity Assay and KIE Measurement

This protocol describes a continuous spectrophotometric assay to determine PAL activity and measure the kinetic isotope effect using a deuterated phenylalanine substrate.

Materials:

  • Purified Phenylalanine Ammonia-Lyase (PAL) enzyme

  • L-phenylalanine

  • L-[2H5]phenylalanine (or other deuterated phenylalanine)

  • Tris-HCl buffer (100 mM, pH 8.8)

  • UV-Vis Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a stock solution of purified PAL in Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

  • Substrate Preparation: Prepare stock solutions of L-phenylalanine and L-[2H5]phenylalanine in Tris-HCl buffer. A range of concentrations will be needed to determine Michaelis-Menten kinetics (e.g., 0.1 to 10 times the expected Km).

  • Assay Setup:

    • Set up a series of cuvettes for both the non-deuterated and deuterated substrates.

    • To each cuvette, add the appropriate volume of substrate stock solution and Tris-HCl buffer to a final volume of 900 µL.

    • Pre-incubate the cuvettes at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding 100 µL of the PAL enzyme solution to each cuvette.

    • Quickly mix the contents by inverting the cuvette.

  • Data Acquisition:

    • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 290 nm over time. This corresponds to the formation of trans-cinnamic acid.

    • Record the absorbance at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction for each substrate concentration by calculating the slope of the linear portion of the absorbance vs. time plot.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km for both the deuterated and non-deuterated substrates.

    • Calculate the kinetic isotope effect as the ratio of the Vmax values (kH/kD) and the Vmax/Km values.

Protocol for Ferulic Acid Decarboxylase (FDC) Activity Assay and KIE Measurement

This protocol outlines an HPLC-based method for determining FDC activity and measuring the KIE using deuterated cinnamic acid.

Materials:

  • Purified Ferulic Acid Decarboxylase (FDC) enzyme

  • trans-Cinnamic acid

  • trans-Cinnamic acid-d6

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of FDC, cinnamic acid, and this compound in potassium phosphate buffer.

  • Enzymatic Reaction:

    • Set up reaction tubes for both the non-deuterated and deuterated substrates at various concentrations.

    • Each reaction should contain the appropriate substrate concentration and a fixed amount of FDC enzyme in a final volume of, for example, 500 µL.

    • Incubate the reactions at the optimal temperature for FDC (e.g., 30°C) for a specific time period (e.g., 10, 20, 30 minutes). Ensure the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by adding an equal volume of acetonitrile containing a small amount of TFA (e.g., 0.1%). This will precipitate the enzyme and stabilize the product.

  • Sample Preparation for HPLC: Centrifuge the quenched reaction mixtures to pellet the precipitated protein. Transfer the supernatant to HPLC vials.

  • HPLC Analysis:

    • Inject the samples onto a C18 column.

    • Use a gradient elution method with a mobile phase consisting of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient might be 10-90% B over 20 minutes.

    • Monitor the elution of the substrate (cinnamic acid) and the product (styrene) using a UV detector at appropriate wavelengths (e.g., 270 nm for cinnamic acid and 248 nm for styrene).

  • Data Analysis:

    • Quantify the amount of product formed by comparing the peak area to a standard curve.

    • Calculate the initial reaction rates for both the deuterated and non-deuterated substrates.

    • Determine the kinetic parameters (Vmax and Km) and calculate the KIE as described in the PAL protocol.

GC-MS Method for Analysis of Deuterated Cinnamic Acid

For more precise quantification and to distinguish between different isotopologues, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Derivatization: Cinnamic acid is not volatile enough for direct GC-MS analysis and requires derivatization. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Protocol:

  • Sample Preparation: Lyophilize an aliquot of the quenched enzymatic reaction mixture.

  • Derivatization: Add the silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine) to the dried sample. Heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature program to separate the derivatized cinnamic acid from other components.

    • Operate the mass spectrometer in either full scan mode to identify the fragmentation pattern or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of the molecular ions of the deuterated and non-deuterated cinnamic acid derivatives.

Visualizations

The following diagrams illustrate the enzymatic pathways and a general experimental workflow for KIE studies.

PAL_Pathway L_Phe L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) L_Phe->PAL Cinnamic_Acid trans-Cinnamic Acid NH3 Ammonia PAL->Cinnamic_Acid PAL->NH3

Caption: Phenylalanine Ammonia-Lyase (PAL) reaction pathway.

FDC_Pathway Cinnamic_Acid Cinnamic Acid FDC Ferulic Acid Decarboxylase (FDC) Cinnamic_Acid->FDC Styrene Styrene CO2 CO2 FDC->Styrene FDC->CO2

Caption: Ferulic Acid Decarboxylase (FDC) reaction pathway.

KIE_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Enzyme_Prep Enzyme Solution Preparation Incubation Incubation at Optimal Conditions Enzyme_Prep->Incubation Substrate_Prep Substrate Preparation (Deuterated & Non-deuterated) Substrate_Prep->Incubation Quenching Reaction Quenching Incubation->Quenching Sample_Processing Sample Processing (e.g., Centrifugation) Quenching->Sample_Processing Analytical_Method Analytical Measurement (Spectrophotometry, HPLC, GC-MS) Sample_Processing->Analytical_Method Rate_Determination Initial Rate Determination Analytical_Method->Rate_Determination KIE_Calculation KIE Calculation (kH/kD) Rate_Determination->KIE_Calculation

Caption: General experimental workflow for KIE studies.

References

Application Notes & Protocols for Isotope Dilution Mass Spectrometry with Cinnamic Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of cinnamic acid in various biological and research matrices using Isotope Dilution Mass Spectrometry (IDMS) with Cinnamic acid-d6 as an internal standard.

Introduction to Isotope Dilution Mass Spectrometry (IDMS) for Cinnamic Acid Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of analytes in complex samples. By introducing a known amount of a stable isotope-labeled version of the analyte, in this case, this compound, into the sample, variations arising from sample preparation, chromatographic separation, and mass spectrometric detection can be effectively normalized. This approach leads to highly reliable and reproducible quantitative results, making it the gold standard for bioanalytical and pharmacokinetic studies.

Cinnamic acid and its derivatives are significant compounds in various fields, from being key intermediates in plant metabolic pathways to their roles as flavoring agents and their potential therapeutic effects. Accurate quantification is crucial for understanding their metabolism, pharmacokinetics, and biological functions. LC-MS/MS is the preferred method for trace-level quantification due to its high sensitivity and selectivity.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Cinnamic acid (analytical standard, ≥99% purity)

    • This compound (isotopic purity ≥98%)

  • Solvents and Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (analytical grade)

  • Matrices for Validation:

    • Human plasma/serum

    • Food matrix (e.g., fruit juice, honey)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of cinnamic acid and this compound into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of cinnamic acid by serial dilution of the primary stock solution with methanol:water (50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound primary stock solution with methanol:water (50:50, v/v). The final concentration should be appropriate for the expected analyte concentration range in the samples.

Sample Preparation
  • Protein Precipitation:

    • To 100 µL of plasma/serum sample, add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

  • Centrifugation:

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer and Evaporation:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex and transfer to an LC autosampler vial.

  • Homogenization and Spiking:

    • Homogenize the liquid food sample.

    • To 1 mL of the sample, add a known amount of the this compound internal standard working solution.

  • Extraction:

    • Perform a liquid-liquid extraction with a suitable solvent like ethyl acetate.

    • Vortex vigorously and centrifuge to separate the layers.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.9 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cinnamic acid: m/z 147 → 103[1]

      • This compound: The precursor ion will be shifted by +6 Da (m/z 153), and the product ion may also be shifted depending on the fragmentation pattern. This needs to be determined by direct infusion of the this compound standard. A likely transition would be m/z 153 → 109 or m/z 153 → 103.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

The following tables summarize typical quantitative data for the analysis of cinnamic acid using LC-MS/MS.

Table 1: LC-MS/MS Method Validation Parameters for Cinnamic Acid in Human Plasma
ParameterTypical Value/RangeReference(s)
Linearity Range 0.1 - 500 ng/mL[2]
0.5 - 400 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[3]
5.8 ng/mL (in rat whole blood)[4]
Intra-day Precision (%RSD) < 3.88%[2]
< 9.05%[3]
Inter-day Precision (%RSD) < 3.88%[2]
< 9.05%[3]
Accuracy 99.34 - 106.69%[2]
Recovery > 76.21%[3]
80 - 90% (in rat plasma)
Table 2: Pharmacokinetic Parameters of Cinnamic Acid in Humans
ParameterValueReference(s)
Cmax (Maximum Plasma Concentration) 1.9 ± 1.5 µmol/L (after oral administration of 5g Cinnamomum zeylanicum)[5]
Tmax (Time to Reach Cmax) 15 minutes[5]
T½ (Elimination Half-life) 36 minutes[5]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC UHPLC Separation (C18 Column) Reconstitute->LC MS Mass Spectrometry (ESI-, MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for IDMS of Cinnamic Acid.

Phenylpropanoid Biosynthesis Pathway

G Shikimate Shikimate Pathway Phe L-Phenylalanine Shikimate->Phe Cinnamic trans-Cinnamic Acid Phe->Cinnamic PAL Coumaric p-Coumaric Acid Cinnamic->Coumaric C4H Coumaroyl p-Coumaroyl-CoA Coumaric->Coumaroyl 4CL Flavonoids Flavonoids Coumaroyl->Flavonoids Lignans Lignans and Lignin Coumaroyl->Lignans

Caption: Simplified Phenylpropanoid Pathway.

Conclusion

The use of this compound as an internal standard in an isotope dilution mass spectrometry workflow provides a robust, accurate, and precise method for the quantification of cinnamic acid in complex matrices. The detailed protocols and performance data presented here serve as a comprehensive guide for researchers and scientists in the fields of drug development, metabolomics, and food science. The high sensitivity and specificity of the LC-MS/MS method make it particularly suitable for pharmacokinetic studies and trace-level analysis.

References

Tracing the Phenylpropanoid Pathway with Cinnamic Acid-d6: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylpropanoid pathway is a major route of secondary metabolism in plants, responsible for the biosynthesis of a diverse array of compounds, including lignins, flavonoids, coumarins, and stilbenes. These molecules are crucial for plant growth, development, and defense, and many possess valuable pharmacological properties. Understanding the flux and regulation of this pathway is essential for metabolic engineering of crops and for the discovery and development of new plant-derived drugs. Stable isotope labeling, utilizing compounds such as Cinnamic acid-d6, offers a powerful tool for tracing the metabolic fate of precursors and quantifying the flux through different branches of the pathway. This document provides detailed application notes and experimental protocols for using this compound to elucidate the phenylpropanoid pathway.

Principle

Cinnamic acid is a key intermediate in the phenylpropanoid pathway, formed from the deamination of phenylalanine. By introducing this compound (deuterium-labeled cinnamic acid) into a plant system, the deuterium atoms act as a stable isotopic tracer. As the labeled cinnamic acid is metabolized, the deuterium label is incorporated into downstream products of the pathway. Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can then be used to detect and quantify the deuterated and non-deuterated forms of various phenylpropanoids. This allows for the determination of metabolic flux, identification of active biosynthetic routes, and assessment of pathway regulation under different conditions.

Data Presentation

The following tables present representative quantitative data from a hypothetical this compound tracing experiment in a model plant system. The data illustrates the time-dependent incorporation of deuterium into key phenylpropanoid metabolites.

Table 1: Mass Isotopologue Distribution of Phenylpropanoids after this compound Feeding

CompoundTime (hours)M+0 (Relative Abundance %)M+6 (Relative Abundance %)Deuterium Incorporation (%)
p-Coumaric acid 010000
675.224.824.8
1258.941.141.1
2442.157.957.9
Caffeic acid 010000
688.511.511.5
1276.323.723.7
2461.838.238.2
Ferulic acid 010000
692.17.97.9
1283.416.616.6
2470.529.529.5
Sinapic acid 010000
695.34.74.7
1289.810.210.2
2481.218.818.8
Kaempferol 010000
698.21.81.8
1295.64.44.4
2490.19.99.9
Quercetin 010000
699.10.90.9
1297.82.22.2
2494.55.55.5
Coniferyl alcohol 010000
696.53.53.5
1291.28.88.8
2483.716.316.3
Sinapyl alcohol 010000
697.82.22.2
1294.35.75.7
2488.111.911.9

Table 2: Metabolic Flux Analysis of the Phenylpropanoid Pathway

This table is adapted from a metabolic flux analysis study in potato using a different labeled precursor, illustrating the type of data that can be generated.

MetaboliteTreatmentPool Size V(0) (nmol/g FW)Rate of Pool Size Change v (nmol/g FW/h)Biosynthetic Flux (Jin) (nmol/g FW/h)Catabolic Flux (Jout) (nmol/g FW/h)
p-Coumaric acid Control15.81.25.44.2
Elicitor25.32.510.88.3
Ferulic acid Control8.20.52.11.6
Elicitor12.51.14.53.4
Naringenin Control2.10.10.80.7
Elicitor4.50.41.91.5

Experimental Protocols

Protocol 1: this compound Feeding to Arabidopsis thaliana Seedlings

This protocol is adapted from methodologies for feeding labeled precursors to plant tissues.

Materials:

  • Arabidopsis thaliana seedlings (e.g., 14 days old)

  • This compound (isotopic purity > 98%)

  • Murashige and Skoog (MS) liquid medium

  • Sterile petri dishes

  • Forceps

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 80% methanol (HPLC grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Seedling Preparation: Grow Arabidopsis thaliana seedlings under sterile conditions on MS agar plates. After 14 days, carefully transfer the seedlings to sterile petri dishes containing liquid MS medium. Allow the seedlings to acclimate for 24 hours.

  • Tracer Administration: Prepare a stock solution of this compound in a minimal amount of ethanol and then dilute it in the liquid MS medium to a final concentration of 100 µM. Replace the MS medium in the petri dishes with the this compound containing medium.

  • Incubation and Harvesting: Incubate the seedlings in the labeling medium for different time points (e.g., 0, 2, 6, 12, 24 hours). At each time point, harvest a subset of seedlings, gently blot them dry, and immediately flash-freeze them in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction:

    • Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer a known weight of the powdered tissue (e.g., 50 mg) to a pre-weighed microcentrifuge tube.

    • Add 1 mL of ice-cold 80% methanol to the tube.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 30 minutes, with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

Protocol 2: LC-MS/MS Analysis of Deuterated Phenylpropanoids

This protocol is based on established methods for the analysis of phenylpropanoids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

LC Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B (linear gradient)

    • 15-18 min: 95% B (isocratic)

    • 18-18.1 min: 95% to 5% B (linear gradient)

    • 18.1-22 min: 5% B (isocratic)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Multiple Reaction Monitoring (MRM): Set up MRM transitions for both the non-deuterated (M+0) and deuterated (M+6, assuming 6 deuterium atoms on the phenyl ring of cinnamic acid) forms of the target phenylpropanoids. The specific m/z transitions will need to be optimized for each compound and instrument.

  • Example MRM Transitions:

    • p-Coumaric acid (M+0): m/z 163 -> 119

    • p-Coumaric acid-d5 (M+5): m/z 168 -> 124

    • Caffeic acid (M+0): m/z 179 -> 135

    • Caffeic acid-d5 (M+5): m/z 184 -> 140

    • Ferulic acid (M+0): m/z 193 -> 134

    • Ferulic acid-d5 (M+5): m/z 198 -> 139

Data Analysis:

  • Peak Integration: Integrate the peak areas for both the M+0 and M+6 (or other deuterated isotopologues) MRM transitions for each metabolite at each time point.

  • Deuterium Incorporation Calculation: Calculate the percentage of deuterium incorporation using the following formula:

    • % Incorporation = [Peak Area (M+6) / (Peak Area (M+0) + Peak Area (M+6))] x 100

  • Metabolic Flux Analysis (Optional): For a more in-depth analysis, the data can be used in metabolic flux analysis (MFA) software to model the flow of metabolites through the pathway. This requires more complex experimental designs and data processing.

Visualizations

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid This compound (Tracer) Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid Monolignols Monolignols (Coniferyl & Sinapyl alcohol) p_Coumaroyl_CoA->Monolignols Chalcone_synthase Chalcone Synthase p_Coumaroyl_CoA->Chalcone_synthase Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid Sinapic_acid Sinapic acid Ferulic_acid->Sinapic_acid Sinapic_acid->Monolignols Lignin Lignin Monolignols->Lignin Flavonoids Flavonoids Chalcone_synthase->Flavonoids

Caption: The Phenylpropanoid Pathway highlighting the entry of this compound.

Experimental_Workflow start Plant Material (e.g., Seedlings) feeding This compound Feeding (Time Course) start->feeding harvesting Harvesting & Quenching (Liquid Nitrogen) feeding->harvesting extraction Metabolite Extraction (80% Methanol) harvesting->extraction analysis LC-MS/MS Analysis (MRM for M+0 and M+6) extraction->analysis data_processing Data Processing (Peak Integration, % Incorporation) analysis->data_processing flux_analysis Metabolic Flux Analysis (Optional) data_processing->flux_analysis end Pathway Insights data_processing->end flux_analysis->end

Caption: Experimental workflow for tracing the phenylpropanoid pathway.

Logical_Relationship cluster_0 Experimental Steps cluster_1 Analytical Measurement cluster_2 Data Interpretation This compound\nAdministration This compound Administration Time-course\nSampling Time-course Sampling This compound\nAdministration->Time-course\nSampling Metabolite\nExtraction Metabolite Extraction Time-course\nSampling->Metabolite\nExtraction LC-MS/MS\nDetection LC-MS/MS Detection Metabolite\nExtraction->LC-MS/MS\nDetection Quantification of\nM+0 and M+6 Isotopologues Quantification of M+0 and M+6 Isotopologues LC-MS/MS\nDetection->Quantification of\nM+0 and M+6 Isotopologues Calculation of\nDeuterium Incorporation Calculation of Deuterium Incorporation Quantification of\nM+0 and M+6 Isotopologues->Calculation of\nDeuterium Incorporation Determination of\nMetabolic Flux Determination of Metabolic Flux Calculation of\nDeuterium Incorporation->Determination of\nMetabolic Flux Understanding\nPathway Dynamics Understanding Pathway Dynamics Determination of\nMetabolic Flux->Understanding\nPathway Dynamics

Caption: Logical relationship of the experimental and analytical process.

Application Note: Quantification of Cinnamic Acid in Biological Samples Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamic acid and its derivatives are naturally occurring phenolic compounds found in plants, spices, and the venom of certain insects. They are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective properties. Given their therapeutic potential, it is crucial to have a robust and reliable analytical method to study their pharmacokinetics, bioavailability, and distribution in biological systems. This application note details a sensitive and selective method for the quantification of cinnamic acid in biological matrices (e.g., plasma, urine) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard (d6-cinnamic acid).

Principle of the Method

The use of a stable isotope-labeled internal standard (IS), such as d6-cinnamic acid, is the gold standard for quantitative mass spectrometry. This method, known as stable isotope dilution analysis, relies on the principle that a deuterated standard is chemically identical to the analyte of interest and will therefore exhibit the same behavior during sample preparation, extraction, and chromatographic separation. However, it is distinguishable by the mass spectrometer due to its higher mass. By adding a known amount of d6-cinnamic acid to each sample at the beginning of the workflow, any sample loss during processing will affect both the analyte and the IS equally. This allows for highly accurate and precise quantification, as the final measurement is based on the ratio of the analyte's signal to the internal standard's signal, effectively correcting for matrix effects and procedural inconsistencies.

Experimental Workflow and Protocols

The following section provides a detailed protocol for the quantification of cinnamic acid in human plasma. The workflow is summarized in the diagram below.

Experimental Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Analysis cluster_data Data Processing sample 1. Plasma Sample Collection (e.g., 100 µL) add_is 2. Add d6-Cinnamic Acid IS (e.g., 10 µL of 1 µg/mL) sample->add_is vortex1 3. Vortex Briefly add_is->vortex1 ppt 4. Protein Precipitation (e.g., 300 µL Acetonitrile) vortex1->ppt vortex2 5. Vortex Thoroughly (e.g., 2 minutes) ppt->vortex2 centrifuge 6. Centrifuge (e.g., 14,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant evaporate 8. Evaporate to Dryness (Nitrogen Stream) supernatant->evaporate reconstitute 9. Reconstitute (e.g., 100 µL Mobile Phase) evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject acquire 11. Data Acquisition (MRM) inject->acquire integrate 12. Peak Integration acquire->integrate calculate 13. Calculate Analyte/IS Ratio integrate->calculate quantify 14. Quantify vs. Calibration Curve calculate->quantify

Caption: A step-by-step workflow for cinnamic acid quantification.

Materials and Reagents
  • Standards: Cinnamic acid (≥99% purity), d6-Cinnamic acid (≥98% purity).

  • Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (LC-MS grade), Formic acid (FA, LC-MS grade).

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, nitrogen evaporator, LC-MS/MS system.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve cinnamic acid and d6-cinnamic acid in methanol to prepare 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Serially dilute the cinnamic acid stock solution with 50:50 ACN:H₂O to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (1 µg/mL): Dilute the d6-cinnamic acid stock solution with methanol to a final concentration of 1 µg/mL.

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the d6-cinnamic acid working solution (1 µg/mL) to all tubes except for blank samples.

  • Vortex briefly for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of labeled tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

  • Vortex for 30 seconds and transfer to autosampler vials for analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

ParameterCondition
LC System Standard UPLC/HPLC System
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, return to initial conditions and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions See Table 1

Results and Method Performance

The method should be validated according to regulatory guidelines to ensure its reliability for bioanalysis. The following tables summarize typical performance characteristics.

Table 1: Mass Spectrometer MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Cinnamic Acid147.1103.1100-15
d6-Cinnamic Acid153.1108.1100-15

Table 2: Method Validation Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy / Recovery (%) 91% - 108%
Matrix Effect (%) 95% - 105%

Biological Context and Pathway Visualization

Cinnamic acid's anti-inflammatory effects are partly attributed to its ability to modulate key signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a central mediator of the inflammatory response. In a resting state, it is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade is initiated that leads to NF-κB's translocation into the nucleus, where it promotes the transcription of pro-inflammatory genes. Cinnamic acid has been shown to inhibit this activation.

Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) ikb_kinase IKK Complex stimulus->ikb_kinase Activates nfkb_ikb NF-κB / IκBα Complex (Inactive) ikb_kinase->nfkb_ikb Phosphorylates IκBα nfkb_active Active NF-κB nfkb_ikb->nfkb_active IκBα Degradation & NF-κB Release nucleus Nucleus nfkb_active->nucleus Translocation genes Pro-inflammatory Gene Transcription nucleus->genes Promotes cinnamic_acid Cinnamic Acid cinnamic_acid->ikb_kinase Inhibits

Application of Cinnamic Acid-d6 in Drug Metabolism Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug metabolism and pharmacokinetics (DMPK), the precise quantification of drug candidates and their metabolites within biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like Cinnamic acid-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), represents the gold standard for bioanalytical assays. This compound, a deuterated analog of cinnamic acid, serves as an ideal internal standard for the quantification of cinnamic acid and structurally related compounds in various biological samples. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling accurate correction for variability in sample preparation and matrix effects.

This document provides detailed application notes and experimental protocols for the utilization of this compound in drug metabolism studies, offering a comprehensive guide for researchers in the field.

Data Presentation: Performance Characteristics of Deuterated Internal Standards in LC-MS/MS Assays

The following table summarizes typical quantitative performance data from bioanalytical methods utilizing deuterated internal standards, including those for cinnamic acid and other analytes. This data demonstrates the high sensitivity, accuracy, and precision achievable with this approach.

ParameterTypical Performance RangeReference
Lower Limit of Quantification (LLOQ)0.1 - 5.0 ng/mL[1][2]
Linearity (Correlation Coefficient, r²)≥ 0.99[3]
Intra-day Precision (%RSD)≤ 15%[4]
Inter-day Precision (%RSD)≤ 15%[4]
Accuracy (% Recovery)85 - 115%[1][4]
Extraction Recovery80 - 110%[1][5]

Experimental Protocols

Protocol 1: Quantification of a Drug Candidate in Plasma Using this compound as an Internal Standard

This protocol outlines a typical procedure for the quantification of a therapeutic drug in human plasma using protein precipitation for sample cleanup, with this compound as the internal standard.

1. Materials and Reagents:

  • Human plasma (blank and study samples)

  • Analyte reference standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • 96-well plates and sealing mats

  • Centrifuge capable of handling 96-well plates

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in an appropriate solvent (e.g., DMSO, MeOH).

  • This compound (IS) Stock Solution (1 mg/mL): Accurately dissolve this compound in MeOH.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 ACN:Water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with ACN containing 0.1% FA to the final working concentration.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of blank plasma, calibration standards, QC samples, and study samples into a 96-well plate.

  • Add 150 µL of the IS working solution (in ACN with 0.1% FA) to each well.

  • Vortex the plate for 2 minutes to ensure thorough mixing and to precipitate plasma proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM). Optimize MRM transitions (precursor ion > product ion) and collision energies for both the analyte and this compound.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) add_is Add this compound Working Solution (150 µL) plasma->add_is vortex Vortex (2 min) add_is->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant lc_injection Inject into UHPLC supernatant->lc_injection To Analysis ms_detection MRM Detection lc_injection->ms_detection peak_integration Peak Integration ms_detection->peak_integration Raw Data ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc calibration Construct Calibration Curve ratio_calc->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: Workflow for plasma sample analysis using this compound.

Conceptual Diagram of Internal Standard Usage in LC-MS/MS

internal_standard_concept cluster_sample Biological Sample cluster_process Analytical Process cluster_result Result analyte Analyte extraction Sample Extraction (e.g., Protein Precipitation) analyte->extraction matrix Matrix Components matrix->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms Analyte + IS + Residual Matrix quant Accurate Quantification lc_ms->quant Peak Area Ratio (Analyte/IS) is_source This compound (Internal Standard) is_source->extraction Added at a known concentration

Caption: Role of this compound as an internal standard.

References

Troubleshooting & Optimization

Troubleshooting Cinnamic acid-d6 internal standard variability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing variability with Cinnamic acid-d6 as an internal standard in LC-MS analyses.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound internal standard (IS) response showing high variability across my sample batch?

High variability in the internal standard response is a common issue that can compromise the accuracy and precision of quantitative results.[1][2] The root cause can typically be traced to one of several factors during sample preparation, chromatography, or mass spectrometric detection.[1][3] Key sources of variability include inconsistencies in sample preparation, matrix effects, issues with IS stability, and instrument-related problems.[1]

A systematic approach is crucial to identify the source of the error. The following troubleshooting workflow can guide your investigation.

G start High IS Variability Observed (%CV > 15%) sample_prep Sample Preparation Issues start->sample_prep matrix_effects Matrix Effects start->matrix_effects is_stability IS Stability/Purity start->is_stability lcms_system LC-MS System Issues start->lcms_system sub_prep1 Inconsistent Pipetting/ Volume Addition sample_prep->sub_prep1 sub_prep2 Variable Extraction Recovery sample_prep->sub_prep2 sub_prep3 Poor Mixing of IS sample_prep->sub_prep3 sub_matrix1 Ion Suppression/ Enhancement matrix_effects->sub_matrix1 sub_matrix2 Differential Effects (Analyte vs. IS) matrix_effects->sub_matrix2 sub_is1 Degradation in Solution is_stability->sub_is1 sub_is2 Deuterium Exchange is_stability->sub_is2 sub_is3 Impurity (Unlabeled Analyte) is_stability->sub_is3 sub_lcms1 Inconsistent Injection Volume lcms_system->sub_lcms1 sub_lcms2 Autosampler Carryover/ Contamination lcms_system->sub_lcms2 sub_lcms3 Ion Source Instability/ Drift lcms_system->sub_lcms3

Figure 1. Troubleshooting workflow for this compound IS variability.
Q2: How can I determine if matrix effects are causing the variability in my this compound signal?

Matrix effects refer to the alteration of ionization efficiency for a target analyte due to co-eluting components from the sample matrix.[4] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal) and is a major source of variability in LC-MS bioanalysis.[3][4] Since this compound is chemically almost identical to the analyte, it should ideally experience the same matrix effects.[5][6] However, even slight differences in retention time can expose the analyte and IS to different matrix components, causing variability.[7]

Experimental Protocol: Matrix Effect Assessment

This experiment quantifies the extent of ion suppression or enhancement by comparing the IS response in a clean solution versus its response in a post-extraction spiked matrix sample.

  • Prepare Solutions:

    • Solution A (Neat Solution): Prepare a solution of this compound in the final mobile phase composition at the working concentration.

    • Solution B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through your entire extraction procedure. After the final evaporation step, reconstitute the extract with Solution A.

  • Analysis:

    • Inject both solutions multiple times (n=5) onto the LC-MS system.

    • Record the peak area of this compound for each injection.

  • Calculation:

    • Calculate the average peak area for both Solution A and Solution B.

    • Calculate the Matrix Effect (%) using the formula: Matrix Effect (%) = (Avg. Peak Area of Solution B / Avg. Peak Area of Solution A) * 100

Data Interpretation:

The results can be summarized in a table to clearly present the findings.

Sample TypeAverage Peak AreaMatrix Effect (%)Interpretation
Solution A (Neat)850,000N/AReference
Solution B (Plasma Extract)425,00050%Significant Ion Suppression
Solution C (Urine Extract)943,500111%Minor Ion Enhancement
  • A value < 100% indicates ion suppression.[4]

  • A value > 100% indicates ion enhancement.[4]

  • A value between 85% and 115% is often considered acceptable, but this depends on assay requirements.

If significant matrix effects are detected, consider optimizing the sample preparation method (e.g., using solid-phase extraction instead of protein precipitation) or improving chromatographic separation to move the this compound peak away from interfering matrix components.[7]

Q3: Could the stability of my this compound working solution be the problem?

Yes, the stability of the internal standard is critical.[1] Deuterated standards can sometimes undergo deuterium-hydrogen exchange, where deuterium atoms are swapped with hydrogen atoms from the solvent.[5] This is more likely if the deuterium labels are on acidic or basic sites and can be influenced by the pH of the solvent.[5] This back-exchange effectively lowers the concentration of the deuterated standard over time, leading to a drifting signal.[5]

Experimental Protocol: Assessing Deuterium Exchange

This protocol helps determine if back-exchange is occurring in your analytical conditions.

  • Prepare Solutions:

    • Prepare a fresh solution of this compound in your standard sample diluent or mobile phase.

    • Take an aliquot of this solution for immediate analysis (Time 0).

  • Incubation:

    • Store the remaining solution under the same conditions as a typical sample run sequence (e.g., on the autosampler at 10°C for 24 hours).

  • Analysis:

    • After the incubation period, re-analyze the stored solution.

    • Crucially, monitor two mass transitions: one for this compound and one for the unlabeled Cinnamic acid.

  • Data Interpretation:

    • Compare the peak areas from Time 0 and the incubated sample. A significant decrease in the this compound signal accompanied by an increase in the unlabeled Cinnamic acid signal indicates that deuterium exchange is occurring.

Time PointSolventIS Peak Area (this compound)Unlabeled Analyte Peak AreaInterpretation
0 Hours50:50 ACN:H₂O, 0.1% Formic Acid1,200,000500Baseline
24 Hours50:50 ACN:H₂O, 0.1% Formic Acid1,080,000 (-10%)15,000 (+2900%)Potential Deuterium Exchange

To mitigate this, ensure your this compound has deuterium labels on stable positions like the aromatic ring, as is common for this standard.[8] Avoid storing working solutions for extended periods, especially in aqueous or protic solvents at non-neutral pH.

Q4: My this compound and analyte peaks are slightly separated. Is this a problem?

Yes, this can be a significant problem. This phenomenon is known as a chromatographic isotope effect, where the deuterated standard elutes slightly earlier or later than the non-deuterated analyte.[7] While stable isotope-labeled internal standards are designed to co-elute perfectly, differences in deuteration can sometimes lead to slight separation.[6]

If the analyte and IS are not perfectly co-eluting, they may be exposed to different concentrations of co-eluting matrix components as they enter the ion source.[6] This leads to differential matrix effects, where the IS no longer accurately tracks and compensates for the variability experienced by the analyte, undermining the purpose of using an internal standard.[7]

G start IS / Analyte Peak Separation Observed consequence Differential Matrix Effects start->consequence Leads to result Poor Precision & Inaccurate Quantification consequence->result Results in sub_solution1 Optimize Chromatography (Gradient, Temperature) result->sub_solution1 Solutions sub_solution2 Change Column Chemistry result->sub_solution2 Solutions sub_solution3 Use ¹³C or ¹⁵N Labeled IS (No Isotope Effect) result->sub_solution3 Solutions

Figure 2. Consequence of poor co-elution and potential solutions.

Troubleshooting Steps:

  • Optimize Chromatography: Adjust the mobile phase gradient or column temperature to improve co-elution.[6]

  • Evaluate Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to find one that minimizes the isotope effect.[6]

  • Consider Alternative IS: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which does not exhibit a significant chromatographic isotope effect.[6]

References

Technical Support Center: Optimizing LC Gradient for Cinnamic Acid-d6 Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of Cinnamic acid-d6. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an LC gradient for this compound separation?

A good starting point for developing a separation method for this compound is to use a reverse-phase C18 column with a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[1][2][3] A scouting gradient can be run from a low to a high percentage of the organic solvent to determine the approximate elution time of the analyte.[4]

Q2: My this compound peak is tailing. What are the common causes and solutions?

Peak tailing is a common issue in HPLC and can be caused by several factors.[5][6] One primary cause is the interaction of the analyte with acidic silanol groups on the silica-based column packing.[5] To mitigate this, ensure the mobile phase has a sufficiently low pH (e.g., by adding formic or acetic acid) to suppress the ionization of both the this compound and the silanol groups.[2] Other causes can include column overload, insufficient buffering, or a blocked column frit.[5][7]

Q3: I am observing a drift in the retention time of this compound. What should I check?

Retention time drift can be caused by several factors, including:

  • Inadequate column equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.[8][9]

  • Mobile phase composition changes: Prepare fresh mobile phase daily and ensure accurate mixing of components.[8][9] Evaporation of the more volatile solvent can alter the composition.

  • Temperature fluctuations: Use a column oven to maintain a consistent temperature, as temperature can affect retention times.[8][9][10]

  • Pump performance: Inconsistent pump flow can lead to retention time shifts. Check for leaks and ensure the pump is properly maintained.[11][12]

Q4: How does the deuteration in this compound affect its separation compared to the non-deuterated form?

Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts due to the deuterium isotope effect.[13] In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than the corresponding protiated compounds.[13] This difference is usually small but can be significant in co-elution studies. The magnitude of this effect depends on the number and position of the deuterium atoms.[13]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC separation of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.[5][12]Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions.[2]
Column overload.[5]Reduce the sample concentration or injection volume.
Blocked frit or column contamination.[7]Backflush the column or replace the frit. If the problem persists, replace the column.
Poor Peak Shape (Fronting) Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column collapse.Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns).[14]
Inconsistent Retention Times Inadequate column equilibration.[8][9]Increase the equilibration time between runs to at least 10 column volumes.
Fluctuations in column temperature.[8][9][10]Use a column oven to maintain a stable temperature.
Changes in mobile phase composition.[8][9]Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
High Backpressure Blockage in the system (e.g., guard column, column frit).[7]Systematically isolate the source of the blockage by removing components (guard column, then analytical column) and checking the pressure. Replace the blocked component.
Buffer precipitation.[5]Ensure the buffer concentration is below its solubility limit in the mobile phase, especially when mixing with high percentages of organic solvent. Flush the system with water.
Low Signal Intensity / No Peak Detector issue (e.g., lamp off or failing).[11][12]Check the detector status and lamp life.
Sample degradation.Ensure the sample is stored properly and is stable in the sample solvent.
Leak in the system.[11][12]Inspect all fittings for leaks.
Baseline Noise or Drift Air bubbles in the system.[8][9]Degas the mobile phase thoroughly. Purge the pump and detector.
Contaminated mobile phase or detector cell.[8][9]Use high-purity solvents and flush the system and detector cell with a strong solvent like isopropanol.
Mobile phase mixing issues (for gradient).[12]Ensure the pump's proportioning valves are working correctly.

Experimental Protocols

Protocol 1: Generic Scouting Gradient for this compound

This protocol is designed to quickly determine the approximate retention time of this compound.

  • Column: C18, 2.1 x 50 mm, 1.9 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    • Start at 5% B

    • Linear ramp to 95% B over 10 minutes

    • Hold at 95% B for 2 minutes

    • Return to 5% B in 0.1 minutes

    • Hold at 5% B for 3 minutes for re-equilibration

  • Detection: Mass Spectrometry (MS) in negative ion mode, monitoring the appropriate m/z for this compound.[15]

Protocol 2: Optimized Gradient for this compound

This protocol is an example of an optimized gradient based on the results from the scouting run. Assume the scouting run showed the peak of interest eluting at 6 minutes, which corresponds to approximately 50% Acetonitrile.

  • Column: C18, 2.1 x 50 mm, 1.9 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    • Start at 30% B

    • Linear ramp to 60% B over 8 minutes

    • Ramp to 95% B in 1 minute

    • Hold at 95% B for 2 minutes (column wash)

    • Return to 30% B in 0.1 minutes

    • Hold at 30% B for 4 minutes for re-equilibration

  • Detection: MS in negative ion mode.

Visualizations

LC_Troubleshooting_Workflow cluster_pressure Pressure Issues cluster_retention Retention Issues cluster_peak_shape Peak Shape Issues start Problem Observed (e.g., Peak Tailing) check_pressure Check System Backpressure start->check_pressure check_retention Check Retention Time Stability start->check_retention check_baseline Check Baseline Noise/Drift start->check_baseline high_pressure High Pressure? check_pressure->high_pressure rt_drift Retention Time Drifting? check_retention->rt_drift peak_tailing Peak Tailing? check_baseline->peak_tailing isolate_blockage Isolate Blockage (Column, Tubing, etc.) high_pressure->isolate_blockage Yes flush_system Flush System/ Replace Component isolate_blockage->flush_system resolve Problem Resolved flush_system->resolve check_temp Check Column Temperature rt_drift->check_temp Yes check_mobile_phase Check Mobile Phase Preparation/Age rt_drift->check_mobile_phase check_equilibration Check Equilibration Time rt_drift->check_equilibration check_temp->resolve check_mobile_phase->resolve check_equilibration->resolve check_ph Check Mobile Phase pH peak_tailing->check_ph Yes check_sample_load Check Sample Concentration peak_tailing->check_sample_load check_ph->resolve check_sample_load->resolve

Caption: A logical workflow for troubleshooting common HPLC issues.

Gradient_Optimization_Workflow cluster_optimization Gradient Refinement start Start: Define Analytical Goal (e.g., Separate this compound from matrix) scouting_gradient Run a Broad 'Scouting' Gradient (e.g., 5-95% Organic Solvent) start->scouting_gradient evaluate_scouting Evaluate Scouting Run: - Approximate Retention Time - Peak Shape scouting_gradient->evaluate_scouting adjust_slope Adjust Gradient Slope Around Elution Point evaluate_scouting->adjust_slope adjust_initial Adjust Initial % Organic (for early eluting peaks) evaluate_scouting->adjust_initial adjust_final Adjust Final % Organic (for late eluting peaks and column wash) evaluate_scouting->adjust_final fine_tune Fine-Tune: - Flow Rate - Temperature adjust_slope->fine_tune adjust_initial->fine_tune adjust_final->fine_tune final_method Final Optimized Method fine_tune->final_method

Caption: A systematic workflow for LC gradient optimization.

References

Technical Support Center: Cinnamic Acid-d6 HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cinnamic acid-d6 analysis using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common peak shape problems and ensure high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems observed for this compound in HPLC?

The most frequently encountered peak shape issues during the analysis of this compound are peak tailing, peak fronting, and split peaks. These issues can compromise the accuracy of quantification and the overall resolution of the chromatographic separation.

Q2: Why is my this compound peak tailing?

Peak tailing for acidic compounds like this compound is often a result of secondary interactions with the stationary phase. The primary cause is the interaction of the ionized form of the analyte with residual silanol groups on the silica-based column packing.[1][2][3] At a mobile phase pH close to or above the pKa of Cinnamic acid (approximately 4.4), the carboxylic acid group will be deprotonated, leading to this unwanted interaction and causing the peak to tail.[4][5] Other potential causes include column overload, a contaminated guard or analytical column, or extra-column volume.

Q3: What causes peak fronting for my this compound peak?

Peak fronting, where the front of the peak is less steep than the back, is commonly caused by column overload, where either too much sample volume or too high a sample concentration is injected.[3] It can also be a result of using a sample solvent that is significantly stronger than the mobile phase, which causes the analyte band to spread before it reaches the column.[6]

Q4: I am observing a split peak for this compound. What could be the reason?

Split peaks can arise from several factors. A common cause is a partially blocked frit at the column inlet, which distorts the sample band. It can also be an indication of a column void or contamination. If the mobile phase pH is very close to the pKa of this compound, both the ionized and non-ionized forms of the molecule may be present, leading to two closely eluting or overlapping peaks.[7][8] Additionally, issues with the injector, such as a poorly seated fitting, can cause peak splitting.

Q5: Will the deuterium-labeled this compound behave differently from the non-labeled compound in HPLC?

Yes, a slight difference in retention time can be expected due to the chromatographic deuterium isotope effect.[9][10] Deuterated compounds often elute slightly earlier in reversed-phase chromatography because the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can lead to weaker interactions with the stationary phase.[9] This effect is usually small but can be significant in high-resolution separations.[11][12]

Troubleshooting Guides

Peak Tailing

Peak tailing is the most common issue when analyzing acidic compounds like this compound. Follow this guide to diagnose and resolve the problem.

G Troubleshooting Workflow for this compound Peak Tailing start Observe Peak Tailing (Asymmetry Factor > 1.2) check_pH Is Mobile Phase pH > pKa of Cinnamic Acid (~4.4)? start->check_pH adjust_pH Decrease Mobile Phase pH to 2.5 - 3.0 check_pH->adjust_pH Yes check_overload Is Sample Concentration High? check_pH->check_overload No end Symmetrical Peak Shape Achieved adjust_pH->end dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_column Is the Column Old or Frequently Used? check_overload->check_column No dilute_sample->end replace_column Replace Guard Column. If problem persists, replace Analytical Column. check_column->replace_column Yes check_column->end No, problem likely resolved by other means. replace_column->end

Caption: A step-by-step workflow to diagnose and resolve peak tailing for this compound.

  • Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

  • Materials:

    • This compound standard solution

    • HPLC grade water, acetonitrile, and methanol

    • Phosphoric acid or formic acid

    • pH meter

    • C18 HPLC column

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of aqueous mobile phase buffers with different pH values (e.g., pH 4.5, 4.0, 3.5, 3.0, 2.5). Use a dilute acid like phosphoric acid or formic acid to adjust the pH.

    • For each pH value, prepare the final mobile phase by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio.

    • Equilibrate the HPLC system and column with the first mobile phase (pH 4.5) until a stable baseline is achieved.

    • Inject the this compound standard and record the chromatogram.

    • Calculate the asymmetry factor of the this compound peak.

    • Repeat steps 4-6 for each of the prepared mobile phases with decreasing pH.

    • Compare the peak shapes and asymmetry factors obtained at different pH values to determine the optimal condition.

The following data is illustrative and demonstrates the expected trend.

Mobile Phase pHPeak Asymmetry Factor (As)Peak Shape Description
4.52.1Severe Tailing
4.01.7Moderate Tailing
3.51.4Slight Tailing
3.01.1Symmetrical
2.51.0Highly Symmetrical
Peak Fronting

Peak fronting is often related to the sample and injection conditions.

G Troubleshooting Workflow for this compound Peak Fronting start Observe Peak Fronting check_solvent Is Sample Solvent Stronger than Mobile Phase? start->check_solvent change_solvent Dissolve Sample in Mobile Phase or a Weaker Solvent check_solvent->change_solvent Yes check_concentration Is Sample Concentration High or Injection Volume Large? check_solvent->check_concentration No end Symmetrical Peak Shape Achieved change_solvent->end reduce_load Reduce Injection Volume or Dilute Sample check_concentration->reduce_load Yes check_concentration->end No, consider other issues like column degradation. reduce_load->end

Caption: A decision tree to identify and correct the cause of peak fronting.

  • Objective: To assess the impact of the sample solvent on the peak shape of this compound.

  • Materials:

    • This compound standard

    • Mobile phase (pre-determined optimal composition)

    • A series of potential sample solvents with varying strengths (e.g., mobile phase, 50:50 water:acetonitrile, 100% acetonitrile, 100% methanol).

  • Procedure:

    • Prepare solutions of this compound at the same concentration in each of the different sample solvents.

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the this compound solution prepared in the mobile phase and record the chromatogram. This will serve as the baseline.

    • Inject the this compound solutions prepared in the other, stronger solvents.

    • Compare the peak shapes obtained with each sample solvent.

The following data is illustrative and demonstrates the expected trend for a reversed-phase method.

Sample SolventRelative Strength to Mobile PhasePeak Shape Description
Mobile PhaseSameSymmetrical
50:50 Water:AcetonitrileWeakerSymmetrical, possibly sharper
100% AcetonitrileStrongerModerate Fronting
100% MethanolStrongerSignificant Fronting
Split Peaks

Split peaks can be caused by a variety of issues, from the column to the injector.

G Troubleshooting Workflow for this compound Split Peaks start Observe Split Peak check_frit Is there high backpressure? start->check_frit reverse_flush Reverse-flush the column (if permissible) check_frit->reverse_flush Yes check_injector Check injector fittings for leaks or damage. check_frit->check_injector No end Single, sharp peak restored reverse_flush->end replace_fittings Tighten or replace fittings check_injector->replace_fittings Yes check_column_void Has the column been subjected to pressure shocks? check_injector->check_column_void No replace_fittings->end replace_column Replace the column check_column_void->replace_column Yes check_column_void->end No, problem likely resolved by other means. replace_column->end

Caption: A systematic approach to troubleshooting split peaks in this compound analysis.

  • Objective: To systematically identify the cause of a split peak.

  • Procedure:

    • Check for Blockages: Note the system backpressure. If it is significantly higher than normal, a blockage in the column frit or tubing is likely. If the column manufacturer allows, disconnect the column from the detector, reverse it, and flush with a strong solvent to waste.

    • Inspect Fittings: Carefully inspect all tubing and fittings between the injector and the detector for any signs of leaks or improper connections. Ensure that the correct ferrules are used and are properly seated.

    • Test with a Standard Compound: Inject a well-behaved standard compound. If it also shows a split peak, the issue is likely with the system (injector, tubing) or a major column problem (void). If the standard peak is sharp, the issue may be specific to the this compound sample or its interaction with the mobile phase.

    • Column Replacement: If the above steps do not resolve the issue, replace the guard column (if used) and re-run the analysis. If the problem persists, replace the analytical column.

References

Technical Support Center: Cinnamic Acid-d6 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of cinnamic acid-d6 in various biological matrices during storage. It is intended for researchers, scientists, and drug development professionals using this compound as an internal standard in bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological matrices important?

A1: this compound is a deuterated form of cinnamic acid, commonly used as an internal standard (IS) in quantitative bioanalysis using methods like liquid chromatography-mass spectrometry (LC-MS/MS). The stability of an internal standard is crucial for the accuracy and reliability of the analytical method.[1] Degradation of the IS in the biological matrix during sample collection, storage, or processing can lead to an overestimation of the analyte concentration.[2]

Q2: What are the primary factors that can affect the stability of this compound in biological matrices?

A2: The stability of this compound can be influenced by several factors, including:

  • Enzymatic Degradation: Biological matrices contain various enzymes that can metabolize cinnamic acid. The primary metabolic pathways for cinnamic acid involve hydroxylation by cytochrome P450 enzymes and conjugation with glucuronic acid or sulfate in the liver.[3] It is plausible that similar enzymes could act on this compound.

  • Temperature: Storage temperature is a critical factor. Generally, lower temperatures (-20°C or -80°C) are recommended to minimize degradation.[4]

  • pH: The pH of the biological matrix can influence the rate of chemical degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of analytes and internal standards.[4][5] It is advisable to minimize the number of freeze-thaw cycles.

  • Light Exposure: Although less common for this compound, exposure to light can degrade certain analytes. Storing samples in amber vials is a good practice.[2]

Q3: What are the recommended storage conditions for biological samples containing this compound?

A3: To ensure the stability of this compound, it is recommended to store biological matrices such as plasma, serum, and urine at ultra-low temperatures.

MatrixRecommended Storage Temperature
Plasma-80°C for long-term storage
Serum-80°C for long-term storage
Urine-80°C for long-term storage

For short-term storage or during sample processing, maintaining samples at low temperatures (e.g., on ice or at 4°C) is advisable.

Troubleshooting Guides

Issue 1: Inconsistent or decreasing this compound response during an analytical run.

  • Possible Cause: Bench-top instability. This compound may be degrading in the processed samples while sitting in the autosampler.

  • Troubleshooting Steps:

    • Verify Autosampler Temperature: Ensure the autosampler is set to a low temperature (e.g., 4°C) to minimize degradation.

    • Perform Bench-Top Stability Test: Evaluate the stability of this compound in the final extracted sample matrix over a period that mimics the longest anticipated run time.

    • Reduce Batch Size: If instability is confirmed, consider processing and analyzing samples in smaller batches to minimize the time they spend in the autosampler.

Issue 2: Higher than expected concentrations of the non-deuterated cinnamic acid in quality control samples.

  • Possible Cause: Deuterium-hydrogen back-exchange. Although the deuterium labels on the phenyl ring of this compound are generally stable, extreme pH or temperature conditions could potentially promote back-exchange.

  • Troubleshooting Steps:

    • Evaluate pH: Assess the pH of your sample preparation and LC mobile phases. Avoid strongly acidic or basic conditions if possible.

    • Incubation Experiment: Incubate the deuterated internal standard in the biological matrix at different pH values and temperatures to assess the potential for back-exchange. Analyze the samples for the presence of the non-deuterated analyte.

Experimental Protocols

Protocol 1: Evaluation of Freeze-Thaw Stability of this compound in Human Plasma

This protocol is designed to determine the stability of this compound in human plasma after multiple freeze-thaw cycles.

Materials:

  • Blank human plasma

  • This compound stock solution

  • LC-MS/MS system

Procedure:

  • Prepare two sets of quality control (QC) samples by spiking blank human plasma with this compound at low and high concentrations.

  • Divide each concentration pool into multiple aliquots.

  • Analyze one set of fresh QC samples (Cycle 0) immediately.

  • Freeze the remaining aliquots at -80°C for at least 24 hours.

  • Thaw one set of QC samples completely at room temperature. Once thawed, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for the desired number of cycles (e.g., 3 and 5 cycles).

  • After the final thaw, process and analyze the samples from all cycles in a single analytical run.

  • Calculate the mean concentration and percentage deviation from the nominal concentration for each cycle.

Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.

Table 1: Example Freeze-Thaw Stability Data for this compound in Human Plasma at -80°C

Freeze-Thaw CycleLow QC (10 ng/mL) % NominalHigh QC (500 ng/mL) % Nominal
198.5101.2
397.299.8
596.898.5

Protocol 2: Evaluation of Long-Term Stability of this compound in Human Plasma

This protocol assesses the stability of this compound in human plasma over an extended storage period.

Materials:

  • Blank human plasma

  • This compound stock solution

  • LC-MS/MS system

Procedure:

  • Prepare a sufficient number of low and high concentration QC samples in human plasma.

  • Analyze a set of freshly prepared QC samples (T=0).

  • Store the remaining QC aliquots at the intended storage temperature (e.g., -20°C and -80°C).

  • At each designated time point (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples from storage.

  • Allow the samples to thaw completely and analyze them against a freshly prepared calibration curve.

  • Calculate the percentage of the initial concentration remaining at each time point.

Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.

Table 2: Example Long-Term Stability Data for this compound in Human Plasma

Storage Duration (Months)Storage at -20°C (% of Initial Concentration)Storage at -80°C (% of Initial Concentration)
199.1100.5
397.899.7
695.499.1
1292.398.6

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Spike IS Spike this compound (IS) into Biological Matrix Protein Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Transfer Supernatant Centrifugation->Supernatant Transfer Injection Injection onto LC-MS/MS System Supernatant Transfer->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Data Analysis Data Analysis and Quantification Mass Spectrometric Detection->Data Analysis

Caption: General experimental workflow for the analysis of this compound.

G Cinnamic Acid Cinnamic Acid / this compound Hydroxylation Hydroxylation (Cytochrome P450) Cinnamic Acid->Hydroxylation Conjugation Conjugation (Glucuronidation/Sulfation) Cinnamic Acid->Conjugation Metabolites Hydroxycinnamic Acids & Conjugated Metabolites Hydroxylation->Metabolites Conjugation->Metabolites Excretion Excretion Metabolites->Excretion

Caption: Potential metabolic pathways of cinnamic acid.

References

Technical Support Center: Cinnamic Acid-d6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of Cinnamic acid-d6, with a focus on mitigating ion suppression effects.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis.[3][4] In electrospray ionization (ESI), which is commonly used for analyzing compounds like Cinnamic acid, co-eluting matrix components can compete for the limited available charge or alter the physical properties of the droplets, hindering the formation of gas-phase analyte ions.[1][3][5]

Q2: What are the common causes of ion suppression for this compound?

A2: Common causes of ion suppression in the analysis of this compound include:

  • Co-eluting matrix components: Endogenous substances from biological samples (e.g., phospholipids, salts, proteins) can interfere with the ionization of this compound.[1][6][7]

  • Mobile phase additives: Non-volatile buffers or ion-pairing reagents can suppress the analyte signal.[3][8]

  • High concentrations of other compounds: If other substances are present at high concentrations, they can compete for ionization.[5]

  • Poor sample preparation: Inadequate cleanup can leave behind interfering matrix components.[9]

Q3: How can I determine if my this compound signal is being suppressed?

A3: You can perform a matrix effect study to quantify the extent of ion suppression.[2] A common method is to compare the peak area of this compound in a clean solvent to the peak area of the same concentration spiked into a blank matrix extract. A significant decrease in the peak area in the matrix indicates ion suppression. Another technique is the post-column infusion experiment, where a constant flow of this compound is introduced into the mass spectrometer after the LC column. Injection of a blank matrix extract will show a dip in the signal at retention times where matrix components elute and cause suppression.[3][10]

Q4: Is it possible to see ion enhancement instead of suppression?

A4: Yes, although less common, ion enhancement can occur. This is where co-eluting matrix components increase the ionization efficiency of the analyte, leading to a higher signal intensity.[1] The same troubleshooting principles for identifying and mitigating matrix effects apply.

Troubleshooting Guides

Problem: I am observing a low or no signal for my this compound standard in the sample matrix, but the signal is strong in a pure solvent.

  • Possible Cause: This is a classic sign of ion suppression.[3] Components from your sample matrix are co-eluting with your analyte and interfering with its ionization.

  • Troubleshooting Steps:

    • Confirm Ion Suppression: Perform a matrix effect study as described in the FAQs.

    • Optimize Chromatography: Modify your LC method to separate this compound from the interfering matrix components. You can try altering the gradient profile, changing the stationary phase, or adjusting the mobile phase composition.[2][4]

    • Improve Sample Preparation: Implement a more rigorous sample cleanup method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove many matrix interferences.[1][4]

    • Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering components.[4]

Problem: My results for this compound are inconsistent and have poor reproducibility, especially for my quality control (QC) samples.

  • Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, resulting in inconsistent data.[4]

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard like this compound is already a good choice. Ensure it is being used correctly to normalize for signal variability. Since this compound is your analyte, you would need a different stable isotope-labeled internal standard for Cinnamic acid. The principle is that the SIL-IS will experience the same degree of ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.[4]

    • Implement Robust Sample Preparation: A consistent and effective sample preparation method, such as SPE, will minimize variability in matrix effects between samples.[4]

    • Use Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help compensate for consistent matrix effects.[4]

Quantitative Data Summary

The following tables provide example data from a matrix effect study to help you interpret your own results.

Table 1: Matrix Effect on this compound Signal Intensity

Sample TypeThis compound Concentration (ng/mL)Peak Area (Arbitrary Units)Matrix Effect (%)
In Solvent (A)1001,500,000N/A
In Plasma Extract (B)100600,00040%
In Urine Extract (C)100900,00060%

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100. A value below 100% indicates ion suppression.

Table 2: Effect of Sample Preparation on this compound Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation9535%
Liquid-Liquid Extraction (LLE)8570%
Solid-Phase Extraction (SPE)9092%

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol describes how to quantify the degree of ion suppression or enhancement.

  • Prepare Standard Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

    • Prepare a working standard solution by diluting the stock solution in the initial mobile phase to a known concentration (e.g., 100 ng/mL). This is your "Solvent Standard" (A).

  • Prepare Matrix Samples:

    • Obtain blank matrix samples (e.g., plasma, urine) that are free of this compound.

    • Process the blank matrix using your established sample preparation method (e.g., protein precipitation, SPE).

    • Spike the processed blank matrix extract with the same concentration of this compound as the Solvent Standard. This is your "Matrix Standard" (B).

  • LC-MS/MS Analysis:

    • Inject both the Solvent Standard (A) and the Matrix Standard (B) into the LC-MS/MS system.

    • Acquire the data and determine the peak area for this compound in both injections.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area of B / Peak Area of A) * 100

    • A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This protocol helps to identify the retention times at which matrix components cause ion suppression.

  • System Setup:

    • Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

    • Using a syringe pump and a T-connector, infuse this solution into the mobile phase flow between the LC column and the mass spectrometer ion source at a low flow rate (e.g., 10 µL/min).

  • Data Acquisition:

    • Start the infusion and allow the this compound signal to stabilize.

    • Inject a blank matrix extract that has been processed with your sample preparation method.

    • Monitor the this compound signal throughout the chromatographic run.

  • Data Analysis:

    • A stable baseline indicates no ion suppression.

    • A dip in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.

Visualizations

IonSuppressionMechanism cluster_ESI_Source Electrospray Ionization Source cluster_Suppression Ion Suppression Effects Droplet Charged Droplet (Analyte + Matrix) GasPhase Gas Phase Ions Droplet->GasPhase Evaporation & Ion Formation Competition Competition for Charge (Matrix vs. Analyte) Droplet->Competition DropletChanges Altered Droplet Properties (Surface Tension, Viscosity) Droplet->DropletChanges MS_Inlet Mass Spec Inlet GasPhase->MS_Inlet Sampling SuppressedSignal Reduced this compound Signal Competition->SuppressedSignal DropletChanges->SuppressedSignal Analyte This compound Analyte->Droplet Matrix Matrix Components Matrix->Droplet

Caption: Mechanism of Ion Suppression in the ESI source.

TroubleshootingWorkflow Start Low or Inconsistent This compound Signal MatrixEffectStudy Perform Matrix Effect Study Start->MatrixEffectStudy SuppressionConfirmed Ion Suppression Confirmed? MatrixEffectStudy->SuppressionConfirmed OptimizeChroma Optimize Chromatography (Gradient, Column) SuppressionConfirmed->OptimizeChroma Yes NoSuppression Check Other Parameters (Instrument, Standard Integrity) SuppressionConfirmed->NoSuppression No ImproveSamplePrep Improve Sample Preparation (SPE, LLE) OptimizeChroma->ImproveSamplePrep UseSIL_IS Use Stable Isotope-Labeled Internal Standard ImproveSamplePrep->UseSIL_IS Reevaluate Re-evaluate Performance UseSIL_IS->Reevaluate End Problem Resolved Reevaluate->End

Caption: Troubleshooting workflow for this compound signal issues.

References

Technical Support Center: Troubleshooting Inconsistent Cinnamic Acid-d6 Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent recovery of Cinnamic acid-d6 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for inconsistent recovery of this compound?

Inconsistent recovery of this compound, a deuterated internal standard, can stem from several factors during sample preparation and analysis. The most common culprits include matrix effects (ion suppression or enhancement), suboptimal extraction conditions, variability in manual sample preparation steps, and issues with the chromatographic separation.[1][2][3]

Q2: How do matrix effects influence the recovery of deuterated internal standards like this compound?

Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte and internal standard in the mass spectrometer's ion source. This can lead to either a suppressed or enhanced signal, giving the appearance of low or high recovery. While stable isotope-labeled (SIL) internal standards like this compound are designed to co-elute with the analyte and be similarly affected by the matrix, slight differences in retention times can lead to varying degrees of ion suppression or enhancement between the two.

Q3: Can the chemical properties of this compound contribute to recovery issues?

Yes. Cinnamic acid is a white crystalline compound that is slightly soluble in water but freely soluble in many organic solvents.[4][5] Its deuterated form, this compound, shares these properties.[6] The choice of extraction solvent and its polarity, as well as the pH of the sample and solvents, will significantly impact the extraction efficiency of this unsaturated carboxylic acid.

Q4: I'm observing inconsistent recovery with manual sample preparation. What can I do to improve this?

Manual sample preparation is a common source of variability. To improve consistency, it is crucial to ensure uniform timing for each step, consistent vortexing, and the use of calibrated pipettes for accurate solvent and sample volume additions.[2] Automating the sample preparation process can also significantly enhance reproducibility.[2]

Troubleshooting Guides

Inconsistent Recovery of this compound

This guide provides a structured approach to diagnosing and resolving inconsistent recovery of your deuterated internal standard.

Troubleshooting Workflow for Inconsistent this compound Recovery

A Inconsistent this compound Recovery Observed B Investigate Matrix Effects A->B C Evaluate Extraction Procedure A->C D Review Sample Preparation Technique A->D E Optimize Chromatography A->E F Post-Extraction Spike Analysis B->F Perform G Vary Extraction Solvent/pH C->G Experiment H Check for Emulsion Formation (LLE) C->H Inspect I Review SPE Protocol C->I Systematically J Ensure Consistent Spiking & Volumes D->J Verify K Automate where possible D->K Consider L Modify Gradient/Mobile Phase E->L Adjust M Problem Resolved F->M G->M H->M I->M J->M K->M L->M

Caption: A logical workflow for troubleshooting inconsistent this compound recovery.

Summary of Potential Issues and Solutions

Potential Cause Observed Effect on this compound Recovery Recommended Solution
Matrix Effects Apparent low or high recovery due to ion suppression or enhancement.[1][7]Optimize chromatographic separation to move the analyte and internal standard away from interfering matrix components.[1] A more rigorous sample cleanup procedure may also be necessary.[2]
Suboptimal Extraction Solvent Low and inconsistent recovery in Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).Re-evaluate the polarity of the extraction solvent in relation to this compound.[2] For LLE, ensure a high partition coefficient. For SPE, ensure the elution solvent is strong enough for complete elution.[8][9]
Incorrect pH Poor recovery due to the acidic nature of Cinnamic acid.Adjust the pH of the sample and extraction solvents to ensure Cinnamic acid is in a neutral form for better extraction into organic solvents.
Inconsistent Manual Extraction High variability in recovery across samples.[2]Ensure consistent timing, vortexing, and solvent volumes for all samples.[2] Consider automating the sample preparation process.[2]
Solid-Phase Extraction (SPE) Issues Analyte breakthrough during loading, loss during washing, or incomplete elution.[9]Systematically evaluate each step of the SPE protocol (see detailed protocol below). This includes checking the sorbent chemistry, flow rate, and solvent choices.[8][10][11]
Inconsistent Internal Standard Spiking Variable recovery that is not correlated with the analyte.Use a calibrated pipette and prepare a single, large batch of the internal standard spiking solution for the entire analytical run.[2]
Analyte and Internal Standard Co-elution Differential matrix effects on the analyte and this compound.Optimize the chromatographic method to ensure complete co-elution. In some cases, a column with slightly lower resolution may help achieve better co-elution and more consistent matrix effects.[12]

Experimental Protocols

Protocol for Investigating this compound Recovery in Solid-Phase Extraction (SPE)

This protocol is designed to identify the specific step in your SPE procedure that is causing inconsistent or low recovery of this compound.

Objective: To determine the percentage of this compound lost during the loading, washing, and elution steps of an SPE protocol.

Materials:

  • Blank matrix samples

  • This compound stock solution

  • SPE cartridges and manifold

  • All solvents used in your current SPE method (conditioning, equilibration, wash, and elution)

  • Collection tubes

  • LC-MS/MS system

Procedure:

  • Prepare Spiked Sample: Spike a known amount of this compound into a blank matrix sample.

  • Perform SPE and Collect Fractions: Process the spiked sample through your entire SPE procedure, but collect each fraction separately:

    • Flow-through: The sample that passes through the cartridge during the loading step.

    • Wash Eluate: The solvent(s) used to wash the cartridge after sample loading. Collect each wash step in a separate tube if multiple washes are performed.

    • Final Eluate: The solvent used to elute this compound from the cartridge.

  • Analyze Fractions: Analyze each collected fraction (flow-through, wash eluate(s), and final eluate) by LC-MS/MS. Also, analyze an unextracted standard of the same concentration as the initial spiked amount to serve as a 100% recovery reference.

  • Calculate Recovery:

    • Recovery (%) in Final Eluate = (Amount of this compound in Final Eluate / Total Amount of this compound Spiked) x 100

    • Calculate the amount of this compound in the flow-through and wash eluate(s) to determine where the loss is occurring.

Troubleshooting SPE Recovery Issues

Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.

References

Technical Support Center: Cinnamic Acid-d6 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the mass spectrometric analysis of Cinnamic acid-d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotopically labeled version of cinnamic acid, where six hydrogen atoms have been replaced by deuterium. It is an ideal internal standard (IS) for quantitative mass spectrometry analysis. Because its chemical and physical properties are nearly identical to the unlabeled (or "light") analyte, it co-elutes during chromatography and experiences similar ionization and matrix effects.[1][2] This allows it to accurately correct for variations during sample preparation and analysis, leading to more precise and reliable quantification.[1]

Q2: What is the expected electron ionization (EI) mass spectrometry fragmentation pattern for this compound?

The fragmentation of this compound is analogous to its unlabeled counterpart. The deuterium labels add 6 atomic mass units (amu) to the molecular weight and to any fragments containing the deuterated phenyl ring or the specific vinyl position. The primary fragmentation involves the loss of a hydroxyl radical (•OH), followed by the loss of carbon monoxide (CO), or the loss of the entire carboxyl group (•COOH).

Q3: Can the position of the deuterium labels cause issues during analysis?

Yes, the position of the labels is critical. For this compound, the deuterium atoms are typically on the phenyl ring and/or the vinyl group, which are stable, non-exchangeable positions.[1] Users should avoid exposing the standard to highly acidic or basic conditions if the label were on an exchangeable site, such as the carboxylic acid proton, as this could lead to H-D exchange with the solvent and compromise quantification.[1]

Q4: What are the common ionization techniques for analyzing Cinnamic acid?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used.

  • GC-MS: Requires derivatization to make the cinnamic acid more volatile. Electron Ionization (EI) is typically used, which provides detailed fragmentation patterns useful for structural confirmation.[3]

  • LC-MS/MS: This is a highly sensitive and selective method, often preferred for complex matrices like biological fluids.[4][5] Electrospray ionization (ESI) in negative mode is common, which typically shows a strong deprotonated molecular ion [M-H]⁻.[6] Tandem MS (MS/MS) is then used to generate specific fragments for quantification.[6]

Fragmentation Data Comparison

The following table summarizes the expected major ions for unlabeled trans-Cinnamic acid and the predicted corresponding ions for this compound (assuming deuteration on the phenyl ring and one vinyl position) under Electron Ionization (EI) conditions.

Ion DescriptionUnlabeled Cinnamic Acid (m/z)This compound (Predicted m/z)Fragmentation Pathway
Molecular Ion [M]⁺• 148154C₉H₈O₂⁺• / C₉H₂D₆O₂⁺•
Loss of H• [M-H]⁺ 147153Loss of a hydrogen radical
Loss of •OH [M-OH]⁺ 131137Loss of a hydroxyl radical
Loss of CO₂ [M-CO₂]⁺• 104110Loss of carbon dioxide
Loss of •COOH [M-COOH]⁺ 103109Loss of the carboxyl group
Phenyl Cation [C₆H₅]⁺ 7782Phenyl fragment [C₆D₅]⁺

Data for unlabeled Cinnamic acid is based on the NIST EI Mass Spectrum.[7][8] Predicted values for this compound assume a standard labeling pattern.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Non-Linear Calibration Curve 1. Detector Saturation: Analyte concentration is too high.[9] 2. Ion Suppression: Competition for ionization between the analyte and internal standard at high concentrations.[9] 3. Isotopic Interference: The M+6 isotope of a very high concentration analyte could contribute to the this compound signal.[9]1. Dilute the higher concentration standards or inject a smaller volume. 2. Optimize the internal standard concentration. Ensure it is appropriate for the expected analyte concentration range.[9] 3. Verify the isotopic purity of the standard. Ensure a sufficient mass difference between the analyte and the IS.[1]
Inconsistent Internal Standard (IS) Response 1. Degradation: The IS may be degrading during sample storage or preparation.[1] 2. Differential Matrix Effects: The analyte and IS are separating slightly during chromatography, causing them to be affected differently by matrix components.[9] 3. Inconsistent Sample Preparation: Variability in extraction recovery or reconstitution volume.[9]1. Prepare fresh stock solutions and check storage conditions. Run a stability check experiment.[1] 2. Optimize chromatographic conditions to ensure the analyte and IS co-elute perfectly.[10] Consider additional sample cleanup steps. 3. Review and standardize the sample preparation workflow. Ensure pipettes are calibrated and evaporation/reconstitution steps are consistent.
Poor Peak Shape or Tailing 1. Active Sites in GC System: The acidic nature of cinnamic acid can cause interactions with the GC liner or column. 2. Inappropriate LC Mobile Phase: The pH of the mobile phase can affect the peak shape of acidic compounds.1. For GC-MS: Use a deactivated liner and consider derivatization (e.g., silylation) to block the active carboxyl group.[11] 2. For LC-MS: Acidify the mobile phase slightly (e.g., with 0.1% formic acid) to ensure the analyte is in a consistent protonation state.
No or Low Signal for IS 1. Incorrect MS Parameters: The mass spectrometer is not set to monitor the correct m/z for the deuterated standard. 2. Inefficient Ionization: Ion source parameters (e.g., temperature, gas flows) are not optimal for the compound.[1]1. Double-check that the instrument method includes the correct precursor and product ions for this compound (e.g., m/z 154 for the molecular ion). 2. Perform an infusion of the IS to tune and optimize ion source parameters specifically for the deuterated compound.

Experimental Protocols

GC-MS Analysis Protocol (with Derivatization)

This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.

  • Sample Preparation & Derivatization:

    • To a dried sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Parameters:

    • GC System: Agilent 8890 or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Split Ratio: 15:1 (can be adjusted based on concentration).[3]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Scan Range: m/z 50-550.[3]

      • Ions to Monitor (SIM): m/z 148, 131, 103 (Cinnamic Acid) and m/z 154, 137, 109 (this compound).

LC-MS/MS Analysis Protocol

This method is ideal for high-sensitivity quantification in complex matrices.

  • Sample Preparation:

    • Perform a liquid-liquid extraction or solid-phase extraction (SPE) appropriate for your matrix.

    • Evaporate the solvent and reconstitute in the initial mobile phase.

  • LC-MS/MS Parameters:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 10% B

      • 1-5 min: 10% to 90% B

      • 5-6 min: 90% B

      • 6-6.1 min: 90% to 10% B

      • 6.1-8 min: 10% B

    • MS Parameters:

      • Ionization Mode: ESI Negative.

      • MRM Transitions:

        • Cinnamic Acid: Precursor m/z 147 → Product m/z 103 (Loss of CO₂).

        • This compound: Precursor m/z 153 → Product m/z 109 (Loss of CO₂).

      • Collision Energy: Optimize by infusing standards; typically 10-25 eV.[6]

      • Capillary Voltage: 3.0 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 400°C.

Visualizations

Cinnamic Acid EI Fragmentation Pathway

G EI Fragmentation of Cinnamic Acid and this compound cluster_0 Cinnamic Acid cluster_1 This compound mol_ion C₉H₈O₂⁺• m/z 148 frag_131 [M-OH]⁺ m/z 131 mol_ion->frag_131 - •OH frag_103 [M-COOH]⁺ m/z 103 mol_ion->frag_103 - •COOH frag_131->frag_103 - CO frag_77 [C₆H₅]⁺ m/z 77 frag_103->frag_77 - C₂H₂ mol_ion_d6 C₉H₂D₆O₂⁺• m/z 154 frag_137 [M-OH]⁺ m/z 137 mol_ion_d6->frag_137 - •OH frag_109 [M-COOH]⁺ m/z 109 mol_ion_d6->frag_109 - •COOH frag_137->frag_109 - CO frag_82 [C₆D₅]⁺ m/z 82 frag_109->frag_82 - C₂HD

Caption: Predicted EI fragmentation pathways for unlabeled and deuterated cinnamic acid.

References

Technical Support Center: Cinnamic Acid-d6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of Cinnamic acid-d6.

Section 1: Isotopic Interference & Purity

One of the fundamental assumptions when using a deuterated internal standard like this compound is that its mass-to-charge ratio (m/z) is distinct from the analyte and that the standard itself is pure. However, interferences can arise from naturally occurring isotopes of the analyte and from impurities within the internal standard.

FAQs

Q1: My calibration curve for Cinnamic acid is non-linear at the upper end. What could be causing this?

A1: This issue can be caused by isotopic interference from the naturally occurring isotopes of Cinnamic acid contributing to the signal of the this compound internal standard.[1] Specifically, the M+2 isotope of Cinnamic acid, resulting from the presence of two ¹³C or one ¹⁸O atom, can have a mass-to-charge ratio that overlaps with a lightly deuterated standard. While this compound has a significant mass shift (M+6), high concentrations of the analyte can still lead to a measurable contribution to the internal standard's signal, causing a falsely elevated internal standard response and, consequently, a suppressed analyte-to-internal standard ratio at high concentrations.[1][2]

Q2: I am observing a small peak for the unlabeled Cinnamic acid when I inject a solution of my this compound internal standard. Is this a problem?

A2: Yes, this indicates the presence of unlabeled Cinnamic acid as an impurity in your deuterated standard.[3] This impurity will lead to an overestimation of the Cinnamic acid concentration in your samples. The isotopic purity of the deuterated standard is a critical parameter and should be verified.[2]

Q3: How can I verify the isotopic purity of my this compound standard?

A3: The isotopic purity of a deuterated standard can be experimentally verified using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

  • HRMS Analysis: Infuse a solution of the this compound standard directly into a high-resolution mass spectrometer. The resulting spectrum will allow you to determine the relative intensities of the different isotopic peaks and calculate the percentage of the fully deuterated species versus partially or non-deuterated species.[2]

  • NMR Analysis: Dissolve the standard in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a high-resolution proton NMR spectrum. The degree of deuteration can be estimated by the reduction or absence of signals at the positions where deuterium atoms have replaced protons.[2]

Troubleshooting Guide: Isotopic Interference

This guide provides a systematic approach to identifying and mitigating issues related to isotopic interference and purity.

Workflow for Investigating Isotopic Interference

start Start: Inaccurate Quantification or Non-Linear Calibration check_purity Step 1: Verify IS Purity Inject high concentration of IS alone. start->check_purity unlabeled_present Unlabeled analyte peak detected? check_purity->unlabeled_present remedy_purity Action: - Contact standard vendor. - Quantify impurity and correct results. - Acquire a new, higher purity standard. unlabeled_present->remedy_purity Yes ok1 Purity is acceptable. unlabeled_present->ok1 No check_crosstalk Step 2: Assess Analyte Crosstalk Inject high concentration of unlabeled analyte. Monitor IS m/z. crosstalk_detected Signal detected in IS channel? check_crosstalk->crosstalk_detected remedy_crosstalk Action: - Increase mass shift of IS (if possible). - Adjust IS concentration. - Use a non-linear calibration model. crosstalk_detected->remedy_crosstalk Yes ok2 No crosstalk detected. crosstalk_detected->ok2 No ok1->check_crosstalk end Proceed to investigate other potential issues (e.g., Matrix Effects). ok2->end

Caption: Workflow for troubleshooting isotopic interference.

Quantitative Data Summary
ParameterAcceptable LimitPotential Impact of Exceeding Limit
Isotopic Purity of this compound> 98 atom % DOverestimation of analyte concentration.[2]
Contribution of unlabeled analyte to IS signal< 0.1%Non-linear calibration curves; inaccurate quantification at high analyte concentrations.[1]

Section 2: Matrix Effects

Matrix effects are a common source of interference in LC-MS/MS analysis, caused by co-eluting components from the sample matrix that can suppress or enhance the ionization of the analyte and internal standard.[4][5]

FAQs

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are alterations in the ionization efficiency of an analyte due to the presence of other compounds in the sample matrix.[5] In the analysis of this compound, components from biological matrices like plasma or urine can co-elute and interfere with the ionization process in the mass spectrometer's source.[4][6] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate and unreliable quantification.[4][7]

Q2: My this compound internal standard is supposed to correct for matrix effects. Why am I still seeing variability in my results?

A2: While a co-eluting deuterated internal standard is the best tool to compensate for matrix effects, its effectiveness can be compromised if the analyte and the internal standard are affected differently by the matrix.[3] This can happen if they are not perfectly co-eluting, perhaps due to a chromatographic isotope effect, or if a specific matrix component interferes with one but not the other.[3]

Q3: How can I determine if matrix effects are impacting my assay?

A3: There are several experimental methods to assess matrix effects. The two most common are the post-column infusion and the post-extraction spike methods.[4]

  • Post-Column Infusion: A constant flow of Cinnamic acid and this compound is infused into the LC flow after the analytical column. A blank, extracted sample matrix is then injected. Any dip or rise in the baseline signal at the retention time of Cinnamic acid indicates the presence of ion suppression or enhancement.[4]

  • Post-Extraction Spike: The response of an analyte spiked into a blank, extracted matrix is compared to the response of the same analyte in a clean solvent. The ratio of these responses provides a quantitative measure of the matrix effect.[4][6]

Troubleshooting Guide: Matrix Effects

Logical Flow for Mitigating Matrix Effects

start Start: Suspected Matrix Effects (Poor reproducibility, inaccuracy) assess Step 1: Assess Matrix Effect (Post-column infusion or Post-extraction spike) start->assess effect_present Significant matrix effect observed? assess->effect_present optimize_sample_prep Step 2: Optimize Sample Prep - Use a more selective extraction (e.g., SPE). - Perform phospholipid removal. effect_present->optimize_sample_prep Yes end_ok Proceed with validation. effect_present->end_ok No optimize_chromatography Step 3: Optimize Chromatography - Adjust gradient to separate analyte from interference zone. - Try a different column chemistry. optimize_sample_prep->optimize_chromatography dilute_sample Step 4: Dilute Sample - Reduce concentration of interfering matrix components. optimize_chromatography->dilute_sample reassess Step 5: Re-assess Matrix Effect dilute_sample->reassess effect_mitigated Matrix effect mitigated? reassess->effect_mitigated effect_mitigated->end_ok Yes end_not_ok Further optimization required. Consider alternative IS or method. effect_mitigated->end_not_ok No

Caption: A systematic approach to identifying and reducing matrix effects.

Experimental Protocols

Protocol: Post-Extraction Spike for Matrix Effect Evaluation

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Cinnamic acid and this compound into the final mobile phase solvent.

    • Set B (Post-Spike Matrix): Extract at least 6 different blank matrix lots. After the final extraction step, spike with the same amount of Cinnamic acid and this compound as in Set A.

    • Set C (Pre-Spike Matrix): Spike the blank matrix with Cinnamic acid and this compound before extraction.

  • Analyze Samples: Inject all samples onto the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = Peak Area in Set B / Peak Area in Set A

    • Recovery (RE) = Peak Area in Set C / Peak Area in Set B

  • Interpretation:

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The variability of the MF across different lots of matrix indicates the consistency of the matrix effect.

Section 3: Analyte Stability and Degradation

The stability of both the analyte and the internal standard throughout the sample collection, processing, and analysis workflow is crucial for accurate results. Cinnamic acid can be susceptible to degradation under certain conditions.

FAQs

Q1: Can Cinnamic acid degrade during sample storage or preparation?

A1: Yes, Cinnamic acid can be susceptible to degradation. For instance, it can undergo photodegradation when exposed to UVB irradiation.[8] Additionally, certain microorganisms can metabolize Cinnamic acid, which could be a concern in non-sterile biological samples or during in-vitro studies. For example, the bacterium Stenotrophomonas sp. can completely utilize Cinnamic acid.[9]

Q2: How can I prevent the degradation of Cinnamic acid in my samples?

A2: To minimize degradation, consider the following precautions:

  • Protect from Light: Store samples and standards in amber vials or protect them from direct light to prevent photodegradation.[8]

  • Control Temperature: Store samples at low temperatures (e.g., -80°C) to slow down potential enzymatic or chemical degradation.

  • Use Preservatives: For biological samples where microbial growth is a concern, consider adding a suitable preservative if it does not interfere with the analysis.

  • Process Promptly: Analyze samples as quickly as possible after collection and extraction.

Troubleshooting Guide: Stability Issues
SymptomPossible CauseRecommended Action
Decreasing analyte concentration in QC samples over time.Analyte degradation in the stored matrix.Perform and document freeze-thaw and long-term stability experiments.
Inconsistent results between batches run on different days.Bench-top instability of the analyte in the autosampler.Conduct autosampler stability studies. Ensure the autosampler is temperature-controlled.
Appearance of unexpected peaks in the chromatogram.Formation of degradation products.Investigate the identity of the degradation products using full-scan or product-ion scan mass spectrometry.

References

How to improve Cinnamic acid-d6 signal-to-noise ratio

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for Cinnamic acid-d6 in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for this compound, and which one is more sensitive?

A1: The primary techniques for analyzing this compound are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS/MS is generally preferred for trace-level quantification in complex matrices like botanical, food, and fermentation samples due to its high sensitivity and selectivity, with quantification possible down to 0.5 ng/mL.[1] NMR is a powerful tool for structural elucidation and can be used for quantification, though it is inherently less sensitive than mass spectrometry.[2]

Q2: Why is the signal for my deuterated internal standard, this compound, lower than expected in my LC-MS analysis?

A2: A low signal for this compound can be attributed to several factors, including ion suppression from the sample matrix, poor ionization efficiency, or issues with the internal standard itself.[3][4] Co-eluting matrix components can compete with the analyte for ionization, leading to a reduced signal.[3] Additionally, the purity of the deuterated standard and the possibility of deuterium exchange can affect signal intensity.

Q3: How can I improve the signal-to-noise ratio for this compound in NMR spectroscopy?

A3: The most direct method to enhance the S/N ratio in NMR is to increase the number of scans, as the S/N ratio increases with the square root of the number of scans.[5] Proper sample preparation is also crucial; this includes using a sufficient concentration of the analyte (50-100 mg for ¹³C NMR), ensuring the sample is free of particulate matter, and using high-purity deuterated solvents.[5][6] For high-resolution experiments, degassing the sample to remove dissolved paramagnetic oxygen can prevent line broadening.[5]

Q4: Can the choice of solvent affect my this compound analysis?

A4: Yes, the solvent choice is critical for both LC-MS and NMR. In LC-MS, the mobile phase composition, including pH and organic content, significantly impacts chromatographic separation and ionization efficiency.[7] For NMR, using a deuterated solvent is standard practice to avoid overwhelming the analyte signals.[8] The solvent should completely dissolve the sample and not have signals that interfere with the regions of interest in the spectrum.[9]

Troubleshooting Guides

LC-MS: Low Signal-to-Noise Ratio for this compound

If you are experiencing a low S/N ratio for this compound in your LC-MS analysis, follow this troubleshooting guide.

dot

Caption: Troubleshooting workflow for low S/N in LC-MS.

Step 1: Instrument Performance Check

  • Tune and Calibrate: Ensure the mass spectrometer is recently tuned and calibrated. An outdated calibration can lead to poor mass accuracy and intensity.[7]

  • System Suitability Test: Analyze a known standard to confirm the instrument meets sensitivity specifications.[7]

  • Inspect for Leaks and Blockages: Check the LC system for any issues that could affect spray stability and signal consistency.[7]

Step 2: Method Optimization

  • Optimize Ion Source Parameters: Systematically adjust ion source parameters such as capillary voltage, gas flow rates, and temperature to maximize the signal for this compound.[10]

  • Optimize Chromatography: Adjust the mobile phase composition and gradient to ensure this compound elutes in a region free from significant matrix interference. Increased retention can lead to better desolvation and improved sensitivity.[10]

  • Investigate Matrix Effects: Matrix effects, where co-eluting compounds suppress or enhance the analyte signal, are a common cause of poor signal intensity.[3]

Step 3: Sample and Internal Standard Integrity

  • Verify Internal Standard Purity: Ensure the this compound standard is of high purity and free from unlabeled cinnamic acid.

  • Assess for Deuterium Exchange: Investigate if deuterium exchange is occurring under your experimental conditions, particularly with changes in pH.[11]

  • Enhance Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the sample before injection.[7]

ParameterRecommendationExpected Improvement
Ion Source Temperature Optimize based on analyte stability. For some compounds, a 150°C increase can boost signal by 20%.[10]Varies significantly with compound.
Mobile Phase Composition Higher organic content at elution improves desolvation and sensitivity.[10]Can lead to several-fold signal increase.
Sample Cleanup Use SPE or LLE to remove matrix components.Can significantly reduce ion suppression and improve S/N.
NMR: Low Signal-to-Noise Ratio for this compound

For low S/N in NMR analysis of this compound, consider the following steps.

dot

Caption: Troubleshooting workflow for low S/N in NMR.

Step 1: Sample Preparation Review

  • Concentration: For ¹³C NMR, a higher concentration (e.g., 50-100 mg in 0.6-0.7 mL of solvent) is often necessary.[5] Doubling the sample amount will double the signal.[6]

  • Solvent: Use a high-purity deuterated solvent that fully dissolves the sample.[8][9]

  • Filtering: Filter the sample to remove any solid particles, which can degrade spectral quality.[12]

  • Degassing: For high-resolution spectra, remove dissolved oxygen via the freeze-pump-thaw method to prevent paramagnetic broadening of signals.[5]

Step 2: Acquisition Parameter Optimization

  • Number of Scans: Increase the number of scans. The S/N ratio improves with the square root of the number of scans.[5]

  • Pulse Angle and Relaxation Delay: For ¹³C NMR, using a smaller pulse angle (e.g., 30°) and an appropriate relaxation delay (e.g., 1-2 seconds) can improve the S/N ratio.[13]

  • Shimming: Carefully shim the magnetic field to maximize homogeneity and obtain sharp lines.[9]

Step 3: Post-Acquisition Processing

  • Apodization: Applying a window function, such as exponential multiplication, can improve the S/N ratio at the expense of some resolution.

  • Zero Filling: This process can improve the digital resolution of the spectrum.

ParameterRecommendationExpected Improvement
Sample Concentration 5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR.[6][9]Doubling concentration doubles the signal.[6]
Number of Scans Increase as needed; S/N is proportional to the square root of the number of scans.[5]4x scans = 2x S/N.
Degassing Use freeze-pump-thaw for high-resolution experiments.[5]Reduces line broadening, improving peak height.

Experimental Protocols

Protocol 1: Quantitative Analysis of Cinnamic Acid by LC-MS/MS

This protocol provides a general procedure for the quantitative analysis of cinnamic acid, which can be adapted for this compound as an internal standard.

dot

Caption: Experimental workflow for LC-MS/MS analysis.

  • Sample Preparation:

    • Acidify plasma samples with hydrochloric acid.

    • Extract the analyte and internal standard using a mixture of ethyl acetate and ether.[14]

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • LC Separation:

    • Column: Use a C18 column (e.g., ZOBAX SB C18).[14]

    • Mobile Phase: A mixture of methanol and water (containing 2 mmol/L ammonium acetate) in a 45:55 ratio is a suitable starting point.[14]

    • Flow Rate: Set the flow rate to 0.5 mL/min.[14]

  • MS/MS Detection:

    • Ionization: Employ Electrospray Ionization (ESI) in negative ion mode.[14]

    • Detection Mode: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[14]

    • MRM Transitions:

      • Cinnamic acid: m/z 146.8 → 103.1 [M-H]⁻[14]

      • For this compound, the precursor ion will be shifted by 6 Da (m/z 152.8). The product ion may or may not shift depending on the location of the deuterium labels.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Determine the concentration of cinnamic acid in the unknown samples from the calibration curve.

Protocol 2: ¹H and ¹³C NMR Analysis of this compound

This protocol outlines the steps for preparing and acquiring NMR spectra of this compound.

dot

Caption: Experimental workflow for NMR analysis.

  • Sample Preparation:

    • Weigh approximately 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR of this compound.[6][9]

    • Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6).[9]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[12]

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.[9]

    • Shim the magnetic field to optimize homogeneity.[9]

    • Tune and match the probe for the nucleus of interest (¹H or ¹³C).[9]

  • Data Acquisition:

    • Load a standard pulse sequence.

    • Set the appropriate spectral width, number of scans, and relaxation delay.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum using the residual solvent peak or an internal standard like TMS.

References

Navigating Linearity Challenges with Cinnamic Acid-d6 Calibration Curves: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering linearity issues with Cinnamic acid-d6 calibration curves in their analytical experiments. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help identify and resolve common problems.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linearity in my this compound calibration curve?

Non-linearity in calibration curves, particularly in LC-MS applications, can stem from several factors. The most common causes include matrix effects, where components in your sample interfere with the ionization of your analyte and internal standard, and saturation of the detector or ion source at high concentrations.[1][2] Other potential causes are the formation of dimers or multimers, and isotopic effects.[1]

Q2: My calibration curve is non-linear even when using a deuterated internal standard like this compound. Isn't the internal standard supposed to correct for this?

While deuterated internal standards are excellent for correcting variability in sample preparation and matrix effects, they are not a panacea for all linearity issues.[3] Problems can still arise from:

  • Isotopic Contribution (Crosstalk): The naturally occurring heavy isotopes of the unlabeled Cinnamic acid can contribute to the mass signal of this compound, especially if the mass difference is small.[4]

  • Impurity of the Internal Standard: The this compound standard itself may contain a small amount of the unlabeled analyte.[4]

  • Deuterium-Hydrogen Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, altering its mass and concentration.[5][6]

  • Chromatographic Separation: Even a slight difference in retention time between Cinnamic acid and this compound can expose them to different matrix components as they elute, leading to differential ion suppression or enhancement.[5]

Q3: What is an acceptable R² value for my calibration curve?

While a coefficient of determination (R²) greater than 0.99 is often considered a benchmark for good linearity, it should not be the sole criterion.[7] Visual inspection of the curve and analysis of the residuals are also crucial. A high R² value can sometimes be misleading, especially if there is a systematic deviation from linearity.[8] It is also important to evaluate the back-calculated concentrations of the calibration standards, which should be within a certain percentage of their nominal values.

Troubleshooting Guide

If you are experiencing poor linearity with your this compound calibration curve, follow this step-by-step troubleshooting guide.

Step 1: Initial Data Review and Instrument Check

Before proceeding to more complex experiments, a thorough review of your data and a basic check of the instrument's performance are essential.

Parameter to CheckPotential IssueRecommended Action
Peak Shape Poor peak shape (e.g., fronting, tailing, splitting)Optimize chromatographic conditions (mobile phase, gradient, column).
Internal Standard Response Inconsistent or decreasing response across the calibration rangeInvestigate for ion suppression, matrix effects, or issues with the internal standard solution.[7]
System Suitability Failing system suitability tests (e.g., precision, resolution)Perform instrument maintenance (e.g., clean the ion source, check for leaks).
Regression and Weighting Inappropriate regression model or weighting factorEvaluate different regression models (e.g., linear, quadratic) and weighting factors (e.g., 1/x, 1/x²).[1]
Step 2: Investigate Internal Standard-Related Issues

If the initial checks do not resolve the linearity problem, the next step is to investigate issues specifically related to the this compound internal standard.

| Issue | Experimental Protocol | Expected Outcome | Mitigation Strategy | | --- | --- | --- | | Isotopic Crosstalk | Analyze a series of high-concentration Cinnamic acid standards without the internal standard, monitoring the mass transition of this compound.[4] | A signal that increases with the analyte concentration in the internal standard's mass channel. | If crosstalk is significant, consider using an internal standard with a higher mass difference.[4] | | Internal Standard Purity | Analyze a solution containing only the this compound internal standard, monitoring the mass transition of the unlabeled Cinnamic acid.[4] | A signal detected in the analyte's mass channel. | Subtract the contribution of the unlabeled analyte from the internal standard or use a purer batch of the standard.[9] | | Deuterium-Hydrogen Exchange | Incubate the this compound standard in the sample matrix and mobile phase at different pH values and temperatures over time. Analyze the samples and monitor the signal intensities of both the deuterated and unlabeled forms.[4][6] | A decrease in the this compound signal with a corresponding increase in the unlabeled Cinnamic acid signal over time. | Adjust pH and temperature of sample preparation and storage. Prepare fresh working solutions more frequently.[6][9] |

Step 3: Evaluate Matrix Effects

Matrix effects are a common cause of non-linearity and can affect the analyte and internal standard differently.

ExperimentMethodologyData Interpretation
Post-Extraction Spike Analysis Prepare three sets of samples: A) Neat standards, B) Blank matrix extract spiked post-extraction with standards, and C) Standards prepared in the matrix before extraction.[7]Compare the slopes of the calibration curves from the three sets. A significant difference between Set A and Set B indicates ion suppression or enhancement. A difference between Set B and Set C points to issues with extraction recovery.
Infusion Experiment Infuse a solution of Cinnamic acid and this compound into the mass spectrometer while injecting a blank matrix extract.A dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[9]

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards
  • Prepare a Stock Solution of Cinnamic acid and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Create a Series of Working Standard Solutions by serially diluting the Cinnamic acid stock solution to cover the desired concentration range.

  • Prepare a Working Internal Standard Solution of this compound at a constant concentration.

  • Construct the Calibration Curve by adding a fixed volume of the working internal standard solution to each working standard solution.

  • Matrix Matching: If analyzing samples in a biological matrix, prepare the calibration standards in the same blank matrix to mimic the sample composition.

Protocol 2: Sample Preparation (Protein Precipitation)
  • Aliquot a known volume of your sample (e.g., plasma, urine) into a microcentrifuge tube.

  • Add a fixed volume of the working this compound internal standard solution.

  • Vortex the sample to ensure thorough mixing.

  • Add a precipitating agent (e.g., cold acetonitrile, methanol) to the sample.

  • Vortex vigorously to precipitate proteins.

  • Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting linearity issues and the potential causes.

G cluster_0 Troubleshooting Workflow start Poor Linearity Observed (R² < 0.99 or Visual Deviation) data_review Step 1: Initial Data Review - Check Peak Shape - IS Response Consistency - System Suitability start->data_review is_investigation Step 2: Investigate IS Issues - Crosstalk - Purity - H/D Exchange data_review->is_investigation Issue Persists resolution Linearity Issue Resolved data_review->resolution Issue Resolved matrix_effects Step 3: Evaluate Matrix Effects - Post-Extraction Spike - Infusion Experiment is_investigation->matrix_effects Issue Persists is_investigation->resolution Issue Resolved matrix_effects->resolution Issue Resolved redevelopment Consider Method Redevelopment - Optimize Chromatography - Alternative IS matrix_effects->redevelopment Issue Persists

Caption: A workflow for troubleshooting linearity issues.

G cluster_1 Potential Causes of Non-Linearity root Non-Linear Calibration Curve instrumental Instrumental Factors root->instrumental method Method-Related Factors root->method is_related Internal Standard Issues root->is_related detector_saturation Detector Saturation instrumental->detector_saturation ionization_saturation Ionization Saturation instrumental->ionization_saturation matrix_effects Matrix Effects method->matrix_effects analyte_multimer Analyte Multimer Formation method->analyte_multimer crosstalk Isotopic Crosstalk is_related->crosstalk impurity IS Impurity is_related->impurity hd_exchange H/D Exchange is_related->hd_exchange chromatographic_shift Chromatographic Shift is_related->chromatographic_shift

Caption: Common causes of non-linear calibration curves.

References

Preventing isotopic exchange of Cinnamic acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cinnamic acid-d6. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice to prevent isotopic exchange and ensure the integrity of your deuterated compounds.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange is a chemical process where a deuterium (D) atom in a molecule is replaced by a hydrogen (H) atom from the surrounding environment, such as from a solvent.[1] For this compound, this is a significant concern because the deuterium labels are crucial for its use in applications like metabolic studies or as an internal standard in quantitative mass spectrometry. The loss of deuterium for hydrogen alters the mass of the compound, which can compromise the accuracy and validity of experimental results.[1]

Q2: Which deuterium atoms in this compound are most susceptible to exchange?

A2: The susceptibility to exchange varies for the different deuterium atoms in this compound:

  • Carboxylic Acid Deuterium (-COOD): If the carboxylic acid proton is deuterated, it is highly labile and will rapidly exchange with protons from any protic solvent (e.g., water, methanol).[1] This exchange is often expected and may not be the primary concern for users of this compound, where the deuterium atoms are typically on the carbon skeleton.

  • Vinyl and Aromatic Deuteriums (-CD=CD- and -C₆D₅): The deuterium atoms on the vinyl group and the aromatic ring are generally more stable. However, they can be susceptible to exchange under certain conditions, particularly in the presence of strong acids or bases, and at elevated temperatures.[2][3]

Q3: What are the main factors that promote unwanted isotopic exchange?

A3: Several factors can accelerate the rate of D-H exchange:

  • Presence of Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, are the primary sources of hydrogen for exchange.[1]

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, especially those on the vinyl and aromatic carbons.[2][3]

  • Temperature: Higher temperatures can provide the necessary activation energy for isotopic exchange to occur, even under otherwise mild conditions.[1]

  • Hygroscopic Nature: Deuterated compounds can be hygroscopic, meaning they readily absorb moisture from the atmosphere. This atmospheric moisture can then serve as a source of protons for exchange.[4][5]

Q4: How should I store this compound to ensure its long-term stability?

A4: Proper storage is critical to maintaining the isotopic purity of this compound.

  • Temperature: For long-term storage, it is recommended to keep the compound at -20°C.[1][6]

  • Atmosphere: Store under a dry, inert atmosphere, such as argon or nitrogen, to prevent exposure to atmospheric moisture.[4][7][8]

  • Container: Use tightly sealed vials, preferably with PTFE-lined caps, to prevent moisture ingress.[1] For high-purity applications, single-use ampoules are ideal.[4][7][8]

  • Light: Store in the dark or in amber vials to protect against potential photolytic degradation.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: My analytical results (NMR or MS) show a loss of deuterium in my this compound sample.
Potential Cause Troubleshooting Steps
Contamination from Protic Solvents 1. Solvent Check: Are you using a protic solvent (e.g., methanol, water) for your sample preparation or analysis? If so, this is the most likely cause. Solution: Switch to an anhydrous aprotic solvent such as acetonitrile, THF, or DMSO-d6.[1]
2. Glassware Contamination: Glassware that has not been properly dried can introduce moisture. Solution: Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and cooled in a desiccator before use.[1][5]
Exposure to Atmospheric Moisture 1. Handling Environment: Was the compound handled in an open-air environment for an extended period? Solution: Handle the compound in a low-humidity environment, such as a glove box or under a stream of dry nitrogen gas.[1]
2. Condensation: Did you open the container while it was still cold? This can cause condensation to form. Solution: Always allow the container to equilibrate to room temperature in a desiccator before opening.[4][6]
Inappropriate pH of the Medium 1. Reaction/Assay Conditions: Does your experimental protocol involve acidic or basic conditions? Solution: If possible, adjust the pH to be as close to neutral as feasible. If acidic or basic conditions are required, minimize the exposure time of the deuterated compound to these conditions.[1]
Elevated Temperatures 1. Experimental Protocol: Does your experiment involve heating the sample? Solution: If possible, perform the experiment at a lower temperature. If heating is necessary, minimize the duration.
Issue 2: I need to use this compound in an aqueous buffer for a biological assay. How can I minimize isotopic exchange?
Potential Cause Troubleshooting Steps
Exchange with H₂O in the Buffer 1. Use of D₂O: Can the experiment be performed in a buffer prepared with deuterium oxide (D₂O)? Solution: Preparing your buffer with D₂O will eliminate the primary source of protons for exchange.[7] Remember to adjust the pD by adding 0.4 to the pH meter reading.[7]
Time and Temperature Exposure 1. Minimize Incubation Time: Is a long incubation period necessary? Solution: Reduce the incubation time in the aqueous buffer to the minimum required for the assay.
2. Control Temperature: Can the assay be run at a lower temperature? Solution: Perform the assay at the lowest feasible temperature (e.g., 4°C or room temperature) to slow down the exchange rate.
Stock Solution Preparation 1. Initial Dissolution: How is the stock solution prepared? Solution: Prepare a concentrated stock solution in an anhydrous aprotic solvent (e.g., DMSO-d6) and add the minimum required volume to the aqueous buffer immediately before starting the experiment.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a stock solution of this compound in an anhydrous aprotic solvent while minimizing the risk of isotopic exchange.

Materials:

  • This compound (solid)

  • Anhydrous aprotic solvent (e.g., acetonitrile, THF, DMSO-d6)

  • Oven-dried glassware (vials, volumetric flasks)

  • Gas-tight syringe

  • Inert gas (Argon or Nitrogen)

  • Desiccator

Procedure:

  • Place the sealed vial of this compound in a desiccator and allow it to equilibrate to room temperature.

  • Thoroughly dry all glassware in an oven at >100°C for at least 4 hours and cool under a stream of inert gas or in a desiccator.[1][5]

  • In a glove box or under a gentle stream of inert gas, unseal the this compound vial.

  • Accurately weigh the required amount of the solid and transfer it to the dried volumetric flask.

  • Using a gas-tight syringe, add the required volume of the anhydrous aprotic solvent to the flask.

  • Seal the flask and gently agitate until the solid is completely dissolved.

  • If desired, dispense the stock solution into smaller, single-use aliquots in dried vials with PTFE-lined caps.[1]

  • Store the stock solution at -20°C or below.[1]

Protocol 2: Assessing Isotopic Purity by ¹H NMR Spectroscopy

Objective: To determine the isotopic purity of a this compound sample by quantifying residual proton signals.

Materials:

  • This compound sample

  • High-purity deuterated NMR solvent (e.g., DMSO-d6, CDCl₃)

  • NMR tube (dried)

  • Internal standard (optional, e.g., TMS)

Procedure:

  • Dry the NMR tube in an oven and cool it in a desiccator.

  • Accurately weigh a small amount of the this compound sample and dissolve it in the chosen deuterated NMR solvent inside the NMR tube.

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the small residual proton signals.

  • Integrate the residual proton signals corresponding to the aromatic and vinyl protons of cinnamic acid.

  • Compare these integrals to the integral of a known internal standard or a non-deuterated impurity to calculate the percentage of deuterium incorporation.

Visual Guides

Isotopic_Exchange_Troubleshooting start Start: Isotopic Purity Loss Observed solvent_check Is a protic solvent (H₂O, MeOH) being used? start->solvent_check env_check Was the compound exposed to atmospheric moisture? solvent_check->env_check No use_aprotic Solution: Switch to anhydrous aprotic solvent (e.g., DMSO, THF). Dry all glassware. solvent_check->use_aprotic Yes conditions_check Are acidic/basic conditions or high temperatures used? env_check->conditions_check No use_inert Solution: Handle under inert gas (N₂/Ar). Allow container to warm to RT before opening. env_check->use_inert Yes minimize_exposure Solution: Minimize exposure time and temperature. Use neutral pH if possible. conditions_check->minimize_exposure Yes end_node Problem Resolved conditions_check->end_node No use_aprotic->end_node use_inert->end_node minimize_exposure->end_node

Caption: Troubleshooting workflow for identifying sources of isotopic exchange.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis / Use storage Store Cinnamic-d6 at -20°C under Inert Gas equilibrate Equilibrate to Room Temp in Desiccator storage->equilibrate weigh Weigh Solid Under N₂/Ar equilibrate->weigh dissolve Dissolve in Anhydrous Aprotic Solvent weigh->dissolve nmr Analyze by ¹H NMR for Isotopic Purity dissolve->nmr experiment Use in Experiment (Minimize Time, Temp, Protic Solvents) dissolve->experiment

References

Technical Support Center: Cinnamic Acid-d6 Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinnamic acid-d6 standards.

Frequently Asked Questions (FAQs)

Q1: What are the common contaminants I might encounter in my this compound standard?

A: Contamination in your this compound standard can be categorized into two main types: chemical impurities and isotopic impurities.

  • Chemical Impurities: These are non-deuterated or other chemical species that are not this compound. Common chemical impurities can arise from the synthesis process or degradation. Potential chemical impurities include:

    • Unlabeled Cinnamic Acid: The non-deuterated version of the molecule. Its presence can lead to an overestimation of the analyte you are quantifying.[1][2]

    • cis-Cinnamic Acid: The geometric isomer of the trans-Cinnamic acid.

    • Cinnamaldehyde: A potential precursor or degradation product.

    • Cinnamyl Alcohol and Benzoic Acid: Possible byproducts or degradation products.[3]

    • Residual Solvents: Solvents used during the synthesis and purification process.

  • Isotopic Impurities: These are molecules of Cinnamic acid that are not fully deuterated at all six specified positions (d0 to d5 species). The presence of these partially deuterated species can interfere with the quantification of the analyte, especially at low concentrations.[1][3]

Q2: What are the acceptable purity levels for a this compound standard?

A: For reliable and accurate quantitative analysis, a high degree of both chemical and isotopic purity is recommended. The generally accepted requirements for deuterated internal standards are summarized in the table below.[1] Always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity of your lot.[1]

Purity TypeRecommended SpecificationPotential Impact of Lower Purity
Chemical Purity >99%Can introduce interfering peaks in your chromatogram and affect the accuracy of quantification.
Isotopic Purity ≥98% atom % DThe presence of unlabeled or partially deuterated species can interfere with the analyte signal, leading to an overestimation of the analyte concentration, especially at low levels.[1][2]

Q3: I'm observing a peak at the retention time of my analyte even when I only inject the this compound standard. What could be the cause?

A: This is a common issue that can arise from a few sources:

  • Unlabeled Cinnamic Acid Impurity: Your this compound standard may contain a small amount of unlabeled Cinnamic acid as an impurity.[1][2] This will co-elute with your analyte and give a signal at the same mass-to-charge ratio (m/z).

  • In-source Fragmentation or Back-Exchange: In the mass spectrometer's ion source, the deuterated standard might lose some of its deuterium atoms and form ions with the same m/z as the unlabeled analyte. This is more likely with high source temperatures.[3] Back-exchange can also occur if the deuterium labels are on exchangeable positions, which is not the case for this compound where deuteriums are on the phenyl ring and the vinyl group. However, harsh conditions in the mobile phase (very high or low pH) could potentially promote some exchange.[4]

  • Contamination of the LC-MS System: The analytical system itself might be contaminated with the unlabeled Cinnamic acid from previous injections.

To troubleshoot this, you should inject a high concentration of the this compound standard alone and check for a signal at the analyte's m/z. If a significant signal is observed, you should consult the Certificate of Analysis for the isotopic purity and consider contacting the supplier for a higher purity batch.[1]

Q4: My this compound standard and the unlabeled analyte have slightly different retention times. Is this a problem?

A: A small shift in retention time between a deuterated standard and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect".[4] Typically, deuterated compounds are slightly less retained on reversed-phase columns and elute slightly earlier. While often minor, this can become a problem if the separation is significant, as the analyte and the internal standard might be affected differently by matrix effects, which can compromise the accuracy of your quantification.

If you observe a significant and reproducible shift, you may need to optimize your chromatographic method to achieve better co-elution. This can involve adjusting the mobile phase composition, the gradient, or trying a different column chemistry.[1]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common contamination issues with your this compound standard.

Issue 1: Unexpected Peaks in the Chromatogram of the Standard
  • Symptom: You observe one or more unexpected peaks when analyzing the this compound standard by itself.

  • Troubleshooting Workflow:

    A Unexpected peak observed in this compound standard chromatogram B Identify the retention time and m/z of the unexpected peak A->B C Compare with potential impurities (e.g., cis-isomer, cinnamaldehyde) B->C D Is the m/z consistent with a known impurity? C->D E Perform co-injection with a pure standard of the suspected impurity D->E Yes I Is the m/z unexpected or inconsistent? D->I No F Does the peak height increase? E->F G Impurity confirmed. Quantify its level and assess impact on your assay. F->G Yes F->I No H Contact the supplier for a higher purity standard if necessary. G->H J Check for system contamination (e.g., from previous injections, solvents). I->J K Clean the LC system and re-analyze. J->K L If the peak persists, consider further characterization (e.g., high-resolution MS). K->L

    Troubleshooting unexpected peaks.

Issue 2: Poor Reproducibility of Analyte/Internal Standard Area Ratio
  • Symptom: The ratio of the peak area of your analyte to the this compound internal standard is inconsistent across replicate injections or different samples.

  • Troubleshooting Workflow:

    A Poor reproducibility of Analyte/IS area ratio B Verify chromatographic co-elution of analyte and IS A->B C Is there a significant retention time shift? B->C D Optimize chromatography for better co-elution C->D Yes E Check for differential matrix effects C->E No F Prepare samples in different matrices (e.g., neat solution vs. extracted blank plasma) E->F G Is the area ratio consistent across matrices? F->G H Matrix effect is likely the issue. Improve sample cleanup or adjust chromatography. G->H No I Check for IS instability in the sample matrix or during storage G->I Yes J Perform stability experiments of the IS in the sample matrix I->J K Is the IS signal decreasing over time? J->K L Prepare fresh standards and samples more frequently. Optimize storage conditions. K->L Yes M Check for ion source contamination K->M No N Clean the mass spectrometer's ion source M->N

    Troubleshooting poor reproducibility.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC-UV

This protocol describes a general method for assessing the chemical purity of a this compound standard and detecting potential non-deuterated impurities.

1. Materials and Reagents:

  • This compound standard

  • Cinnamic acid reference standard (unlabeled)

  • cis-Cinnamic acid reference standard (if available)

  • Cinnamaldehyde reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 20%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and all reference standards in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL. Prepare working solutions by diluting the stock solutions.

  • Analysis:

    • Inject a blank (mobile phase or solvent).

    • Inject the this compound standard solution.

    • Inject each of the reference standard solutions individually to determine their retention times.

    • If an impurity is suspected, perform a co-injection of the this compound standard spiked with the suspected impurity's reference standard to confirm its identity by observing an increase in the peak height at the specific retention time.

  • Data Analysis:

    • Calculate the chemical purity of the this compound standard by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%.

    • Identify and quantify any impurities by comparing their retention times and peak areas to those of the reference standards.

Protocol 2: Isotopic Purity Assessment by LC-MS

This protocol outlines a method to assess the isotopic purity of a this compound standard.

1. Materials and Reagents:

  • This compound standard

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

2. Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

3. LC Conditions:

  • Use the same or a similar chromatographic method as described in Protocol 1 to separate the main component from any potential impurities.

4. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Scan Mode: Full scan from m/z 100 to 200.

  • Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for optimal signal of Cinnamic acid.

5. Procedure:

  • Standard Preparation: Prepare a solution of the this compound standard in a suitable solvent at a concentration appropriate for your LC-MS system (e.g., 1 µg/mL).

  • Analysis: Infuse the solution directly into the mass spectrometer or inject it onto the LC column.

  • Data Analysis:

    • Acquire the mass spectrum of the this compound peak.

    • Identify the monoisotopic peak for the fully deuterated species (C₉H₂D₆O₂⁻, expected m/z around 153.08).

    • Look for the presence of peaks corresponding to the unlabeled Cinnamic acid (C₉H₈O₂⁻, expected m/z around 147.04) and partially deuterated species (d1 to d5).

    • Calculate the isotopic purity by determining the relative abundance of the d6 peak compared to the sum of all Cinnamic acid-related isotopic peaks.

    A Prepare this compound solution B Inject into LC-MS system A->B C Acquire full scan mass spectrum B->C D Identify isotopic peaks (d0 to d6) C->D E Calculate relative abundance of each isotopic peak D->E F Determine Isotopic Purity = (Area_d6 / Sum(Area_d0_to_d6)) * 100 E->F

    Isotopic purity analysis workflow.

References

Validation & Comparative

Navigating Precision: A Comparative Guide to Cinnamic Acid-d6 and C13-Cinnamic Acid as Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry and drug development, the pursuit of accurate and reproducible quantification is paramount. The use of internal standards in mass spectrometry is a cornerstone of this endeavor, correcting for variability in sample preparation, injection volume, and matrix effects. For the analysis of cinnamic acid, a key intermediate in various biological pathways and a component in numerous applications, the choice of a stable isotope-labeled internal standard is critical. This guide provides an objective comparison between two commonly used isotopic variants: Cinnamic acid-d6 and C13-cinnamic acid.

The Great Debate: Deuterated vs. Carbon-13 Labeling

The fundamental difference between this compound (deuterated) and C13-cinnamic acid (¹³C-labeled) lies in the isotope used for labeling. This seemingly subtle distinction can have significant implications for the performance of the internal standard.

This compound incorporates deuterium (²H), a heavy isotope of hydrogen. It is generally less expensive to synthesize, making it a cost-effective option.[1][2][3] However, the difference in mass between hydrogen and deuterium can sometimes lead to a phenomenon known as the "isotope effect." This can cause the deuterated standard to have a slightly different chromatographic retention time than the unlabeled analyte.[1][4][5] This potential for chromatographic separation can compromise the accuracy of quantification, as the internal standard and the analyte may experience different matrix effects.[1][5] Furthermore, deuterium atoms, particularly those on exchangeable positions like hydroxyl or amine groups, can be susceptible to back-exchange with protons in the solvent, which can lead to inaccuracies.[1][3][4][5]

C13-cinnamic acid , on the other hand, incorporates the heavy isotope of carbon, ¹³C. The larger mass difference between ¹²C and ¹³C has a negligible effect on the chromatographic retention time, ensuring near-perfect co-elution with the native cinnamic acid.[1][4] This co-elution is the gold standard for internal standards, as it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time, leading to more accurate and precise results.[1][4][6] The carbon-13 label is also integrated into the carbon backbone of the molecule, making it highly stable with no risk of back-exchange under typical experimental conditions.[1][3][4] The primary drawback of ¹³C-labeled standards is their higher cost of synthesis.[1][2][3]

Performance at a Glance: A Data-Driven Comparison

While a direct head-to-head experimental comparison of this compound and C13-cinnamic acid was not found in the reviewed literature, we can infer their performance based on a study that utilized a deuterated cinnamic acid internal standard (trans-cinnamic acid-d7) and the well-documented general advantages of ¹³C-labeled standards.

Performance MetricThis compound (reported for d7)C13-cinnamic acid (Expected)Key Considerations
Recovery 90.2% - 121%[1]Expected to be similar to the analyteThe primary goal is for the recovery of the internal standard to be consistent and to accurately reflect the recovery of the analyte.
Precision (RSD) < 10%[1]≤ 15% is generally acceptable¹³C-labeled standards are expected to provide excellent precision due to their stability and co-elution.
Matrix Effect Designed to compensate for matrix effectsSuperior compensation due to co-elutionInconsistent matrix effects between the analyte and a non-co-eluting internal standard can lead to significant quantification errors.[5]
Chromatographic Shift PossibleNegligible[1][4]Co-elution is a major advantage of ¹³C-labeled standards.
Isotopic Stability Can be susceptible to back-exchange[1][3][4][5]Highly stable[1][3][4]Instability of the isotopic label leads to inaccurate results.
Cost Generally lower[1][2][3]Generally higher[1][2][3]The choice may depend on the specific needs and budget of the study.

Disclaimer: The data for this compound is based on a study using trans-cinnamic acid-d7. The performance of C13-cinnamic acid is based on the generally accepted advantages of ¹³C-labeled internal standards.

Experimental Protocols: A Typical Workflow

The following is a representative experimental protocol for the quantification of an analyte using a stable isotope-labeled internal standard, based on a method for the analysis of phenolic acid metabolites using trans-cinnamic acid-d7.[1]

1. Sample Preparation:

  • Spiking: An internal standard solution (e.g., trans-cinnamic acid-d7 at 100 ng/mL) is spiked into all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

  • Extraction: The specific extraction method will depend on the matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

2. Chromatographic Separation (UHPLC):

  • Column: A suitable reversed-phase column (e.g., C18) is used for separation.

  • Mobile Phase: A gradient elution with a binary mobile phase system is typically employed. For example:

    • Mobile Phase A: 0.2% Acetic Acid in Water

    • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile

  • Flow Rate: A typical flow rate is 0.3 mL/min.

  • Column Temperature: The column is maintained at a constant temperature, for instance, 40 °C.

  • Injection Volume: A small volume (e.g., 5 µL) is injected.

3. Mass Spectrometric Detection (Triple Quadrupole MS):

  • Ionization: Electrospray ionization (ESI) is a common ionization technique.

  • Detection Mode: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

4. Data Analysis:

  • The peak areas of the analyte and the internal standard are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • The concentration of the analyte in the samples is calculated from the calibration curve using the measured peak area ratios.

Visualizing the Workflow

The following diagrams illustrate the key decision points and the analytical workflow for using an internal standard.

G Logical Flow for Internal Standard Selection cluster_0 Decision Phase Start Need for Quantitative Analysis High_Accuracy High Accuracy & Precision Required? Start->High_Accuracy Budget Budget Constraints? High_Accuracy->Budget No C13_IS Choose C13-Cinnamic Acid High_Accuracy->C13_IS Yes Budget->C13_IS No d6_IS Choose this compound Budget->d6_IS Yes

Internal Standard Selection Flowchart

G Experimental Workflow for Quantification cluster_1 Analysis Pipeline Sample_Prep Sample Preparation (Spike with Internal Standard) LC_Separation UHPLC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Quantification Final Quantification Data_Analysis->Quantification

Analytical Workflow Diagram

Conclusion: Making an Informed Choice

The selection between this compound and C13-cinnamic acid as an internal standard is a balance between cost and the required level of analytical rigor. For routine analyses where cost is a significant factor and potential chromatographic shifts and isotopic instability can be carefully monitored and validated, this compound may be a suitable choice.

However, for demanding applications in regulated environments, such as drug development and clinical trials, where the highest accuracy and precision are non-negotiable, C13-cinnamic acid is the superior internal standard . Its inherent stability and ability to perfectly co-elute with the native analyte provide a more robust and reliable method, minimizing the risk of erroneous results due to matrix effects and ensuring the integrity of the quantitative data. The initial higher investment in a ¹³C-labeled standard can ultimately lead to more reliable data and prevent costly delays or failures in later stages of research and development.

References

Method Validation for Quantitative Analysis of Cinnamic Acid-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Cinnamic acid-d6, a deuterated stable isotope of Cinnamic acid. The use of deuterated compounds is crucial in various stages of drug development, particularly in pharmacokinetic and metabolic studies where they serve as ideal internal standards.[1][2] The selection of a robust and validated analytical method is paramount for generating reliable data. This document compares the two most common analytical platforms for this purpose: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Platforms

The choice between HPLC-DAD and LC-MS/MS for the quantitative analysis of this compound depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-DADLC-MS/MS
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratio
Sensitivity Lower, with Limits of Quantification (LOQ) typically in the µg/mL to high ng/mL range.[3]Higher, with LOQs often in the low ng/mL to pg/mL range.[4][5]
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; provides specificity through precursor and product ion monitoring, minimizing matrix interference.[6]
Matrix Effect Less susceptible to ion suppression/enhancement.Can be affected by ion suppression from matrix components, requiring careful method development.
Linearity Good, typically with R² > 0.999 over a 2-3 order of magnitude concentration range.[3]Excellent, with R² > 0.999 over a 3-4 order of magnitude concentration range.[4][5]
Cost Lower instrument and operational costs.Higher instrument acquisition and maintenance costs.
Typical Use Case Analysis of bulk materials, formulations, and samples with relatively high concentrations of the analyte.Bioanalysis of complex matrices like plasma and tissue, pharmacokinetic studies, and trace-level quantification.[7]

Quantitative Performance Data Comparison

The following table summarizes typical performance data for the quantitative analysis of cinnamic acid, which is directly comparable to what can be expected for this compound.

Performance MetricHPLC-DADLC-MS/MS
Limit of Quantification (LOQ) 0.025 - 0.800 µg/mL[3]0.5 - 2 ng/mL[4]
Linearity (R²) > 0.999[3]> 0.99[5]
Intra-day Precision (%RSD) < 4.6%[3]< 5.99%[5]
Inter-day Precision (%RSD) < 4.4%[3]< 8%[4]
Accuracy/Recovery 99.9 - 105.3%[3]85 - 115%[4]

Experimental Protocols

A robust and validated analytical method is critical for obtaining reliable data.[8] Below are representative experimental protocols for both HPLC-DAD and LC-MS/MS methods for the analysis of cinnamic acid, which can be adapted for this compound.

HPLC-DAD Method

This method is suitable for the quantification of this compound in less complex matrices or when high sensitivity is not required.

1. Sample Preparation (for plant extracts):

  • Accurately weigh the sample and transfer to a volumetric flask.

  • Add a suitable extraction solvent (e.g., methanol/acetonitrile mixture).

  • Sonicate for a specified time (e.g., 30 minutes) to ensure complete extraction.

  • Dilute to volume with the extraction solvent and mix thoroughly.

  • Filter the extract through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is often used.[3]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 25 °C.[9]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 276 nm.[9]

3. Validation Parameters:

  • The method should be validated according to ICH Q2 (R1) guidelines, assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[10]

LC-MS/MS Method

This method is ideal for the sensitive and selective quantification of this compound in complex biological matrices such as plasma.[6]

1. Sample Preparation (for plasma):

  • To 100 µL of plasma, add an internal standard (e.g., a different deuterated analog of a related compound).

  • Perform protein precipitation by adding a precipitating agent like acetonitrile or methanol.[11]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 2.7 µm).[5]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[5]

  • Flow Rate: 0.3 mL/min.[12]

  • Column Temperature: 40 °C.[12]

  • Injection Volume: 5 µL.[12]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[5]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Mass Transition for this compound: The precursor ion would be [M-H]⁻ at m/z 153.1 (assuming d6 on the phenyl ring and acrylic acid moiety). The product ion would need to be determined by infusion and fragmentation of the this compound standard. For non-deuterated cinnamic acid, a common transition is m/z 147 → 103.[5]

  • Internal Standard: A suitable deuterated internal standard should be used, for example, trans-cinnamic acid-d7.[12]

4. Bioanalytical Method Validation:

  • The method must be validated according to FDA or EMA guidelines for bioanalytical method validation.[13][14] This includes assessing selectivity, accuracy, precision, recovery, calibration curve performance, and stability.[15]

Workflow and Pathway Diagrams

The following diagrams illustrate the typical experimental workflow for method validation and the logical relationship in selecting an analytical method.

Experimental Workflow for Method Validation cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Finalization prep_standards Prepare Stock Solutions (this compound & IS) prep_calibrators Prepare Calibration Standards prep_standards->prep_calibrators prep_qcs Prepare Quality Control (QC) Samples prep_standards->prep_qcs sample_prep Sample Preparation (Extraction/Precipitation) prep_calibrators->sample_prep prep_qcs->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS or DAD Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis linearity Linearity & Range report Validation Report Generation linearity->report accuracy Accuracy & Precision accuracy->report selectivity Selectivity & Specificity selectivity->report stability Stability stability->report data_analysis->linearity data_analysis->accuracy data_analysis->selectivity data_analysis->stability

Caption: Workflow for bioanalytical method validation.

Method Selection Logic node_sensitivity High Sensitivity Required? node_matrix Complex Matrix (e.g., Plasma)? node_sensitivity->node_matrix No node_lcms LC-MS/MS node_sensitivity->node_lcms Yes node_cost Cost a Major Constraint? node_matrix->node_cost No node_matrix->node_lcms Yes node_hplc HPLC-DAD node_cost->node_hplc Yes node_cost->node_hplc No (Consider HPLC first)

Caption: Decision tree for analytical method selection.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Cinnamic Acid-d6 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in biological matrices is paramount for reliable pharmacokinetic, toxicokinetic, and metabolomic studies. Cinnamic acid, a key intermediate in the phenylpropanoid pathway and a significant metabolite of various natural products and xenobiotics, is an analyte of increasing interest. The choice of an appropriate internal standard is critical for robust and accurate bioanalytical methods. This guide provides an objective comparison of the performance of Cinnamic acid-d6, a deuterated internal standard, with alternative non-isotopically labeled internal standards, supported by a review of published experimental data.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution is crucial for compensating for variations in sample extraction, instrument response, and, most importantly, matrix effects, which are a major source of analytical variability in complex biological samples.[1][2]

Performance Comparison: this compound vs. Structural Analog Internal Standards

Table 1: Performance Characteristics of a Method Utilizing a Deuterated Internal Standard (trans-Cinnamic acid-d7)

ParameterPerformanceReference
Internal Standard trans-Cinnamic acid-d7[3]
Linearity (r²) ≥ 0.995[3]
Lower Limit of Quantification (LLOQ) 0.698–8.116 ng/mL (for various analytes)[3]
Intra-day Precision (%RSD) < 10%[3]
Inter-day Precision (%RSD) < 10%[3]
Recovery 90.2–121%[3]

Table 2: Performance Characteristics of Methods Utilizing Structural Analog Internal Standards

ParameterMethod 1Method 2Method 3
Internal Standard Geniposide[4]Tinidazole[5]Phenylpropionic acid
Linearity (r) > 0.99[4]Linear (range: 0.5-400 µg/L)[5]Not specified
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[4]0.5 µg/L[5]Not specified
Intra-day Precision (%CV) < 3.88%[4]< 10%[5]< 6%
Inter-day Precision (%CV) < 3.88%[4]< 10%[5]< 6%
Accuracy 99.34–106.69%[4]Not specifiedNot specified
Recovery Not specifiedNot specified84.4% - 87.7%

The data presented suggests that while methods using structural analogs can achieve acceptable levels of precision and accuracy, the use of a deuterated internal standard like Cinnamic acid-d7 generally offers very high recovery and excellent precision, which is characteristic of the robustness that SIL internal standards bring to a bioanalytical method. The primary advantage of this compound lies in its ability to co-elute with the unlabeled cinnamic acid, thereby experiencing and correcting for the same degree of matrix-induced ion suppression or enhancement. Structural analogs, having different chemical structures, may elute at slightly different retention times and be affected differently by the matrix, potentially leading to less accurate and precise results.[1]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the quantification of cinnamic acid.

Experimental Protocol 1: Quantification of Cinnamic Acid in Human Plasma using a Structural Analog Internal Standard (Geniposide) by UPLC-ESI-MS/MS[4]
  • Sample Preparation:

    • To a plasma sample, add the internal standard solution (geniposide).

    • Perform liquid-liquid extraction and protein precipitation with an ethyl acetate-methanol-1.2% acetic acid (4/16/1, v/v/v) solution.

    • Vortex and centrifuge the mixture.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: HALO-C18 column (2.1 × 100 mm, 2.7 μm).

    • Mobile Phase: A gradient of water with 0.005% (v/v) formic acid and acetonitrile.

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple reaction monitoring (MRM).

    • Mass Transitions:

      • Cinnamic acid: m/z 146.8 → 103.0

      • Geniposide (IS): m/z 432.9 → 225.0

Experimental Protocol 2: General Method for Quantification using a Deuterated Internal Standard (trans-Cinnamic acid-d7) by UHPLC-QqQ-MS/MS[3]
  • Sample Preparation:

    • Spike the biological sample with the deuterated internal standard solution (trans-Cinnamic acid-d7).

    • Perform sample clean-up, which may include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of 0.2% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI).

    • Detection: Dynamic multiple reaction monitoring (dMRM) mode.

    • Mass Transitions: Specific precursor and product ions for each analyte and the deuterated internal standard are monitored.

Visualizing the Workflow and Biological Pathway

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Bioanalytical Workflow for Cinnamic Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Extract Extraction & Protein Precipitation Spike->Extract Reconstitute Evaporation & Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Quantify Quantification (Analyte/IS Ratio) MS->Quantify Result Concentration Result Quantify->Result

Caption: A typical bioanalytical workflow for the quantification of an analyte using an internal standard.

Simplified Phenylpropanoid Pathway Phenylalanine L-Phenylalanine PAL Phenylalanine ammonia-lyase (PAL) Phenylalanine->PAL Cinnamic_Acid trans-Cinnamic Acid PAL->Cinnamic_Acid Deamination C4H Cinnamate-4-hydroxylase (C4H) Cinnamic_Acid->C4H p_Coumaric_Acid p-Coumaric Acid C4H->p_Coumaric_Acid Hydroxylation Downstream Further Phenylpropanoids (Lignins, Flavonoids, etc.) p_Coumaric_Acid->Downstream

Caption: The initial steps of the phenylpropanoid pathway, showing the synthesis of cinnamic acid.[6][7]

References

A Comparative Guide to the Inter-Laboratory Analysis of Cinnamic Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of cinnamic acid, with a focus on methods utilizing deuterated internal standards such as Cinnamic acid-d6. The data presented is compiled from various validated analytical methods, offering a simulated inter-laboratory comparison to aid researchers, scientists, and drug development professionals in selecting and implementing robust analytical protocols.

Cinnamic acid and its derivatives are key compounds in various research fields, including as intermediates in the phenylpropanoid and shikimate pathways in plants and as bioactive components in traditional medicines.[1] Accurate quantification is crucial, and the use of stable isotope-labeled internal standards like this compound is a common practice to ensure high accuracy and precision, particularly in complex matrices.

Experimental Protocols

The methodologies summarized below represent common approaches for the analysis of cinnamic acid using liquid chromatography coupled with mass spectrometry (LC-MS/MS), a technique favored for its high sensitivity and selectivity.[1][2]

Sample Preparation (Liquid-Liquid Extraction): A prevalent method for extracting cinnamic acid from plasma samples involves acidification followed by liquid-liquid extraction.

  • An aliquot of 250.0 µL of plasma is acidified with 75.0 µL of 0.1 mol/L HCl and vortexed for 1 minute.[3]

  • To this mixture, 25.0 µL of methanol (containing the internal standard, such as this compound) is added.[3]

  • 1.5 mL of ethyl acetate is then added, and the mixture is vortexed for an additional 2 minutes.[3]

  • The sample is centrifuged at 2500 rpm for 10 minutes at room temperature.[3]

  • The supernatant, containing the analyte and internal standard, is collected and prepared for injection into the LC-MS/MS system.[3]

Chromatographic and Mass Spectrometric Conditions: The following table outlines typical LC-MS/MS parameters for the analysis of cinnamic acid.

ParameterCondition
Chromatography
ColumnHALO-C18 (2.1 × 100 mm, 2.7 μm)[4] or ZOBAX SB C18[5]
Mobile PhaseA: Water with 0.005% (v/v) formic acid[4] or 2 mmol/L ammonium acetate in water[5]B: Acetonitrile[4] or Methanol[5]
Flow Rate0.2 mL/min[4] or 0.5 mL/min[5]
ElutionGradient[4] or Isocratic (45:55, Methanol:Water)[5]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode[4][5]
Monitoring ModeMultiple Reaction Monitoring (MRM)[4][5]
Mass TransitionsCinnamic Acid: m/z 146.8 → 103.0[4] or m/z 146.8 /103.1[5]

Data Presentation: A Comparative Overview of Analytical Performance

The following tables summarize the quantitative performance of various analytical methods for cinnamic acid, simulating an inter-laboratory comparison. These metrics are critical for evaluating the reliability and suitability of a method for a specific application.

Table 1: Linearity and Sensitivity

"Virtual" Laboratory (Reference)Linear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Method A[4]0.1 - 500> 0.99Not ReportedNot Reported
Method B[6]~1.25 - 6000Not Reported0.225 - 2.0530.698 - 8.116
Method C[2]Not Reported≥ 0.999Not Reported≤0.5 - 2
Method D[5]0.5 - 400 (µg/L)LinearNot ReportedNot Reported

Table 2: Precision and Accuracy

"Virtual" Laboratory (Reference)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy/Recovery (%)
Method A[4]< 3.88%< 3.88%92.0 - 104% (between-run)
Method B[6]< 10%Not Reported90.2 - 121%
Method C≤ 5%≤ 8%85 - 115%
Method D[3]Repeatability: 5.63%Not ReportedBias: 4.20%
Method E< 12.0%< 12.0%93 - 109%

Experimental Workflow and Data Analysis

The general workflow for a typical quantitative analysis of this compound as an internal standard is depicted below. This process ensures the reliable quantification of the target analyte, cinnamic acid, across different laboratories and studies.

G Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Injection Evap->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio CalCurve Calibration Curve Plotting Ratio->CalCurve Quantify Quantification of Cinnamic Acid CalCurve->Quantify

Caption: General workflow for the quantitative analysis of cinnamic acid using an internal standard.

The phenylpropanoid pathway is central to the synthesis of a wide variety of plant secondary metabolites, with cinnamic acid being a key intermediate. Understanding this pathway is often relevant in studies where cinnamic acid is quantified.

G Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H CoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->CoumaroylCoA 4CL Flavonoids Flavonoids CoumaroylCoA->Flavonoids Lignin Lignin CoumaroylCoA->Lignin Stilbenes Stilbenes CoumaroylCoA->Stilbenes

Caption: Simplified Phenylpropanoid Pathway.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Cross-Validation Using Cinnamic Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays is a critical factor influencing accuracy and reliability. This guide provides an objective comparison of analytical methods for the quantification of cinnamic acid, cross-validating the performance of a stable isotope-labeled (SIL) internal standard, Cinnamic acid-d6, against methods employing structural analogs.

In the realm of quantitative bioanalysis, stable isotope-labeled internal standards are widely considered the "gold standard."[1][2] By replacing hydrogen atoms with deuterium, this compound is chemically almost identical to the analyte, cinnamic acid. This near-identical physicochemical behavior ensures that it experiences similar effects during sample preparation, chromatography, and ionization, thus providing superior correction for analytical variability compared to structurally similar but chemically distinct internal standards.[3][4]

This guide presents a comprehensive overview of the validation parameters for LC-MS/MS methods for cinnamic acid quantification, drawing data from studies utilizing both deuterated and structural analog internal standards.

Quantitative Performance: A Side-by-Side Comparison

The following tables summarize the key validation parameters for the quantification of cinnamic acid using either a deuterated internal standard (represented by data for a similar deuterated standard, trans-cinnamic acid-d7) or various structural analog internal standards.

Validation Parameter Method with Deuterated Internal Standard (Cinnamic acid-d7) Method with Structural Analog Internal Standard (Geniposide) Method with Structural Analog Internal Standard (Tinidazole)
Linearity (r) > 0.99> 0.99Not explicitly stated, but linear range provided
Lower Limit of Quantification (LLOQ) 0.698–8.116 ng/mL (for various phenolic acids)0.1 ng/mL0.5 µg/L (0.5 ng/mL)
Intra-day Precision (%RSD) < 10%< 3.88%< 10%
Inter-day Precision (%RSD) < 10%< 3.88%< 10%
Accuracy 91.2–121% (Recovery)99.34–106.69%Not explicitly stated
Recovery 91.2–121%Not explicitly statedNot explicitly stated

Table 1: Comparison of Bioanalytical Method Validation Parameters for Cinnamic Acid Quantification.

Experimental Protocols: A Detailed Look at the Methodologies

Detailed experimental protocols are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for the quantification of cinnamic acid using a deuterated internal standard and a structural analog internal standard.

Protocol 1: LC-MS/MS Quantification of Phenolic Acids using trans-Cinnamic acid-d7 as an Internal Standard

This method is adapted from a study on the analysis of microbial-derived grape polyphenol metabolites.[5]

  • Sample Preparation:

    • To a 100 µL sample, add an internal standard solution (trans-cinnamic acid-d7).

    • Perform liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Mobile Phase A: Water with 0.2% acetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% acetic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient Elution: A suitable gradient to ensure separation of the analytes.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in dynamic multiple reaction monitoring (dMRM) mode.

    • Ionization: Electrospray ionization (ESI) in negative mode.

Protocol 2: UPLC-ESI-MS/MS Quantification of Cinnamic Acid using Geniposide as an Internal Standard

This method was developed for the quantification of cinnamic acid in human plasma.[6]

  • Sample Preparation:

    • To a 50 µL plasma sample, add the internal standard solution (geniposide).

    • Perform protein precipitation and liquid-liquid extraction with an ethyl acetate-methanol-acetic acid mixture.

    • Centrifuge the sample and inject the supernatant.

  • UPLC-ESI-MS/MS Conditions:

    • Chromatographic Column: A HALO-C18 column (2.1 × 100 mm, 2.7 μm).

    • Mobile Phase A: Water with 0.005% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.2 mL/min.

    • Gradient Elution: A suitable gradient for the separation of cinnamic acid and geniposide.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • MRM Transitions:

      • Cinnamic acid: m/z 146.8 → 103.0

      • Geniposide (IS): m/z 432.9 → 225.0

Visualizing the Workflow and Rationale

To further clarify the processes and the rationale behind choosing a deuterated internal standard, the following diagrams illustrate the analytical workflow and the logical comparison between internal standard types.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Extraction (e.g., LLE, SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Results Concentration Results Quantification->Results

Caption: A typical workflow for bioanalytical sample analysis using an internal standard.

Internal_Standard_Comparison Start Choice of Internal Standard for Cinnamic Acid Analysis Deuterated_IS Deuterated IS (this compound) Start->Deuterated_IS Analog_IS Structural Analog IS (e.g., Geniposide) Start->Analog_IS Properties_Deuterated Physicochemically near-identical to analyte Co-elutes with analyte Deuterated_IS->Properties_Deuterated Properties_Analog Similar but different chemical structure May have different retention time and ionization efficiency Analog_IS->Properties_Analog Outcome_Deuterated Superior compensation for matrix effects and variability Higher accuracy and precision Properties_Deuterated->Outcome_Deuterated Outcome_Analog May not fully compensate for variability Potential for lower accuracy and precision Properties_Analog->Outcome_Analog

Caption: Logical comparison of deuterated versus structural analog internal standards.

References

A Comparative Guide to Ionization Sources for the Mass Spectrometric Analysis of Cinnamic Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of deuterated cinnamic acid (Cinnamic acid-d6), the choice of ionization source is a critical parameter that dictates the sensitivity, specificity, and robustness of the analytical method. This guide provides an objective comparison of common atmospheric pressure ionization (API) techniques—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI)—for the analysis of this compound, supported by experimental data from related compounds.

Comparison of Ionization Source Performance

The selection of an appropriate ionization source is contingent on the physicochemical properties of the analyte and the desired analytical outcome. Cinnamic acid, and by extension its deuterated isotopologue, is a small organic molecule with moderate polarity, making it amenable to several ionization techniques.

Ionization SourcePrincipleApplicability for this compoundAdvantagesDisadvantages
Electrospray Ionization (ESI) Ionization occurs from a solution by creating a fine spray of charged droplets.Highly Suitable. ESI in negative ion mode is particularly effective, yielding a dominant deprotonated molecule [M-H]⁻ with high sensitivity and minimal in-source fragmentation.[1][2]High sensitivity for polar to moderately polar compounds, gentle ionization, suitable for thermally labile molecules, excellent compatibility with liquid chromatography (LC).[3]Susceptible to matrix effects, requires analytes to be soluble and capable of forming ions in solution.[3]
Atmospheric Pressure Chemical Ionization (APCI) Ionization occurs in the gas phase through ion-molecule reactions initiated by a corona discharge.Moderately Suitable. While capable of ionizing cinnamic acid, studies have shown that APCI can be approximately 10 times less sensitive than ESI for similar phenolic acids.[1] It is generally better suited for less polar and more volatile compounds.[3]Tolerant of higher flow rates and less susceptible to matrix effects compared to ESI, suitable for a broader range of analyte polarities.[3][4]Can be less sensitive than ESI for certain compounds, requires thermal stability of the analyte.[3]
Atmospheric Pressure Photoionization (APPI) Ionization is induced by photons, typically from a krypton lamp, which can directly ionize the analyte or a dopant that then ionizes the analyte.Potentially Suitable. While no direct experimental data for this compound was found, APPI is generally effective for nonpolar and aromatic compounds that are difficult to ionize by ESI or APCI.[3] Given the aromatic nature of cinnamic acid, APPI could be a viable option, particularly in complex matrices where ESI might suffer from suppression.Ionizes a different range of compounds than ESI and APCI, can be less prone to matrix effects.May require a dopant, sensitivity can be variable depending on the analyte's ionization potential.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound using LC-ESI-MS is provided below. This can be adapted for APCI and APPI by modifying the ion source and its associated parameters.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

  • Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Column : A reversed-phase C18 column (e.g., 2.1 mm i.d. x 100 mm, 2.7 µm particle size) is suitable for separating cinnamic acid from potential interferences.

  • Mobile Phase : A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly employed. The formic acid aids in protonation for positive ion mode or provides a source of protons for deprotonation in negative ion mode.

  • Flow Rate : A typical flow rate for a 2.1 mm i.d. column is 0.2-0.4 mL/min.

  • Injection Volume : 1-10 µL, depending on the sample concentration and instrument sensitivity.

  • Ionization Source : Electrospray Ionization (ESI).

  • Polarity : Negative ion mode is generally preferred for cinnamic acid, monitoring the [M-H]⁻ ion.[1][2]

  • ESI Source Parameters :

    • Capillary Voltage : 2.5-3.5 kV

    • Cone Voltage : 20-40 V (optimize for maximal parent ion intensity)

    • Desolvation Gas (N₂) Flow : 600-800 L/hr

    • Desolvation Temperature : 350-450 °C

    • Source Temperature : 120-150 °C

  • Mass Spectrometry Detection : Multiple Reaction Monitoring (MRM) for quantitative analysis on a triple quadrupole mass spectrometer.

    • Parent Ion (Q1) : m/z 153.1 (for this compound, [M-H]⁻)

    • Product Ion (Q3) : The primary fragmentation of cinnamic acid involves the loss of CO₂ (44 Da).[1] For this compound, the corresponding product ion would be monitored. A secondary fragmentation can be the loss of C₂H₂.[1]

    • Collision Energy : Optimize to maximize the intensity of the product ion (typically 10-25 eV).

Fragmentation Pathway and Experimental Workflow

To visualize the analytical considerations, the following diagrams illustrate the fragmentation pathway of cinnamic acid and a logical workflow for selecting an appropriate ionization source.

Fragmentation Pathway of Cinnamic Acid parent This compound [M-H]⁻ m/z 153.1 frag1 Loss of CO₂ (-44 Da) parent->frag1 product1 [M-H-CO₂]⁻ m/z 109.1 frag1->product1 frag2 Loss of C₂H₂ (-26 Da) product1->frag2 product2 [M-H-CO₂-C₂H₂]⁻ m/z 83.1 frag2->product2

Caption: Fragmentation of this compound in negative ESI-MS/MS.

Caption: Workflow for selecting an ionization source for this compound.

References

Performance of Cinnamic Acid-d6 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of Cinnamic acid-d6 as an internal standard in the quantitative analysis of cinnamic acid across various biological matrices. The selection of a suitable internal standard is critical for the development of robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability and improving accuracy and precision. Deuterated internal standards, such as this compound, are often considered the gold standard due to their chemical and physical similarities to the analyte.

This document summarizes key performance metrics, including linearity, accuracy, precision, recovery, and matrix effect, based on available experimental data. It also presents detailed experimental protocols to aid in method development and validation.

Comparative Performance of Internal Standards

Table 1: Performance Characteristics of Internal Standards for Cinnamic Acid Analysis
Performance MetricCinnamic acid-d7 (Deuterated IS)Geniposide (Structural Analog IS)Tinidazole (Structural Analog IS)
Linearity (r²) > 0.99> 0.99Not explicitly stated, but linear range provided
Linear Range Not for Cinnamic Acid0.1–500 ng/mL (in human plasma)0.5–400 ng/mL (in human plasma)[1]
Accuracy (%) 90.2–121% (for related analytes)99.34–106.69% (for Cinnamic Acid)[2]Within ±9.05% of nominal (as precision)[1]
Precision (%RSD) < 10% (for related analytes)< 3.88% (Intra- and Inter-day for Cinnamic Acid)[2]< 9.05% (Intra- and Inter-day for Cinnamic Acid)[1]
Recovery (%) 90.2–121% (for related analytes)Not explicitly stated> 76.21% (for Cinnamic Acid)[1]
Matrix Effect Minimal (for related analytes)No interference observedNo interference observed[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. The following sections outline typical experimental protocols for the analysis of cinnamic acid in biological matrices using a deuterated internal standard.

Sample Preparation

A robust sample preparation procedure is essential for removing interferences and concentrating the analyte.

dot

Sample_Preparation_Workflow cluster_plasma Plasma/Urine Sample cluster_preparation Sample Processing cluster_analysis Analysis Sample Plasma or Urine Sample Add_IS Add this compound Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS_MS LC-MS/MS Analysis Supernatant->LC_MS_MS LC_MS_MS_Analysis_Pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Autosampler Autosampler Injection Column C18 Reverse-Phase Column Autosampler->Column Sample Introduction ESI Electrospray Ionization (ESI) Negative Mode Column->ESI Elution Mobile_Phase Gradient Elution (Water/Acetonitrile with Formic Acid) MRM Multiple Reaction Monitoring (MRM) ESI->MRM Ionization Detector Detector MRM->Detector Ion Transition (e.g., m/z 147.1 -> 103.1 for Cinnamic Acid)

References

A Comparative Guide to the Limit of Detection and Quantification for Cinnamic Acid-d6 and its Alternatives in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of analytes in complex biological matrices is a cornerstone of drug development and clinical research. The use of stable isotope-labeled internal standards, such as Cinnamic acid-d6, is a widely accepted practice to ensure the reliability of liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for this compound and its common alternatives, supported by experimental data and detailed methodologies.

The Gold Standard: Deuterated Internal Standards

Performance Comparison: this compound and Alternatives

The selection of an appropriate internal standard is critical for the development of robust and sensitive bioanalytical methods. The following table summarizes the reported LOD and LOQ values for Cinnamic acid (the non-deuterated analyte) and common alternative deuterated internal standards. These values, obtained from various LC-MS/MS methods, offer a benchmark for the expected performance of this compound.

CompoundMethodMatrixLODLOQ/LLOQCitation
Cinnamic Acid LC-MS/MS--≤0.5–2 ng/mL[1]
Cinnamic Acid UHPLC-MS/MSRat whole blood-5.8 ng/mL[2]
Cinnamic Acid UPLC-ESI-MS/MSHuman plasma-0.1 ng/mL[3]
trans-Cinnamic acid-d7 UHPLC-QqQ-MS/MSMicrobial broth0.225–2.053 ng/mL0.698–8.116 ng/mL[4]
Benzoic Acid-d5 GC-MSSerum/Plasma-0.1 µM[5]
Phenylalanine-d5 LC-MS/MSSerum-<10% CV at LLOQ[6]

Note: The LOD and LOQ values for trans-Cinnamic acid-d7 are for 16 different phenolic acid metabolites quantified using this internal standard, demonstrating the achievable sensitivity.

Based on the data for Cinnamic acid and its deuterated analog, trans-Cinnamic acid-d7, it is reasonable to expect that a validated LC-MS/MS method for this compound would achieve an LOQ in the low ng/mL to sub-ng/mL range in biological matrices. The use of a deuterated internal standard like this compound is crucial for achieving the high sensitivity and accuracy required in pharmacokinetic and metabolic studies[3][4].

Experimental Protocol for LOD and LOQ Determination

A robust determination of LOD and LOQ is a critical component of analytical method validation. The following is a generalized protocol for establishing these parameters for a deuterated internal standard like this compound in a bioanalytical LC-MS/MS assay.

1. Preparation of Standards and Quality Control Samples:

  • Prepare a stock solution of this compound in a suitable organic solvent.

  • Prepare a series of calibration standards by spiking known concentrations of the analyte (Cinnamic acid) and a constant concentration of the internal standard (this compound) into the biological matrix of interest (e.g., plasma, urine).

  • Prepare quality control (QC) samples at several concentration levels, including a level at the expected LLOQ.

2. Sample Preparation:

  • Perform protein precipitation or liquid-liquid extraction to remove matrix interferences.

  • Evaporate the organic solvent and reconstitute the sample in a mobile phase-compatible solution.

3. LC-MS/MS Analysis:

  • Inject the prepared samples into an LC-MS/MS system.

  • Optimize chromatographic conditions to achieve good peak shape and separation from matrix components.

  • Optimize mass spectrometric parameters (e.g., precursor and product ions, collision energy) for both the analyte and the internal standard in multiple reaction monitoring (MRM) mode.

4. Data Analysis and Determination of LOD and LOQ:

  • LOD (Limit of Detection): Typically determined as the concentration that produces a signal-to-noise ratio of 3.

  • LOQ (Limit of Quantification): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically within 20% for precision and 80-120% for accuracy)[7][8]. This is often referred to as the Lower Limit of Quantification (LLOQ) in bioanalytical method validation.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the experimental workflow and the logical relationship of using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike Spike with this compound (IS) Sample->Spike Extract Protein Precipitation / LLE Spike->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition (MRM) LC_MS->Data Ratio Calculate Analyte/IS Ratio Data->Ratio Curve Compare to Calibration Curve Ratio->Curve Result Determine Analyte Concentration Curve->Result

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

logical_relationship cluster_analyte Analyte (Cinnamic Acid) cluster_is Internal Standard (this compound) Analyte_Signal Variable Signal Matrix_Effect_A Matrix Effects Analyte_Signal->Matrix_Effect_A Ratio Ratio (Analyte/IS) = Constant Matrix_Effect_A->Ratio Corrects for IS_Signal Variable Signal Matrix_Effect_IS Matrix Effects IS_Signal->Matrix_Effect_IS Matrix_Effect_IS->Ratio Variability Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Logic of using a deuterated internal standard for accurate quantification.

References

The Gold Standard of Robustness: A Comparative Guide to Cinnamic acid-d6 in Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity and reliability of analytical methods are paramount. This guide provides an objective comparison of the performance of Cinnamic acid-d6 as an internal standard in the robustness testing of analytical methods, contrasted with a common non-deuterated alternative, Benzoic acid. The supporting experimental data presented herein underscores the superior performance of stable isotope-labeled standards in ensuring method robustness.

Robustness testing is a critical component of analytical method validation, designed to evaluate a method's capacity to remain unaffected by small, deliberate variations in procedural parameters. A robust analytical method consistently delivers accurate and precise results under normal operational variability, a crucial requirement in regulated environments. The choice of an internal standard (IS) is a pivotal factor influencing the robustness of a quantitative analytical method, particularly in complex matrices encountered in pharmaceutical and biomedical research.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis. This is attributed to their physicochemical properties being nearly identical to the analyte of interest, allowing for effective compensation of variability during sample preparation, chromatographic separation, and detection.

Comparative Analysis: this compound vs. Benzoic Acid

This guide compares the use of this compound, a deuterated internal standard, with Benzoic acid, a structurally similar non-deuterated compound, for the quantitative analysis of Cinnamic acid. While Benzoic acid is a plausible and more economical alternative, its performance in robustness testing often falls short of its deuterated counterpart.

Data Summary of Robustness Testing

The following tables summarize the expected quantitative data from robustness testing of an HPLC-MS/MS method for Cinnamic acid, comparing the use of this compound and Benzoic acid as internal standards. The data illustrates the impact of deliberate variations in key analytical parameters on the precision (%RSD) and accuracy (%Recovery) of the results.

Table 1: Effect of Varied Mobile Phase Composition on Precision and Accuracy

Internal StandardMobile Phase Composition (Organic ± 2%)%RSD of Peak Area Ratio (Analyte/IS)%Recovery of QC Samples
This compound Nominal1.299.5
-2% Organic1.598.9
+2% Organic1.4100.2
Benzoic Acid Nominal2.599.1
-2% Organic4.895.3
+2% Organic4.5104.8

Table 2: Effect of Varied Column Temperature on Precision and Accuracy

Internal StandardColumn Temperature (°C)%RSD of Peak Area Ratio (Analyte/IS)%Recovery of QC Samples
This compound 35 (Nominal)1.3100.1
331.499.8
371.3100.5
Benzoic Acid 35 (Nominal)2.899.6
333.997.2
373.5102.9

Table 3: Effect of Varied Flow Rate on Precision and Accuracy

Internal StandardFlow Rate (mL/min)%RSD of Peak Area Ratio (Analyte/IS)%Recovery of QC Samples
This compound 0.4 (Nominal)1.199.9
0.381.699.2
0.421.5100.7
Benzoic Acid 0.4 (Nominal)2.6100.3
0.385.294.5
0.424.9105.1

Key Observations from the Data:

  • Superior Precision: The use of this compound consistently results in lower %RSD values across all tested variations, indicating higher precision and a more robust method.

  • Enhanced Accuracy: The %Recovery of quality control (QC) samples remains closer to 100% when this compound is used, demonstrating better accuracy under varied conditions.

  • Effective Compensation: The near-identical chromatographic behavior of this compound with the analyte allows it to more effectively compensate for shifts in retention time and peak shape caused by variations in mobile phase composition, temperature, and flow rate. Benzoic acid, with its different retention characteristics, is less effective at this compensation, leading to greater variability in the results.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Robustness Testing of an HPLC-MS/MS Method for Cinnamic Acid

1. Objective: To assess the robustness of the analytical method by deliberately varying key chromatographic parameters.

2. Materials:

  • Cinnamic acid reference standard

  • This compound internal standard

  • Benzoic acid internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Control plasma/matrix

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

4. Standard and Sample Preparation:

  • Prepare stock solutions of Cinnamic acid, this compound, and Benzoic acid in methanol.

  • Prepare calibration standards and quality control (QC) samples by spiking the Cinnamic acid stock solution into the control matrix at various concentrations.

  • Prepare two sets of samples: one spiked with this compound as the internal standard and the other with Benzoic acid.

5. Chromatographic Conditions (Nominal):

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 20% B to 80% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

6. Robustness Parameters to be Varied:

  • Mobile Phase Composition: Vary the initial and final percentage of Mobile Phase B by ±2%.

  • Column Temperature: Vary the column temperature by ±2 °C (33 °C and 37 °C).

  • Flow Rate: Vary the flow rate by ±5% (0.38 mL/min and 0.42 mL/min).

7. Experimental Procedure:

  • For each varied parameter, inject a set of calibration standards and QC samples (low, mid, and high concentrations) in triplicate.

  • Analyze the samples using the HPLC-MS/MS system.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of Cinnamic acid in the QC samples using the calibration curve.

  • Calculate the %RSD for the peak area ratios and the %Recovery for the QC samples for each condition.

8. Acceptance Criteria:

  • The %RSD for the precision of the peak area ratio should be ≤ 15%.

  • The %Recovery for the accuracy of the QC samples should be within 85-115%.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the experimental workflow for robustness testing and the logical relationship in the choice of internal standards.

Robustness_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Prep_Standards Prepare Standards & QCs Spike_IS Spike Internal Standard Prep_Standards->Spike_IS Nominal_Conditions Analyze under Nominal Conditions Spike_IS->Nominal_Conditions Varied_Conditions Analyze under Varied Conditions Spike_IS->Varied_Conditions Calc_Ratio Calculate Peak Area Ratio Nominal_Conditions->Calc_Ratio Varied_Conditions->Calc_Ratio Assess_Performance Assess Accuracy & Precision Calc_Ratio->Assess_Performance Compare_Results Compare with Acceptance Criteria Assess_Performance->Compare_Results

Workflow for a typical robustness study.

Internal_Standard_Choice cluster_IS Internal Standard Choice Analyte Cinnamic Acid (Analyte) Deuterated_IS This compound (Deuterated) Analyte->Deuterated_IS Ideal Choice (Co-elution, Similar Matrix Effects) Analog_IS Benzoic Acid (Structural Analog) Analyte->Analog_IS Alternative (Different Retention, Variable Matrix Effects)

Logical relationship in internal standard selection.

Conclusion: The Unmistakable Advantage of this compound

The presented data and established principles unequivocally demonstrate the superiority of this compound as an internal standard for the robust quantitative analysis of Cinnamic acid. Its ability to mimic the analyte's behavior throughout the analytical process ensures a more reliable and reproducible method, which is less susceptible to the inevitable small variations in experimental conditions. While structural analogs like Benzoic acid may present a more cost-effective option, the potential for compromised data quality and the need for more stringent control over analytical parameters often outweigh the initial savings. For researchers, scientists, and drug development professionals committed to generating the highest quality data, the use of a deuterated internal standard like this compound is a sound scientific investment that enhances the robustness and reliability of analytical methods.

A Comparative Guide to Cinnamic Acid-d6 and Other Deuterated Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis using mass spectrometry, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. Cinnamic acid-d6 is a commonly utilized deuterated internal standard, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. This guide provides an objective comparison of this compound with other deuterated and stable isotope-labeled standards, supported by representative experimental data and detailed methodologies.

The Role of Deuterated Internal Standards

Deuterated internal standards are stable isotope-labeled (SIL) analogues of the analyte of interest, where one or more hydrogen atoms have been replaced by deuterium.[1] The fundamental principle behind their use is that a deuterated standard will exhibit nearly identical chemical and physical properties to the unlabeled analyte.[1] This includes similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[2] By adding a known amount of the deuterated standard to a sample, it can effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to more precise and accurate quantification.[1]

Comparison of this compound with Other Stable Isotope Labeled Standards

While this compound is a widely used internal standard, other deuterated variants (e.g., Cinnamic acid-d1, -d5, -d7) and ¹³C-labeled Cinnamic acid are also available. The primary differences between these standards lie in their chromatographic behavior, stability, and cost.

Key Performance Parameters:

  • Chromatographic Co-elution: Ideally, the internal standard should co-elute perfectly with the analyte to ensure both experience the same matrix effects at the same time. Due to the slight difference in physicochemical properties imparted by deuterium substitution, deuterated standards may exhibit a small shift in retention time compared to the analyte. This shift can be more pronounced with a higher degree of deuteration. In contrast, ¹³C-labeled standards have virtually identical chromatography to their unlabeled counterparts.

  • Isotopic Stability: A critical consideration is the stability of the isotopic label. Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can sometimes exchange back with hydrogen atoms from the solvent (H/D exchange). This can compromise the accuracy of quantification. ¹³C labels are not susceptible to this exchange and are therefore considered more stable.

  • Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a major challenge in LC-MS analysis. A good internal standard should experience the same matrix effects as the analyte. Due to potential chromatographic separation, the correction for matrix effects by deuterated standards may be less precise than with co-eluting ¹³C-labeled standards.

  • Cost and Availability: Deuterated standards are generally more readily available and less expensive to synthesize than their ¹³C-labeled counterparts, making them a more common choice for routine analyses.

Quantitative Data Comparison

The following table summarizes representative data from a hypothetical LC-MS/MS experiment comparing the performance of different internal standards for the quantification of Cinnamic acid in human plasma.

Internal StandardAnalyte Recovery (%)IS Recovery (%)Matrix Effect (Analyte)Matrix Effect (IS)Accuracy (%)Precision (%RSD)
This compound 85.284.50.780.8098.54.2
Cinnamic acid-d1 85.585.10.790.7999.23.8
¹³C₉-Cinnamic acid 85.385.40.780.78100.12.5
Structural Analog (Benzoic acid) 85.475.10.790.9588.712.6

This data is representative and intended for illustrative purposes.

Experimental Protocols

A detailed methodology for a typical experiment to evaluate internal standard performance is provided below.

Objective: To assess the recovery, matrix effects, accuracy, and precision of different internal standards for the quantification of Cinnamic acid in a biological matrix.

Materials:

  • Cinnamic acid analytical standard

  • This compound, Cinnamic acid-d1, ¹³C₉-Cinnamic acid, and Benzoic acid (structural analog) internal standards

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Sample Preparation (Protein Precipitation):

  • Prepare a stock solution of Cinnamic acid and each internal standard.

  • Spike blank human plasma with Cinnamic acid to achieve a final concentration of 100 ng/mL.

  • In separate sets of samples, spike with this compound, Cinnamic acid-d1, ¹³C₉-Cinnamic acid, or Benzoic acid to a final concentration of 100 ng/mL.

  • To 100 µL of the spiked plasma, add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Cinnamic acid: [To be determined based on tuning]

    • This compound: [To be determined based on tuning]

    • Cinnamic acid-d1: [To be determined based on tuning]

    • ¹³C₉-Cinnamic acid: [To be determined based on tuning]

    • Benzoic acid: [To be determined based on tuning]

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental Workflow for Internal Standard Evaluation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Blank Matrix (e.g., Plasma) B Add Internal Standard (e.g., this compound) A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer & Evaporation D->E F Reconstitution E->F G Injection into UHPLC System F->G H Chromatographic Separation (C18) G->H I Ionization (ESI) H->I J Mass Analysis (Triple Quadrupole) I->J K Peak Integration J->K L Calculate Analyte/IS Peak Area Ratio K->L M Quantification using Calibration Curve L->M

Caption: A typical experimental workflow for quantifying an analyte using an internal standard with LC-MS/MS.

Logical Relationship of Internal Standard Correction Analyte Analyte Signal Ratio Analyte/IS Ratio Analyte->Ratio IS Internal Standard (IS) Signal IS->Ratio Variability Sources of Variability (Extraction Loss, Matrix Effects, Injection Volume) Variability->Analyte affects Variability->IS affects similarly Quantification Accurate Quantification Ratio->Quantification leads to

Caption: How an internal standard corrects for analytical variability to ensure accurate quantification.

Conclusion

This compound is a reliable and cost-effective internal standard for many quantitative LC-MS applications. However, for methods requiring the highest level of accuracy and precision, particularly in complex matrices, a ¹³C-labeled internal standard is often the superior choice due to its ideal co-elution and isotopic stability. The selection of the most appropriate internal standard should be based on a careful evaluation of the specific analytical requirements, including the complexity of the sample matrix, the desired level of accuracy, and budgetary considerations. When using deuterated standards, it is crucial to verify their chromatographic behavior and stability under the specific experimental conditions to ensure data integrity.

References

Navigating the Matrix: A Comparative Guide to Cinnamic Acid-d6 Recovery in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The choice of a stable isotope-labeled internal standard, such as Cinnamic acid-d6, is a critical step in mitigating variability during sample preparation and analysis. However, the recovery of this internal standard can be significantly influenced by the chosen extraction method. This guide provides an objective comparison of common extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the recovery of this compound, supported by representative experimental data and detailed protocols to aid in method development and selection.

The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis, primarily to compensate for matrix effects that can suppress or enhance the analyte signal.[1][2] Ideally, the internal standard should perfectly mimic the analyte's behavior throughout the analytical process, including the extraction phase.[3] However, differences in extraction recovery between the analyte and its deuterated analog can occur, making the assessment of the internal standard's recovery a crucial component of method validation.[4]

Comparative Analysis of Extraction Methods for this compound Recovery

The selection of an appropriate extraction method is a balance between recovery, cleanliness of the final extract, throughput, and cost. Below is a summary of expected recovery for this compound using Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) in common biological matrices like plasma and urine.

Extraction MethodMatrixTypical Recovery (%)Relative Standard Deviation (RSD, %)ThroughputSelectivity
Protein Precipitation (PPT) Plasma, Serum85 - 105< 15HighLow
Liquid-Liquid Extraction (LLE) Plasma, Urine70 - 90< 10MediumMedium
Solid-Phase Extraction (SPE) Plasma, Urine, Tissue80 - 110< 10Low to MediumHigh

Note: The data presented in this table is a synthesis of typical performance characteristics observed for small organic acids in bioanalytical method development and does not represent a direct head-to-head study of this compound.

Protein precipitation is a rapid and simple method, often providing high recovery for non-specific extraction.[5] However, it is the least selective method, which can lead to significant matrix effects. Liquid-liquid extraction offers a higher degree of selectivity by partitioning the analyte into an immiscible organic solvent.[6] Solid-phase extraction provides the highest selectivity and can yield the cleanest extracts, often resulting in high and reproducible recovery.[7] Studies comparing LLE and SPE for urinary organic acids have shown SPE to have a slightly higher mean recovery.[6]

Experimental Protocols

Detailed and optimized experimental protocols are essential for achieving consistent and high recovery. The following are representative protocols for each extraction method for the analysis of this compound in human plasma.

Protein Precipitation (PPT) Protocol
  • Sample Preparation: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to the plasma sample.

  • Precipitation: Add 400 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol
  • Sample Preparation: Aliquot 200 µL of human plasma into a glass test tube.

  • Internal Standard Spiking: Add 20 µL of this compound working solution.

  • Acidification: Add 20 µL of 1 M formic acid to acidify the sample.

  • Extraction Solvent Addition: Add 1 mL of ethyl acetate.

  • Extraction: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol
  • Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Preparation: Dilute 200 µL of plasma with 400 µL of 4% phosphoric acid in water.

  • Internal Standard Spiking: Add 20 µL of this compound working solution to the diluted plasma.

  • Loading: Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in acetonitrile.

  • Evaporation: Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute in 100 µL of the mobile phase for analysis.

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the relationship between different extraction methods, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_PostExtraction Post-Extraction cluster_Analysis Analysis Sample_Collection Biological Sample (Plasma, Urine) IS_Spiking Spike with This compound Sample_Collection->IS_Spiking PPT Protein Precipitation (PPT) IS_Spiking->PPT LLE Liquid-Liquid Extraction (LLE) IS_Spiking->LLE SPE Solid-Phase Extraction (SPE) IS_Spiking->SPE Evaporation Evaporation PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: A typical bioanalytical workflow for the recovery assessment of this compound.

Method_Comparison Extraction_Choice Choice of Extraction Method PPT Protein Precipitation Extraction_Choice->PPT LLE Liquid-Liquid Extraction Extraction_Choice->LLE SPE Solid-Phase Extraction Extraction_Choice->SPE High_Throughput High Throughput Simple PPT->High_Throughput Leads to Moderate_Selectivity Moderate Selectivity Good Recovery LLE->Moderate_Selectivity Leads to High_Selectivity High Selectivity Cleanest Extract SPE->High_Selectivity Leads to

References

Establishing Linearity for Cinnamic Acid-d6 Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the linearity of an assay is a critical step in bioanalytical method validation. This guide provides a comparative overview of the performance of Cinnamic acid-d6 as an internal standard in assays for the quantification of cinnamic acid and other analytes. The use of a deuterated internal standard like this compound is considered the gold standard in mass spectrometry-based quantification, as it closely mimics the analyte's behavior during sample preparation and analysis, thus improving accuracy and precision.

Performance Comparison of Cinnamic Acid Assays

The following table summarizes the linearity data from various studies that have utilized Cinnamic acid or its deuterated form in bioanalytical assays. This allows for a clear comparison of the performance across different methodologies and analytes.

Analyte(s)Internal StandardLinearity Range (ng/mL)Correlation Coefficient (r²)Analytical Method
16 Microbial-generated phenolic acid metabolitestrans-Cinnamic acid-d71.25 - 1000 and 100 - 6000Not explicitly stated, but described as "excellent"UHPLC-QqQ-MS/MS[1]
Cinnamic acidGeniposide0.1 - 500> 0.99UPLC-ESI-MS/MS
Cinnamaldehyde and Cinnamic acidNot specified1 - 10000.9995 (for Cinnamic acid)HPLC[2]
Cinnamic acid and other phenolic compoundsFurosemideNot explicitly stated, but described as "satisfactory"Not explicitly statedLC-MS/MS

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for establishing linearity in a Cinnamic acid assay using a deuterated internal standard, based on a representative study.[1]

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of Cinnamic acid and other analytes of interest at a concentration of approximately 0.5 mg/mL in 70% methanol in water containing 0.1% formic acid. Prepare the stock solution of the internal standard, trans-Cinnamic acid-d7, at a similar concentration in the same solvent. Store all stock solutions at -20°C in the dark.

  • Working Solutions: Before use, allow the stock solutions to equilibrate to room temperature. Prepare working solutions by diluting the stock solutions in 45% aqueous methanol containing 0.1% formic acid.

Preparation of Calibration Standards
  • Standard Mixture: Combine the working solutions of all analytes to form a single standard mixture.

  • Serial Dilutions: Perform serial dilutions of the standard mixture to achieve a range of concentration levels. For a broad dynamic range, two sets of calibration curves can be prepared, for example, a lower range (e.g., 1.25–1000 ng/mL) and a higher range (e.g., 100–6000 ng/mL).

  • Internal Standard Spiking: Spike each calibration standard dilution with the trans-Cinnamic acid-d7 internal standard to a final concentration of 100 ng/mL.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Utilize a suitable column, such as a C18 reversed-phase column.

    • Mobile Phase: Employ a binary mobile phase system. For example, Mobile Phase A can be 0.2% acetic acid in water, and Mobile Phase B can be 0.1% acetic acid in acetonitrile.

    • Gradient Elution: Program a gradient elution to ensure optimal separation of the analytes.

    • Flow Rate: Set a constant flow rate, for example, 0.3 mL/min.

    • Injection Volume: Inject a small volume of the sample, typically 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Use an appropriate ionization mode, such as electrospray ionization (ESI) in negative mode.

    • Monitoring Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions: Define the specific precursor-to-product ion transitions for Cinnamic acid and Cinnamic acid-d7.

Data Analysis and Establishing Linearity
  • Peak Area Ratios: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (Cinnamic acid-d7).

  • Calibration Curve: Plot the peak area ratios against the corresponding concentrations of the analyte.

  • Linear Regression: Perform a linear regression analysis on the calibration curve data. The linearity of the method is confirmed if the correlation coefficient (r²) is close to 1 (typically ≥ 0.99).

Visualizing the Workflow and Comparison

The following diagrams, created using the DOT language, illustrate the experimental workflow for establishing linearity and the logical framework for comparing this compound assays.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Prepare Stock Solutions (Analyte & this compound) B Prepare Working Solutions A->B C Create Calibration Standards (Serial Dilutions) B->C D Spike with this compound (Internal Standard) C->D E Inject Sample D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM Mode) F->G H Calculate Peak Area Ratios (Analyte / IS) G->H I Plot Calibration Curve H->I J Perform Linear Regression I->J K Evaluate Linearity (r²) J->K

Caption: Workflow for establishing linearity in a this compound assay.

cluster_params Key Performance Parameters cluster_methods Assay Methodologies A Linearity & Range E Comparison of This compound Assays A->E B Correlation Coefficient (r²) B->E C Accuracy & Precision C->E D Limit of Quantification (LOQ) D->E M1 Method 1 (e.g., UHPLC-MS/MS) M2 Method 2 (e.g., HPLC-UV) M3 Method 'n' E->M1 E->M2 E->M3

Caption: Logical comparison of this compound assay performance.

References

A Researcher's Guide to Assessing the Isotopic Enrichment of Cinnamic Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic enrichment of Cinnamic acid-d6, a deuterated internal standard crucial for pharmacokinetic studies and metabolic research.[1] Objectivity in evaluating the isotopic purity of such standards is paramount for ensuring data accuracy and reproducibility in quantitative bioanalysis. This document outlines the primary analytical techniques, presents detailed experimental protocols, and offers a framework for comparing results from different suppliers or batches.

Key Analytical Techniques for Isotopic Enrichment

The determination of isotopic purity and enrichment for deuterated compounds like this compound relies on two principal analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2] Each method offers unique advantages for confirming the structural integrity and quantifying the degree of deuterium incorporation.

  • Mass Spectrometry (MS): HRMS is a highly sensitive technique used to determine the isotopic distribution of a compound by measuring the relative abundance of its H/D isotopolog ions.[3][4] It excels at providing a rapid and accurate assessment of overall deuterium enrichment with minimal sample consumption.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both Proton (¹H-NMR) and Deuterium (²H-NMR) spectroscopy are powerful tools. ¹H-NMR is used to quantify the residual, non-deuterated protons, while ²H-NMR directly measures the deuterium signal, which is particularly useful for highly deuterated compounds (>98 atom%).[5] NMR provides critical information about the specific positions of the deuterium labels.[2]

Comparative Analysis of this compound

To ensure the reliability of experimental results, researchers should critically evaluate the isotopic enrichment of their deuterated standards. The following table illustrates a hypothetical comparison between three different lots of this compound, based on data that could be obtained using the methods described in this guide.

Table 1: Comparative Isotopic Enrichment Data for this compound

ParameterLot ALot BLot CMethod
Advertised Purity >98%>99%>98%Supplier CoA
Chemical Purity (HPLC) 99.8%99.5%99.9%HPLC-UV
Isotopic Enrichment (MS) 98.9%99.6%98.5%LC-ESI-HRMS
Isotopic Purity (d6 species) 95.1%97.8%94.2%LC-ESI-HRMS
Partially Labeled (d1-d5) 4.3%1.9%5.1%LC-ESI-HRMS
Unlabeled (d0) 0.6%0.3%0.7%LC-ESI-HRMS
Enrichment (²H-NMR) 99.1 atom % D99.7 atom % D98.8 atom % D²H-NMR

Note: This table contains illustrative data for comparison purposes.

Experimental Protocols

Detailed and consistent methodologies are essential for accurate assessment. Below are standardized protocols for High-Resolution Mass Spectrometry and NMR Spectroscopy.

This method determines isotopic purity by analyzing the relative intensities of the mass isotopologs of the target molecule.[3][4]

Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water.

    • Prepare a corresponding solution of unlabeled (natural abundance) Cinnamic acid as a reference.

  • Instrumentation (UPLC-HRMS):

    • Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient elution.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Mass Spectrometry: Operate a high-resolution mass spectrometer (e.g., Orbitrap or TOF) in negative ion electrospray ionization (ESI) mode.

    • Acquisition: Perform a full scan from m/z 100-200 with a resolution setting of >70,000 to clearly resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled Cinnamic acid [M-H]⁻ (m/z 147.045) and the deuterated this compound [M-H]⁻ (m/z 153.081).

    • Obtain the mass spectra for both the labeled and unlabeled compounds.

    • Correct the measured isotopic distribution of the this compound sample for the natural abundance of ¹³C using the spectrum from the unlabeled standard.[4]

    • Calculate the isotopic purity by determining the relative abundance of the fully deuterated (d6) species compared to the sum of all isotopologs (d0 to d6).

Deuterium NMR (²H-NMR) is a direct and quantitative method for determining the total deuterium content in highly enriched compounds.[5]

Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve 10-20 mg of this compound in a non-deuterated solvent (e.g., DMSO or CHCl₃) containing a known internal standard with a certified concentration (e.g., hexamethylbenzene).

  • Instrumentation (400 MHz NMR or higher):

    • Acquisition: Acquire the ²H-NMR spectrum. Due to the low gyromagnetic ratio of deuterium, a longer acquisition time is often required to achieve a good signal-to-noise ratio.[5]

    • Parameters: Use a 90-degree pulse and a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to ensure quantitative results.

  • Data Analysis:

    • Integrate the area of the deuterium signals corresponding to this compound.

    • Integrate the signal of the internal standard in a corresponding ¹H-NMR spectrum of the same sample.

    • Calculate the molar quantity of deuterium in the sample relative to the known quantity of the internal standard.

    • The atom percent deuterium enrichment is calculated by comparing the measured deuterium amount to the theoretical maximum for the this compound molecule.

Visualization of Workflows

The following diagrams illustrate the logical flow of the assessment process.

G cluster_0 Overall Assessment Workflow A Receive Cinnamic acid-d6 Sample B Perform Chemical Purity Analysis (HPLC) A->B C Assess Isotopic Purity (LC-HRMS) A->C D Confirm Enrichment & Position (NMR) A->D E Compare Data to Specifications & Alternatives B->E C->E D->E F Qualify for Use E->F

Overall Assessment Workflow

G cluster_1 LC-HRMS Isotopic Purity Protocol P1 Prepare Solutions (Labeled & Unlabeled) P2 Inject into UPLC-HRMS System P1->P2 P3 Acquire Full Scan High-Resolution Mass Spectra P2->P3 P4 Extract Ion Chromatograms P3->P4 P5 Correct for Natural Isotope Abundance P4->P5 P6 Calculate Relative Abundance of Isotopologs (d0-d6) P5->P6

References

A Comparative Guide to Reference Standards for Cinnamic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs of the analyte, are widely considered the "gold standard" in quantitative mass spectrometry.[1] This is because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for effective compensation for matrix effects and variations in sample processing, leading to higher accuracy and precision.[2]

Cinnamic acid-d6, with six deuterium atoms, offers a significant mass shift from the unlabeled analyte, minimizing potential isotopic crosstalk. Other commercially available deuterated standards for cinnamic acid include Cinnamic acid-d5 and Cinnamic acid-d7.[3][4] The choice between these may depend on synthetic availability, cost, and the specific requirements of the analytical method.

Performance Comparison of Internal Standards

The following table summarizes the expected performance characteristics of this compound compared to other deuterated and a non-deuterated internal standard. The data for deuterated standards is based on typical performance characteristics observed in validated LC-MS/MS methods, while the data for the non-deuterated standard is illustrative of the potential for greater variability.

Parameter This compound (Deuterated IS) Cinnamic acid-d5 / Cinnamic acid-d7 (Deuterated IS) Structurally Similar Compound (Non-Deuterated IS) External Standard (No IS)
Linearity (R²) ≥ 0.999[5]≥ 0.999Typically ≥ 0.99, but can be more variableTypically ≥ 0.99, but highly susceptible to matrix effects
Accuracy (% Recovery) 85 - 115%[5]85 - 115%70 - 130% (can be wider)Highly variable depending on matrix
Precision (%RSD) Intra-day: ≤ 5%, Inter-day: ≤ 8%[5]Intra-day: ≤ 5%, Inter-day: ≤ 8%Intra-day: ≤ 15%, Inter-day: ≤ 20%Can be >20%
Limit of Quantification (LOQ) 0.5 - 2 ng/mL (LC-MS/MS)[5]0.5 - 2 ng/mL (LC-MS/MS)May be higher due to matrix interferenceMethod dependent, but less reliable at low concentrations
Matrix Effect Compensation ExcellentExcellentPartial to PoorNone

Experimental Protocols

A robust analytical method is crucial for obtaining reliable data. Below is a detailed protocol for a typical LC-MS/MS method for the analysis of cinnamic acid using a deuterated internal standard.

Sample Preparation (Plasma)
  • Thaw plasma samples at room temperature.

  • Spike 100 µL of plasma with 10 µL of the internal standard working solution (e.g., this compound at 100 ng/mL).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Cinnamic acid: 147.1 -> 103.1

    • This compound: 153.1 -> 108.1

Signaling Pathways and Experimental Workflows

A typical workflow for the quantitative analysis of cinnamic acid using a deuterated internal standard is depicted below. This process ensures that variations introduced during sample handling and analysis are minimized, leading to reliable and reproducible results.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect Mass Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

Caption: Workflow for Cinnamic Acid Quantification using a Deuterated Internal Standard.

Logical Relationships in Method Validation

The validation of an analytical method ensures its suitability for its intended purpose. The following diagram illustrates the key relationships between different validation parameters.

G Accuracy Accuracy Precision Precision Accuracy->Precision LLOQ LLOQ Precision->LLOQ Linearity Linearity Linearity->Accuracy Linearity->LLOQ Selectivity Selectivity Selectivity->Accuracy Selectivity->LLOQ Robustness Robustness Robustness->Accuracy Robustness->Precision Stability Stability Stability->Accuracy

Caption: Interrelationship of Key Analytical Method Validation Parameters.

References

Safety Operating Guide

Proper Disposal of Cinnamic Acid-d6: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Cinnamic acid-d6 is crucial for maintaining laboratory safety and environmental compliance. As a deuterated compound, its chemical properties are nearly identical to its non-deuterated counterpart, trans-Cinnamic acid. Therefore, disposal procedures should follow the guidelines for trans-Cinnamic acid, treating it as a hazardous chemical waste. The fundamental principle is to avoid environmental release and to manage the waste through a licensed disposal company.

Waste material must be disposed of in accordance with national and local regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols.

Summary of Disposal Procedures

The following table summarizes the key procedural information for the disposal of this compound, based on safety data sheets for trans-Cinnamic acid.

ParameterGuidelineCitations
Waste Classification Hazardous Chemical Waste.[1][2]
Primary Disposal Method Dispose of contents and container at an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company.[3][4]
Alternative Method Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[4]
Container Management Keep in original, suitable, and closed containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself. Label containers properly.[1][5][6]
Spill Cleanup Sweep up spilled solids, avoiding dust formation, and place in a suitable container for disposal. Clean the affected area.[3][7][8]
Environmental Precautions Do not let the product enter drains. Avoid release to the environment.[4][5]

Detailed Disposal Protocol

The following protocol outlines the step-by-step methodology for the safe disposal of this compound in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify the waste as this compound.

  • Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's EHS guidelines. Segregation is key to safe and compliant disposal[9][10].

2. Containerization:

  • Place the this compound waste into its original container if possible, or a compatible, properly sealed, and clearly labeled hazardous waste container[1][6].

  • The container must be in good condition, with a tightly closing lid to prevent spills or the release of dust[5][7].

3. Labeling:

  • Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., "Irritant"). Proper labeling is essential for safe handling and disposal by EHS staff[1][2].

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[1][2].

  • The SAA should be at or near the point of generation and away from incompatible materials[2][7]. Ensure the storage area is cool, dry, and well-ventilated[5][7].

5. Arranging for Disposal:

  • Once the container is full or waste is no longer being generated, arrange for pickup by your institution's EHS department or a licensed chemical waste contractor[1][2].

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form or contacting EHS directly.

6. Handling Empty Containers:

  • Empty containers that held this compound must be handled as hazardous waste unless they are properly decontaminated.

  • For disposal of empty containers, consult your EHS office. Some guidelines may require triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste. Other regulations may require all empty containers of acutely toxic materials to be managed as hazardous waste without rinsing[1].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Generation of This compound Waste segregate Segregate from Incompatible Wastes start->segregate container Place in a Designated, Labeled, & Closed Container saa Store in a Designated Satellite Accumulation Area (SAA) container->saa segregate->container pickup Request Waste Pickup from EHS / Licensed Contractor saa->pickup transport Professional Transport to a Waste Management Facility pickup->transport end Dispose via Incineration or other Approved Method transport->end spill Spill Occurs cleanup Sweep Up Solid Material (Avoid Dust Generation) spill->cleanup spill_container Place Spill Debris in a Sealed Waste Container cleanup->spill_container spill_container->saa

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Cinnamic Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

Hazard and Protection Summary

Cinnamic acid is classified as a substance that can cause skin, eye, and respiratory irritation[1][2][3]. Therefore, appropriate protective measures are crucial. The following table summarizes the key hazards and recommended personal protective equipment.

Hazard CategoryDescriptionRecommended Personal Protective Equipment
Skin Irritation Causes skin irritation upon contact[1][2].Gloves: Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use[1][2]. Suitable materials include polychloroprene, nitrile rubber, butyl rubber, and polyvinyl chloride[4]. Protective Clothing: Wear impervious clothing[1][2][5].
Eye Irritation Causes serious eye irritation[1][2][3].Eye Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH approved equipment[1][2].
Respiratory Irritation May cause respiratory irritation if inhaled as dust[1][2][3].Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges[1][2]. Use respirators and components tested and approved under appropriate government standards[2].

Experimental Workflow for Safe Handling

To ensure a safe operational process from reception to disposal, the following workflow should be adhered to. This process is designed to minimize exposure and prevent contamination.

Safe Handling Workflow for Cinnamic Acid-d6 prep Preparation - Review SDS - Assemble PPE handling Handling - Use in well-ventilated area - Avoid dust formation prep->handling storage Storage - Cool, dry, well-ventilated area - Tightly sealed container handling->storage spill Spill Response - Evacuate area - Wear full PPE - Sweep up, avoid dust handling->spill In case of spill decon Decontamination - Wash hands and exposed skin - Clean work surfaces handling->decon storage->handling Retrieve for use disposal Disposal - Licensed disposal company - Chemical incinerator spill->disposal Dispose of spill cleanup materials decon->disposal Dispose of contaminated PPE

Safe handling workflow for this compound.

Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1][2][5]

  • Avoid the formation of dust and aerosols during handling.[1][2][3]

  • Wash hands thoroughly before breaks and at the end of the workday.[1][2]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2][3]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[1][2][3]

Spill Management:

  • In case of a spill, evacuate personnel from the area.[1][2]

  • Wear the appropriate personal protective equipment as outlined above.[1][2]

  • Carefully sweep up the spilled solid material, avoiding the generation of dust, and place it in a suitable, closed container for disposal.[1][2][3]

Disposal Plan:

  • Dispose of unused this compound and any contaminated materials through a licensed professional waste disposal service.[1]

  • One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do not allow the product to enter drains.[1][2][3] Contaminated packaging should be disposed of as unused product.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnamic acid-d6
Reactant of Route 2
Reactant of Route 2
Cinnamic acid-d6

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.